5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-chloro-4-hydroxy-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-4(7)5(9)2-6(8)10/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRBWOGSHHARDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379260-15-7 | |
| Record name | 5-chloro-4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one CAS number
An In-depth Technical Guide to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry and pharmaceutical development. The document delineates its physicochemical properties, explores a representative synthetic pathway with mechanistic insights, and details its critical role as a versatile intermediate in the synthesis of bioactive molecules. Specifically, its application as a structural scaffold for developing kinase inhibitors and other targeted therapeutics is examined. Detailed experimental protocols for its synthesis and subsequent derivatization are provided to equip researchers and drug development professionals with actionable, field-proven methodologies.
Introduction: The Pyridinone Scaffold in Modern Drug Discovery
Pyridinone and its derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry. Their structural features, including hydrogen bond donors and acceptors, and a rigid ring system, make them ideal for interacting with a wide array of biological targets. Within this class, this compound has emerged as a particularly valuable building block. Its strategic placement of functional groups—a nucleophilic hydroxyl group and a chlorine atom amenable to cross-coupling reactions—allows for precise and selective modifications.[1] This versatility has positioned it as a key intermediate in the synthesis of high-value pharmaceutical agents, especially in the development of kinase inhibitors for oncology and targeted therapies for inflammatory and neurodegenerative diseases.[1][2] This guide aims to serve as a technical resource for scientists leveraging this compound in their research and development endeavors.
Physicochemical Properties and Specifications
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1379260-15-7 | [1][3][4] |
| Molecular Formula | C₆H₆ClNO₂ | [3][4][5] |
| Molecular Weight | 159.57 g/mol | [3][4][6] |
| Appearance | Solid | |
| SMILES | CN1C=C(C(=CC1=O)O)Cl | [3][4] |
| InChIKey | DKRBWOGSHHARDV-UHFFFAOYSA-N | [5] |
| Storage | Sealed in dry, room temperature or 2-8°C | [1][3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation) | [4] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridinones often relies on cyclocondensation reactions, which involve the formation of the core heterocyclic ring from acyclic precursors.[7][8] A plausible and efficient route to this compound involves the condensation of a substituted amine with a malonate derivative, followed by chlorination.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic approach identifies N-methylcyanoacetamide and a chlorinated malonic ester derivative as key precursors. The N-methyl group is installed early to avoid potential N-alkylation side reactions on the pyridinone ring later in the synthesis. The 4-hydroxy and 2-oxo functionalities can be formed via a cyclization/condensation pathway.
Proposed Synthetic Pathway
The forward synthesis can be conceptualized as a multi-step process beginning with readily available starting materials. The causality behind each step is critical for ensuring high yield and purity.
Caption: A plausible synthetic workflow for this compound.
Mechanistic Insight: The use of a base like sodium ethoxide (NaOEt) in Step 2 is crucial for deprotonating the active methylene compound, facilitating the intramolecular Dieckmann-type condensation to form the pyridinone ring.[7] The subsequent acidic hydrolysis in Step 3 removes the cyano group. Finally, regioselective chlorination at the C5 position is achieved using an electrophilic chlorine source like N-Chlorosuccinimide (NCS). The electron-donating nature of the hydroxyl group and the ring nitrogen directs the electrophilic substitution to this position.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for building diverse chemical libraries. The two key functional handles—the 4-hydroxy group and the 5-chloro substituent—are orthogonal, meaning they can be modified independently to explore structure-activity relationships (SAR).
-
Kinase Inhibitors: The pyridinone core can act as a hinge-binding motif in many ATP-competitive kinase inhibitors. The 4-hydroxy group can be alkylated or arylated (e.g., via Williamson ether synthesis) to introduce side chains that occupy the hydrophobic pocket of the kinase. The 5-chloro position is a prime site for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to modulate potency and selectivity.[1]
-
GPR119 Agonists: This compound is a precursor for a class of G-protein-coupled receptor 119 (GPR119) agonists, which have been investigated as potential treatments for type 2 diabetes.[9] The pyridone core serves as the central scaffold onto which other pharmacophoric elements are attached.
-
General Medicinal Chemistry: The structural motif is found in various enzyme inhibitors and bioactive molecules targeting inflammatory and neurodegenerative diseases.[1][2] Its ability to be selectively functionalized makes it an invaluable tool for medicinal chemists in lead optimization campaigns.
Caption: Drug discovery workflow using the target compound as a versatile scaffold.
Experimental Protocols
The following protocols are representative methodologies. Researchers should always conduct their own risk assessment and optimization based on their specific laboratory conditions.
Protocol 5.1: Representative Synthesis of this compound
Objective: To provide a robust, step-by-step procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
4-hydroxy-1-methylpyridin-2(1H)-one
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxy-1-methylpyridin-2(1H)-one (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) to the flask. Stir the suspension at room temperature.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the suspension over 15 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. b. Redissolve the residue in dichloromethane (DCM). c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). Trustworthiness Note: This washing step removes the succinimide byproduct and any unreacted acidic species. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: a. Purify the crude solid by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate). c. Combine the fractions containing the desired product (visualized by TLC with UV light) and concentrate under reduced pressure to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 5.2: General Procedure for Suzuki Cross-Coupling Derivatization
Objective: To functionalize the 5-chloro position with an aryl or heteroaryl group.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl Acetate
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: To a reaction vial, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Causality Note: The palladium catalyst is sensitive to oxygen, and this step is critical for preventing catalyst degradation and ensuring a successful reaction.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent mixture (dioxane/water).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material via flash column chromatography or preparative HPLC to isolate the desired coupled product.
Conclusion
This compound is a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined physicochemical properties and strategically positioned functional groups make it an ideal scaffold for constructing libraries of complex molecules. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers aiming to exploit the full potential of this powerful building block in the creation of novel therapeutics.
References
- Title: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)
- Title: Malonates in Cyclocondensation Reactions Source: PMC - NIH URL
- Title: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)
- Title: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)
- Title: 5-Chloro-4-hydroxy-2(1H)
- Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations Source: PMC URL
- Title: (PDF)
- Title: 5-chloro-4-hydroxy-1-methylpyridin-2(1H)
- Title: Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications Source: Smolecule URL
- Title: this compound (Thai)
- Title: 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)
- Title: Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
- Title: Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
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- 2. This compound [myskinrecipes.com]
- 3. ragalahari.com [ragalahari.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. innospk.com [innospk.com]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one molecular weight
An In-depth Technical Guide to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one: A Core Scaffold in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a heterocyclic compound of significant interest in the field of pharmaceutical sciences. With a molecular weight of 159.57 g/mol , this pyridinone derivative serves as a highly versatile intermediate in the synthesis of complex bioactive molecules.[1][2] Its structural framework, featuring strategically placed chloro, hydroxyl, and methyl functional groups, offers multiple reaction sites for chemical modification, making it a valuable building block in the design of targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic strategy, discusses its critical applications in drug discovery—particularly as a scaffold for kinase inhibitors—and presents a detailed analytical protocol for its characterization.
Introduction to the Pyridinone Scaffold
The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, and its favorable pharmacokinetic properties. This compound emerges as a key player in this class, providing a robust platform for developing next-generation therapeutics. It is particularly noted for its role as an intermediate in the synthesis of kinase inhibitors for cancer treatment and as a building block for lead compounds targeting inflammatory and neurodegenerative diseases.[3]
Physicochemical Properties and Characterization
A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClNO₂ | [1][2][3][4][5] |
| Molecular Weight | 159.57 g/mol | [1][2][3][4][5] |
| CAS Number | 1379260-15-7 | [3][4][5] |
| SMILES | Cn1cc(c(cc1=O)O)Cl | [1] |
| InChIKey | DKRBWOGSHHARDV-UHFFFAOYSA-N | [1] |
| Physical Form | Solid powder | [6] |
| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [3][4][5] |
The compound's structure, featuring both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen), alongside a lipophilic chlorinated ring, provides a balanced profile essential for molecular recognition and membrane permeability.
Synthesis and Mechanistic Insights
While specific industrial syntheses are often proprietary, a plausible and chemically sound pathway can be conceptualized based on established organic chemistry principles. A logical approach involves the targeted functionalization of a simpler pyridinone precursor. The causality for this multi-step process is rooted in achieving the desired substitution pattern through controlled reactions.
A representative synthetic workflow could begin with 4-hydroxy-1-methylpyridin-2(1H)-one. The critical step is the regioselective chlorination at the C5 position. This is an electrophilic aromatic substitution reaction where the electron-rich pyridinone ring attacks a chlorinating agent. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation due to its mild nature, which helps prevent over-chlorination or side reactions. The hydroxyl group at C4 and the N-methyl group are electron-donating, activating the ring and directing the substitution. The C5 position is sterically accessible and electronically favored for this reaction.
Sources
An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyridinone Core
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its pyridinone scaffold is a key structural motif found in a variety of bioactive molecules and serves as a versatile building block for the synthesis of complex pharmaceutical intermediates.[1][2] The presence of chloro and hydroxy functional groups allows for selective modifications, making it an ideal starting point for developing kinase inhibitors for cancer treatment, as well as lead compounds for inflammatory and neurodegenerative diseases.[1] This guide provides a comprehensive overview of a primary synthesis pathway for this valuable compound, delving into the mechanistic underpinnings and detailed experimental protocols.
The molecular structure of this compound consists of a pyridinone ring with a chlorine atom at the 5-position, a hydroxyl group at the 4-position, and a methyl group attached to the nitrogen atom.[3] This specific arrangement of substituents imparts unique physicochemical properties that are advantageous for drug design and synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic approach to this compound suggests a pathway beginning with a more readily available precursor, 4-hydroxy-1-methylpyridin-2(1H)-one. The key transformation is the regioselective chlorination at the C5 position of the pyridinone ring. This strategy is advantageous as it builds upon a foundational pyridinone structure, which can be synthesized through several established methods.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway: From Dehydroacetic Acid to the Final Product
A common and effective route to synthesize this compound involves a two-step process starting from dehydroacetic acid and methylamine. The first step is the formation of the pyridinone ring, followed by selective chlorination.
Step 1: Synthesis of 4-Hydroxy-1-methylpyridin-2(1H)-one
The initial step involves the reaction of dehydroacetic acid with methylamine to form the 4-hydroxy-1-methylpyridin-2(1H)-one core. This reaction is a well-established method for constructing the pyridinone ring system.
Reaction Mechanism: The reaction proceeds through a nucleophilic attack of the methylamine on the lactone carbonyl of dehydroacetic acid, leading to ring opening. Subsequent intramolecular cyclization via attack of the enolate on the newly formed amide, followed by dehydration, yields the desired pyridinone ring.
Caption: Synthesis of the pyridinone intermediate.
Experimental Protocol: Synthesis of 4-Hydroxy-1-methylpyridin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dehydroacetic acid in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add an aqueous solution of methylamine to the flask at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-1-methylpyridin-2(1H)-one.
Step 2: Chlorination of 4-Hydroxy-1-methylpyridin-2(1H)-one
The second and final step is the regioselective chlorination of the 4-hydroxy-1-methylpyridin-2(1H)-one intermediate at the C5 position. The hydroxyl group at C4 is an activating group, directing electrophilic substitution to the adjacent C3 and C5 positions. Steric hindrance from the N-methyl group can favor substitution at the C5 position.
Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is used to generate the electrophilic chlorine species. The electron-rich pyridinone ring attacks the electrophile, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity and yield the final product.
Caption: Chlorination to yield the final product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend 4-hydroxy-1-methylpyridin-2(1H)-one in a suitable inert solvent like dichloromethane or chloroform.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add the chlorinating agent (e.g., a solution of sulfuryl chloride in the same solvent) dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by TLC or HPLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of the final product is presented below.
| Property | Value |
| Molecular Formula | C₆H₆ClNO₂[3] |
| Molecular Weight | 159.57 g/mol [3] |
| CAS Number | 1379260-15-7[1] |
| Appearance | Solid |
| SMILES | Cn1cc(c(cc1=O)O)Cl[3] |
| InChIKey | DKRBWOGSHHARDV-UHFFFAOYSA-N[3] |
Characterization of the synthesized compound is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Conclusion and Future Perspectives
The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The versatility of this compound as a building block in medicinal chemistry underscores the importance of robust and well-understood synthetic routes. Future research may focus on the development of more sustainable and atom-economical synthesis methods, potentially through catalytic C-H activation and chlorination, to further enhance the accessibility of this valuable intermediate for drug discovery and development programs.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23). PubMed Central. [Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017, April 4). Chemistry Stack Exchange. [Link]
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This compound. MySkinRecipes. [Link]
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5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE. gsrs. [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine.
- Process for preparing 4-amino-5-methylpyridinone.
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) -on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.
- Preparation method of 2-chloro-4-iodo-5-methylpyridine.
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5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Abstract
This compound is a substituted pyridinone that has emerged as a pivotal intermediate in contemporary medicinal chemistry. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic hydroxyl group, and a stable N-methylated pyridone core—renders it a versatile scaffold for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive analysis of its chemical properties, including its structural attributes, tautomeric nature, reactivity, and spectroscopic characterization. Furthermore, it delves into its strategic applications, most notably as a key building block in the development of kinase inhibitors for oncology and potent G-protein-coupled receptor (GPCR) agonists for metabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.
Core Molecular Profile and Physicochemical Properties
Structural Identification and Nomenclature
This compound is an achiral heterocyclic compound.[1] Its core structure consists of a pyridin-2-one ring, which is substituted with a methyl group on the nitrogen, a hydroxyl group at the 4-position, and a chlorine atom at the 5-position. The systematic naming and key identifiers are crucial for unambiguous sourcing and regulatory documentation.
| Identifier | Value | Source |
| CAS Number | 1379260-15-7 | [2][3][4] |
| Molecular Formula | C₆H₆ClNO₂ | [1][3] |
| Molecular Weight | 159.57 g/mol | [1][2][3] |
| Systematic Name | This compound | [1] |
| SMILES | Cn1cc(c(cc1=O)O)Cl | [1] |
| InChIKey | DKRBWOGSHHARDV-UHFFFAOYSA-N | [1] |
Tautomerism: The Hydroxypyridine-Pyridone Equilibrium
A fundamental chemical property of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form.[5] For this compound, the equilibrium lies overwhelmingly toward the pyridone (keto) tautomer. This preference is driven by two primary factors: the aromaticity of the pyridone ring system and the thermodynamic stability conferred by the strong carbon-oxygen double bond (C=O) of the amide-like structure.[5][6] Understanding this equilibrium is critical, as the reactivity of the molecule is dictated by the properties of the dominant pyridone tautomer.
Caption: Tautomeric equilibrium of the pyridinone core.
Note: The above DOT script is a template. Actual chemical structure images would need to be generated and linked for a final document.
Solubility and Stability
The compound is typically stored at 2-8°C in a dry environment to ensure long-term stability.[2][3] Its structure, featuring both a polar pyridone core and a halogen substituent, suggests moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in aqueous media is expected to be limited but can be influenced by pH due to the acidic nature of the 4-hydroxyl group.
Synthesis and Chemical Reactivity
The synthetic value of this compound lies in its strategically placed functional groups, which serve as handles for diverse chemical modifications.
Plausible Synthetic Workflow
While specific proprietary synthesis routes may vary, a logical and common approach to constructing substituted pyridinones involves the cyclization of acyclic precursors. A plausible retrosynthetic analysis suggests that the target molecule can be assembled from simpler, commercially available building blocks. The workflow below outlines a conceptual pathway.
Caption: Conceptual workflow for the synthesis of the title compound.
Causality in Synthesis: The order of steps is critical. For instance, N-methylation is often performed after ring formation to avoid side reactions. Chlorination is typically a late-stage transformation to install the reactive handle after the core scaffold is securely assembled.
Reactivity at Key Functional Groups
The true utility of this compound is realized in its subsequent chemical transformations. The hydroxy and chloro groups are electronically distinct and allow for selective modifications.[2][3]
-
4-Hydroxy Group: This group is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic alkoxide. This enables reactions such as O-alkylation or O-arylation, which are fundamental steps for connecting the pyridinone core to other molecular fragments. This reactivity is exemplified in the synthesis of GPR119 agonists.[7][8]
-
5-Chloro Group: The chlorine atom is positioned on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNA_r). More importantly, it serves as an excellent handle for modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are cornerstones of pharmaceutical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[2]
Spectroscopic and Structural Characterization
| Technique | Predicted Characteristics |
| ¹H NMR | - A singlet for the N-methyl group (N-CH₃) around 3.5-4.0 ppm.- Two singlets in the aromatic region for the two ring protons (C3-H and C6-H).- A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the N-methyl carbon around 30-40 ppm.- Signals for the sp² carbons of the ring, including a downfield signal for the carbonyl carbon (C=O) above 160 ppm.- Signals for the carbon bearing the chlorine (C-Cl) and the carbon bearing the hydroxyl group (C-OH). |
| Mass Spec. | - A clear molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
Applications in Drug Discovery
This compound is not merely a synthetic curiosity; it is a validated and highly valuable building block in the creation of clinical drug candidates.[2]
Case Study: GPR119 Agonist BMS-903452 for Type 2 Diabetes
A prominent example of its application is in the discovery of BMS-903452, a potent and selective GPR119 agonist investigated as a potential treatment for type 2 diabetes.[8] GPR119 activation stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, offering a dual mechanism of action.[7][8] In the synthesis of BMS-903452, the 4-hydroxy group of the title compound is used to form an ether linkage with a substituted piperidine fragment, demonstrating a textbook application of its nucleophilic character.[7]
Caption: Role as a precursor in the synthesis of BMS-903452.
Utility in Kinase Inhibitor Development
The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of kinase ATP-binding sites makes it an ideal starting point for inhibitor design. The functional handles on this compound allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable asset in programs targeting cancer, inflammatory diseases, and neurodegenerative disorders.[2][3]
Illustrative Experimental Protocols
The following protocols are illustrative and based on standard, validated laboratory procedures. They are designed to be self-validating through standard analytical techniques (TLC, NMR, MS).
Protocol: O-Alkylation of the 4-Hydroxy Group
Objective: To demonstrate the nucleophilic reactivity of the hydroxyl group via a Williamson ether synthesis.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a suitable base, such as sodium hydride (NaH, 1.1 eq) portion-wise. Causality: The strong, non-nucleophilic base is required to fully deprotonate the weakly acidic hydroxyl group without competing in the subsequent substitution reaction.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium salt may be observed.
-
Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Suzuki Cross-Coupling at the 5-Chloro Position
Objective: To demonstrate the utility of the chloro group as a handle for C-C bond formation.
-
Setup: In a reaction vial, combine this compound (1.0 eq), a boronic acid or ester (e.g., phenylboronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Causality: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring the catalytic cycle proceeds efficiently.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-100°C) and stir for several hours or until TLC/LC-MS analysis indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography.
-
Validation: Characterize the final coupled product by NMR and mass spectrometry to confirm successful bond formation.
Conclusion
This compound is a high-value synthetic intermediate with a compelling profile for drug discovery. Its robust chemical nature, combined with the orthogonal reactivity of its functional groups, provides a reliable and flexible platform for constructing sophisticated molecular architectures. The successful incorporation of this scaffold into clinical candidates like BMS-903452 underscores its importance and validates its continued use in the pursuit of novel therapeutics. Future applications will likely see this building block employed in the synthesis of next-generation covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other advanced therapeutic modalities.
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5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one solubility data
An In-Depth Technical Guide to the Solubility of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and reliable approach to solubility assessment.
Introduction: The Significance of this compound and its Solubility
This compound (CAS No. 1379260-15-7, Molecular Formula: C₆H₆ClNO₂, Molecular Weight: 159.57 g/mol ) is a heterocyclic compound featuring a substituted pyridinone core.[1][2][3] This structural motif is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors for potential cancer therapies.[2]
In drug discovery and development, solubility is a critical physicochemical property that profoundly influences a compound's biopharmaceutical characteristics.[4] Poor aqueous solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays, ultimately increasing development costs and the risk of late-stage failure.[5][6] Therefore, a thorough understanding and accurate determination of the solubility of this compound are paramount for advancing its development.
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[7][8] The choice of which to measure is dictated by the stage of drug development and the intended application of the data.
-
Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a solute that can dissolve in a solvent under conditions where the solid phase and the solution phase are in equilibrium.[8] This measurement is considered the "gold standard" and is vital for lead optimization, pre-formulation, and understanding the intrinsic properties of the compound.[4][5][6] However, achieving this equilibrium can be time-consuming, sometimes requiring 24 hours or more.[6]
-
Kinetic Solubility measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[6][9] This method is fast and amenable to high-throughput screening (HTS) formats, making it suitable for the early stages of drug discovery to quickly flag potentially problematic compounds.[5][10] Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated, metastable solutions.[7][9]
The logical relationship between these concepts and their relevance in the drug discovery pipeline is illustrated below.
Factors Influencing the Solubility of this compound
The measured solubility is not an immutable constant but is influenced by several experimental and physicochemical factors.
-
pH: The structure of this compound contains a hydroxyl group, suggesting it is a weak acid. For such ionizable compounds, solubility is highly pH-dependent.[11][12] At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl group deprotonates, forming a more polar, and thus more water-soluble, anionic species.[11][13] Therefore, determining the pH-solubility profile is essential to predict its behavior in the gastrointestinal tract.[10]
-
Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[14] It is standard practice to conduct solubility experiments at controlled temperatures, such as 25 °C (room temperature) or 37 °C (physiological temperature).
-
Solid State Form (Polymorphism): The crystalline form of the compound can significantly impact its solubility. Different polymorphs or the amorphous state can have different lattice energies, leading to variations in solubility.[7] It is a self-validating step to analyze the solid material before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD) to check for any phase transformations.[7][15]
-
Solvent Composition: While aqueous solubility is often the primary focus, understanding solubility in various organic solvents is crucial for synthesis, purification, and the development of analytical methods.[14][16] The polarity and hydrogen-bonding capabilities of the solvent play a key role.[16]
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining the thermodynamic and kinetic solubility of this compound.
Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[4][17] Its core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.
Objective: To determine the equilibrium solubility of this compound in a specified solvent (e.g., pH 7.4 phosphate-buffered saline).
Materials:
-
This compound (solid powder, purity >98%)
-
Selected solvent (e.g., pH-adjusted buffers, water, organic solvents)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge or filtration device (e.g., 0.22 µm syringe filters)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow:
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5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one mechanism of action
The chemical structure of this compound provides a compelling basis for its proposed mechanism of action as a potent inhibitor of HIF Prolyl Hydroxylase enzymes. By chelating the active-site iron and competing with the 2-oxoglutarate co-substrate, the compound is expected to abrogate PHD activity, leading to the stabilization and activation of HIF-1α. This, in turn, drives the transcription of hypoxia-responsive genes. The experimental protocols detailed herein provide a robust framework for researchers to rigorously test this hypothesis, quantify the compound's potency, and elucidate its biological effects in a cellular context. This foundational work is essential for the potential development of this and similar molecules for therapeutic applications, such as the treatment of renal anemia. [16]
References
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McDonough, M. A., et al. (2019). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. RSC Chemical Biology. Available at: [Link]
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Chen, N., et al. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. Available at: [Link]
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Wikipedia. (2023). HIF prolyl-hydroxylase inhibitor. Wikipedia. Available at: [Link]
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Grokipedia. (2025). HIF prolyl-hydroxylase inhibitor. Grokipedia. Available at: [Link]
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Choi, H., et al. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules and Cells. Available at: [Link]
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de Oliveira, H. C., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. Available at: [Link]
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Jacobsen, J. A., et al. (2012). Targeting Metalloenzymes for Therapeutic Intervention. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. Available at: [Link]
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Zhang, F., et al. (2013). Pyridinylquinazolines selectively inhibit human methionine aminopeptidase-1 in cells. Journal of Medicinal Chemistry. Available at: [Link]
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Fullagar, J. L., et al. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. Metallomics. Available at: [Link]
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National Center for Biotechnology Information. 4-Hydroxy-1-methyl-1,2-dihydropyridin-2-one. PubChem Compound Database. Available at: [Link]
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Liu, Z. D., et al. (2002). Design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones: structure-activity investigation of metalloenzyme inhibition by iron chelators. Journal of Medicinal Chemistry. Available at: [Link]
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Alvarez-Larena, A., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E. Available at: [Link]
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Ghattas, W., et al. (2018). Metal–ligand interactions in drug design. Nature Reviews Chemistry. Available at: [Link]
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National Center for Biotechnology Information. 1-Hydroxy-4-Methylpyridin-2(1h)-One. PubChem Compound Database. Available at: [Link]
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Lim, S., et al. (2021). Determination of the condition to stabilize endogenous HIF-1α protein in HeLa cells via Western blot. ResearchGate. Available at: [Link]
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Thangarajah, H., et al. (2009). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. PNAS. Available at: [Link]
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Pillai, S. M., et al. (2014). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Biotechnology Reports. Available at: [Link]
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Ragalahari. (2026). This compound. Ragalahari. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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Moroz, E., et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. PLoS ONE. Available at: [Link]
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Kosgei, A., et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. Available at: [Link]
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Hider, R. C., et al. (2021). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules. Available at: [Link]
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The Emerging Potential of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The hydroxypyridinone scaffold is a "privileged" structure in medicinal chemistry, renowned for its exceptional metal-chelating properties.[1][2] This technical guide delves into the specific potential of a lesser-explored derivative, 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one. While direct research on this molecule is nascent, its structural features—a 4-hydroxy-2-pyridinone core, N-methylation, and a crucial 5-chloro substituent—provide a compelling basis for predicting its utility in a range of therapeutic applications. By drawing parallels with well-studied analogs like Deferiprone and analyzing the physicochemical impact of its unique substitutions, we present a forward-looking analysis for researchers in drug development. This guide outlines the core chelation chemistry, proposes key therapeutic hypotheses, and provides actionable experimental protocols to investigate its potential.
Introduction: The Power of the Hydroxypyridinone Core
Hydroxypyridinones (HPs) are a class of N-heterocyclic compounds that have garnered significant interest as metal chelators in therapeutic design.[2][3] Their defining feature is a deprotonatable hydroxyl group positioned ortho to a ketone on a pyridinone ring, creating a bidentate (O,O)-chelating motif.[4] This arrangement forms highly stable five-membered rings with hard metal ions, most notably iron(III) (Fe³⁺).[4][5]
The clinical success of Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), an orally active iron chelator used to treat iron overload in thalassemia patients, serves as the primary exemplar of the scaffold's therapeutic value.[6][7][8][9] The core principle of chelation therapy is to sequester excess or misplaced metal ions that contribute to pathology, rendering them non-toxic and facilitating their excretion.[6][10][11]
The subject of this guide, this compound, belongs to the 4-hydroxy-2-pyridinone subclass.[12] Its potential is defined by three key structural modifications to the basic HP scaffold:
-
N-methylation: The methyl group at the N1 position blocks glucuronidation at this site, a major metabolic pathway for some HPs, potentially improving bioavailability.[13]
-
4-Hydroxy-2-pyridinone Isomer: This specific arrangement of functional groups dictates the geometry and electronic properties of metal coordination.
-
5-Chloro Substituent: This is the most impactful modification. The electron-withdrawing nature of chlorine is predicted to lower the pKa of the 4-hydroxy group, enhancing its chelating efficiency at physiological pH. It also significantly increases the molecule's lipophilicity, which could improve its ability to cross biological membranes, including the blood-brain barrier (BBB).
Physicochemical Properties and Chelation Chemistry
The therapeutic efficacy of a chelator is intrinsically linked to its physicochemical properties. For this compound, these can be predicted based on its structure.
| Property | Predicted Characteristic | Rationale & Implication |
| Metal Affinity | High affinity for Fe³⁺, Al³⁺, Ga³⁺ | The bidentate 4-hydroxy-2-pyridinone core forms a stable 3:1 (ligand:metal) octahedral complex with trivalent iron, neutralizing the charge and facilitating excretion. |
| pKa | Lower than non-halogenated analogs | The electron-withdrawing 5-chloro group increases the acidity of the 4-hydroxyl proton, leading to a higher proportion of the active, deprotonated form at physiological pH (~7.4). |
| Lipophilicity (LogP) | Increased relative to parent scaffold | The addition of both a methyl group and a chlorine atom increases the molecule's nonpolar character. This is critical for membrane permeability and potential CNS applications. |
The chelation of iron(III) is the canonical function. Three molecules of this compound coordinate with one Fe³⁺ ion to form a stable, neutral, and typically reddish-colored complex, which can then be eliminated from the body.
Figure 1: Octahedral coordination of Fe³⁺ by three ligand molecules (L).
Potential Therapeutic Applications
The unique combination of potent chelation and enhanced lipophilicity suggests several high-impact therapeutic avenues for investigation.
Iron Overload Disorders
-
Core Concept: The primary and most validated application for hydroxypyridinones is in treating systemic iron overload resulting from conditions like β-thalassemia, which requires frequent blood transfusions.[7][8]
-
Mechanism: The compound would function as an oral iron chelator, binding to excess iron in the plasma and tissues to form a complex that is excreted, primarily in the urine.[9]
-
Potential Advantage: The predicted lower pKa could make it a more efficient chelator at physiological pH compared to existing therapies. Its efficacy would need to be balanced against its safety profile, as with all chelators.
Neurodegenerative Diseases
-
Core Concept: A growing body of evidence implicates the dysregulation of metal ions, particularly iron, in the pathology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[11][14][15][16] Excess iron can catalyze the formation of highly damaging reactive oxygen species (ROS) through the Fenton reaction, contributing to oxidative stress and neuronal death.[16]
-
Mechanism: A chelator that can cross the blood-brain barrier (BBB) could sequester this excess, misplaced iron within the CNS, thereby reducing oxidative stress and slowing disease progression.[15][17]
-
Potential Advantage: The increased lipophilicity conferred by the chloro and methyl groups makes this compound a prime candidate for BBB penetration. Unlike systemic iron chelation, the goal in neurodegeneration is often moderate chelation to restore homeostasis rather than aggressive iron removal.[17]
Figure 2: Proposed neuroprotective mechanism of action in the CNS.
Antimicrobial and Antifungal Applications
-
Core Concept: Iron is an essential nutrient for the growth and virulence of nearly all pathogenic microbes.[18][19] Iron sequestration is a key host defense mechanism and a valid antimicrobial strategy.
-
Mechanism: By binding to available iron in the environment, the compound can effectively starve bacteria and fungi, inhibiting their proliferation.[18][19][20] This bacteriostatic or fungistatic effect can act synergistically with traditional antibiotics.[18]
-
Potential Advantage: The 4-hydroxy-2-pyridinone scaffold is known to possess antimicrobial activity.[12] The enhanced lipophilicity of this derivative may improve its ability to penetrate microbial cell walls and membranes, increasing its potency.
Metalloenzyme Inhibition
-
Core Concept: Many enzymes that are key drivers in disease processes, such as certain histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), require a metal ion cofactor (e.g., Zn²⁺, Fe²⁺) in their active site to function.[21][22]
-
Mechanism: A potent chelator can inhibit these enzymes by binding to and stripping away the essential metal cofactor from the active site.[21][23] The specificity of inhibition can be tuned by modifying the chelator's structure to achieve favorable interactions with the protein residues lining the active site.[23]
-
Potential Advantage: The chlorinated ring provides a site for potential specific interactions (e.g., halogen bonding) within an enzyme's active site, which could be exploited to develop selective inhibitors for a particular metalloenzyme target.
Key Experimental Protocols
Validating the therapeutic potential of this compound requires a structured experimental approach. The following protocols provide a foundation for this investigation.
Protocol: Synthesis of this compound
A plausible synthetic route can be adapted from established methods for creating substituted 4-hydroxy-2-pyridones.[24]
Figure 3: High-level workflow for a proposed synthetic route.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the appropriate N-methylated amine and a substituted malonate ester in a suitable anhydrous solvent (e.g., THF, Toluene).
-
Cyclization: Add a strong base (e.g., Sodium Hydride, NaH) portion-wise at 0°C. Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.
-
Workup & Isolation: Cool the reaction, quench carefully with water, and acidify with HCl to precipitate the crude 4-hydroxy-1-methylpyridin-2(1H)-one. Filter, wash with cold water, and dry.
-
Chlorination: Re-dissolve the intermediate in a suitable solvent (e.g., DMF). Add N-Chlorosuccinimide (NCS) (1.1 equivalents) and stir at room temperature until TLC indicates complete consumption of the starting material.
-
Final Purification: Perform an aqueous workup, extract the product with an organic solvent (e.g., Ethyl Acetate), dry over MgSO₄, concentrate, and purify the final compound by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Determination of Iron(III) Chelation via UV-Vis Spectrophotometry
This assay quantifies the ability of the compound to bind Fe³⁺ by observing changes in the visible light absorption spectrum.[25][26]
Methodology:
-
Prepare Stock Solutions:
-
Compound solution: 1 mM in Methanol or DMSO.
-
FeCl₃ solution: 1 mM in 10 mM HCl (to prevent formation of iron hydroxides).
-
Buffer: 100 mM HEPES or MES buffer, pH 7.4.
-
-
Assay Procedure (in a 1 cm path length cuvette):
-
To 900 µL of buffer, add 50 µL of the compound stock solution (final concentration 50 µM).
-
Record a baseline UV-Vis spectrum (200-800 nm).
-
Add 50 µL of the FeCl₃ stock solution (final concentration 50 µM, for a 1:1 ratio).
-
Incubate for 10 minutes at room temperature.
-
Record the final UV-Vis spectrum.
-
-
Data Analysis:
-
Observe the formation of a new absorbance peak in the visible range (typically 450-600 nm), characteristic of the ligand-iron complex.
-
The magnitude of this absorbance is proportional to the amount of complex formed.
-
The experiment can be repeated with varying ligand-to-metal ratios (e.g., 1:1, 2:1, 3:1) to determine the stoichiometry of binding.
-
Protocol: In Vitro Cytotoxicity Assay
Before advancing any compound, its inherent toxicity to mammalian cells must be assessed.[27][28][29][30] An MTT or MTS assay is a standard colorimetric method for this purpose.[28][30]
Methodology:
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 liver cells, SH-SY5Y neuronal cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or MTT followed by a solubilization step) to each well.
-
Incubation: Incubate for 1-4 hours until a color change is apparent. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot viability versus compound concentration and use a non-linear regression to calculate the IC₅₀ (the concentration at which 50% of cell viability is lost).
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, molecule for therapeutic development. Its design logically combines the proven iron-chelating ability of the hydroxypyridinone scaffold with key substitutions anticipated to enhance its potency and expand its therapeutic range, particularly into neurodegenerative diseases. The halogen substituent offers a tantalizing handle for tuning selectivity in applications like metalloenzyme inhibition.
The immediate path forward requires the execution of the foundational experiments outlined in this guide: unambiguous synthesis and characterization, quantification of its iron-binding affinity, and a baseline assessment of its cytotoxicity. Positive results from these initial studies would warrant progression into more complex biological models, including cell-based assays for oxidative stress, antimicrobial efficacy testing, and in vivo pharmacokinetic and efficacy studies in relevant animal models of disease. For drug development professionals, this compound is not just another derivative; it is a rationally designed probe into the next generation of chelation-based therapeutics.
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An In-Depth Technical Guide to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one Derivatives and Analogs
This guide provides a comprehensive technical overview of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document delves into the synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR) of this important class of heterocyclic compounds, offering field-proven insights and detailed experimental protocols.
Introduction: The Hydroxypyridinone Scaffold in Medicinal Chemistry
Hydroxypyridinones (HPs) are a class of N-heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their versatile structure, favorable toxicity profile, and ease of functionalization make them an ideal scaffold for the development of novel therapeutics.[2] A key feature of hydroxypyridinones is their excellent metal-chelating ability, which has been exploited in the development of iron chelators for the treatment of thalassemia major.[2] Beyond chelation therapy, hydroxypyridinone derivatives have been investigated for a wide range of pharmacological activities, including as inhibitors of metalloenzymes, anti-neurodegenerative agents, and antimicrobials.[1]
The core subject of this guide, this compound, serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment and therapies for inflammatory and neurodegenerative diseases.[3] Its substituted pyridinone ring is a structural motif found in various enzyme inhibitors, and the presence of hydroxy and chloro functional groups allows for selective modifications to optimize lead compounds.[3]
Synthesis and Physicochemical Properties
The synthesis of this compound is a multi-step process that begins with commercially available precursors. A plausible and efficient synthetic route involves the initial preparation of the unchlorinated pyridinone core, followed by selective chlorination.
Synthesis of the Precursor: 4-Hydroxy-1-methylpyridin-2(1H)-one
A common route to 4-hydroxy-1-methylpyridin-2(1H)-one involves the N-methylation of a protected 4-hydroxypyridin-2(1H)-one, followed by deprotection.
Protocol 1: Synthesis of 4-Hydroxy-1-methylpyridin-2(1H)-one
Step 1: N-methylation of 4-(benzyloxy)pyridin-2(1H)-one
-
To a round-bottomed flask equipped with a condenser, add 4-(benzyloxy)pyridin-2(1H)-one (10.0 mmol), potassium carbonate (20.0 mmol), and methyl iodide (15.0 mmol) in methanol (12.5 mL).
-
Heat the reaction mixture at 65 °C overnight.
-
Monitor the reaction for complete conversion to the product using LC-MS.
-
Upon completion, filter the reaction mixture through diatomaceous earth.
-
Concentrate the filtrate to obtain 4-(benzyloxy)-1-methylpyridin-2(1H)-one, which can often be used in the next step without further purification.
Step 2: Deprotection to 4-hydroxy-1-methylpyridin-2(1H)-one
-
To a round-bottomed flask, add 4-(benzyloxy)-1-methylpyridin-2(1H)-one (3.0 mmol), 10% Palladium on carbon (160 mg), and ammonium formate (9.0 mmol) in methanol (15 mL).
-
Heat the resulting mixture at 40 °C for 1 hour.
-
Monitor for complete conversion to the product by LC-MS.
-
After completion, filter the mixture through diatomaceous earth and concentrate the filtrate.
-
Purify the crude product by preparative high-performance liquid chromatography (prep-HPLC) to afford 4-hydroxy-1-methylpyridin-2(1H)-one.
Chlorination of 4-Hydroxy-1-methylpyridin-2(1H)-one
The introduction of a chlorine atom at the 5-position of the pyridinone ring is a critical step. Selective chlorination of such electron-rich heterocyclic systems can be achieved using various chlorinating agents. While a specific protocol for this exact substrate is not widely published, a general approach using a mild chlorinating agent is proposed.
Protocol 2: Synthesis of this compound
-
Dissolve 4-hydroxy-1-methylpyridin-2(1H)-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.0-1.2 eq) in the same solvent.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices: The use of NCS provides a source of electrophilic chlorine that can react with the electron-rich pyridinone ring. The reaction is typically performed at low temperatures to control selectivity and prevent over-chlorination. The choice of solvent is crucial to ensure the solubility of the starting materials and reagents.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO₂ | [4] |
| Molecular Weight | 159.57 g/mol | [4] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, dry | [3] |
| SMILES | Cn1cc(c(cc1=O)O)Cl | [4] |
| InChIKey | DKRBWOGSHHARDV-UHFFFAOYSA-N | [4] |
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily as enzyme inhibitors.
GPR119 Agonists for Type 2 Diabetes
G-protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[5] Agonists of GPR119 stimulate glucose-dependent insulin release and promote the secretion of the incretin glucagon-like peptide-1 (GLP-1).[5] The 5-chloro-4-hydroxypyridin-2(1H)-one core has been successfully incorporated into potent and selective GPR119 agonists.[5][6] For instance, the compound BMS-903452, which contains this scaffold, was identified as an antidiabetic clinical candidate.[5] Structure-activity relationship studies have shown that the chloro group at the 5-position of the pyridone ring can significantly increase the potency of these agonists.[6]
Protocol 3: GPR119 Agonist Activity Assay (cAMP Accumulation Assay)
This protocol is a standard method for determining the agonist activity of compounds at GPR119, which signals through the Gs protein to increase intracellular cyclic AMP (cAMP).
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in a suitable medium.
-
Assay Preparation: Seed the cells into 384-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the cells and incubate at room temperature for 30 minutes.
-
cAMP Measurement: Use a commercial cAMP assay kit (e.g., HTRF-based) to measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries for skin whitening and preventing browning, respectively.[7] Hydroxypyridinone derivatives, being structurally related to kojic acid (a known tyrosinase inhibitor), have been investigated for their anti-tyrosinase activity.[7] The inhibitory mechanism is believed to involve the chelation of copper ions in the active site of the enzyme.[7]
Protocol 4: Tyrosinase Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
-
Reagent Preparation: Prepare solutions of L-DOPA (substrate), mushroom tyrosinase, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, test compound at various concentrations, and the tyrosinase solution.
-
Incubate the mixture for 10 minutes at 25 °C.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement: Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Kinase Inhibitors
The this compound scaffold is a valuable building block in the synthesis of kinase inhibitors.[3] While specific data on the kinase inhibitory activity of the parent compound is limited in the public domain, its derivatives have been explored as inhibitors of various kinases, such as Src and Abl.[8] The pyridinone core can act as a scaffold to present substituents in a specific orientation to interact with the ATP-binding site of kinases.
Protocol 5: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compound in a kinase assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The available literature on derivatives of this compound allows for the deduction of some preliminary structure-activity relationships.
-
Substitution at the 5-Position: For GPR119 agonists, the introduction of a chloro group at the 5-position of the pyridone ring has been shown to enhance potency compared to unsubstituted or methyl-substituted analogs.[6] However, larger substituents at this position, such as a phenyl group, can abolish activity.[6]
-
Metal Chelating Moiety: The 4-hydroxy-pyridin-2-one core is a bidentate chelator. For tyrosinase inhibition, this chelation of the copper ions in the active site is a key mechanism of action.
-
N-1 Substitution: The methyl group at the N-1 position is a common feature. Modifications at this position can influence the pharmacokinetic properties of the molecule.
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
General Structure and Numbering
Caption: General structure of the this compound scaffold.
Synthetic Workflow
Caption: A representative synthetic workflow for the target compound.
GPR119 Signaling Pathway
Caption: Simplified signaling pathway of a GPR119 agonist.
Conclusion and Future Directions
This compound and its analogs represent a privileged scaffold in medicinal chemistry. Their synthetic accessibility and the diverse biological activities of their derivatives make them attractive starting points for the development of novel therapeutic agents. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity for various biological targets, as well as a more in-depth exploration of their mechanisms of action. The detailed protocols and insights provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new medicines based on this versatile chemical scaffold.
References
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Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]
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Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry. [Link]
-
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]
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5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE. gsrs.ncats.nih.gov. [Link]
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Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. ResearchGate. [Link]
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]
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Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
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The Pyridinone Scaffold: A Privileged Core in Drug Discovery and Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The pyridinone core, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for diverse substitutions, have made it a cornerstone in the development of a wide array of biologically active compounds. This guide provides an in-depth exploration of the multifaceted biological activities of pyridinone derivatives, offering insights into their mechanisms of action, and presenting detailed experimental protocols for their evaluation. Our aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to advance the study and application of this versatile chemical entity.
The Spectrum of Biological Activity: An Overview
Pyridinone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across various disease areas. The inherent structural features of the pyridinone ring allow for fine-tuning of its pharmacological profile, leading to compounds with potent and selective effects. The major areas of biological activity are summarized below.
| Biological Activity | Therapeutic Area | Key Molecular Targets/Mechanisms |
| Anticancer | Oncology | Kinase inhibition, p53 and JNK pathway modulation, Apoptosis induction, Cell cycle arrest |
| Antiviral | Infectious Diseases | HIV Reverse Transcriptase inhibition, Inhibition of viral entry and replication |
| Antimicrobial | Infectious Diseases | DNA gyrase inhibition, Disruption of cell membrane integrity |
| Anti-inflammatory | Immunology, Rheumatology | Cyclooxygenase-2 (COX-2) inhibition, Modulation of inflammatory signaling pathways |
Anticancer Activity: Targeting the Hallmarks of Malignancy
The fight against cancer has been significantly advanced by the discovery of novel chemical entities that can selectively target cancer cells. Pyridinone derivatives have shown considerable promise in this arena, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines[1].
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of pyridinone compounds is not mediated by a single mechanism but rather through the modulation of several key signaling pathways crucial for cancer cell survival and proliferation.
A significant number of pyridinone compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the activation of the p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) signaling cascade. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or, in cases of severe damage, trigger apoptosis. The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, is also a critical regulator of apoptosis in response to cellular stress.
Caption: Pyridinone-induced apoptosis via p53 and JNK pathways.
Experimental Protocol: Assessing Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate culture medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridinone compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the pyridinone compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software program for dose-response curve fitting.
-
Data Presentation: Cytotoxicity of Pyridinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | [2] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | [2] |
| Pyridone Alkaloid 2 | A549 (Lung) | 6.66 | [1] |
| Pyridone Alkaloid 2 | MCF-7 (Breast) | 9.86 | [1] |
Antiviral Activity: A Focus on HIV Reverse Transcriptase Inhibition
The global impact of viral diseases, particularly HIV/AIDS, has driven extensive research into the development of effective antiviral agents. Pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs[3][4].
Mechanism of Action: Allosteric Inhibition of a Key Viral Enzyme
HIV reverse transcriptase (RT) is a viral enzyme essential for the replication of the virus. It converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. NNRTIs, including certain pyridinone derivatives, bind to an allosteric pocket on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting viral replication[5].
Caption: Allosteric inhibition of HIV reverse transcriptase by pyridinones.
Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed a suitable host cell line (e.g., MT-4 cells for HIV) in 6-well plates and grow until a confluent monolayer is formed.
-
-
Virus Titration (for determining viral stock concentration):
-
Perform serial dilutions of the viral stock.
-
Infect the cell monolayers with each dilution.
-
After an adsorption period (e.g., 1-2 hours), remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for several days until plaques are visible.
-
Stain the cells (e.g., with crystal violet) and count the plaques to determine the virus titer in plaque-forming units (PFU)/mL.
-
-
Antiviral Assay:
-
Prepare serial dilutions of the pyridinone compound in culture medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of the compound for a specified time.
-
Infect the cells with a known amount of virus (e.g., 100 PFU per well).
-
After the adsorption period, remove the virus and compound-containing medium and add the semi-solid overlay medium containing the respective concentrations of the pyridinone compound.
-
Incubate until plaques are visible in the virus control wells (no compound).
-
Stain the cells and count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ (50% effective concentration), which is the concentration of the compound that reduces the number of plaques by 50%.
-
Data Presentation: Anti-HIV Activity of Pyridinone Derivatives
| Compound | Virus Strain | EC₅₀ (nM) | Reference |
| L-697,639 | HIV-1 | 12-200 | [3] |
| L-697,661 | HIV-1 | 12-200 | [3] |
| Compound 22 | Wild-type HIV-1 | low-nanomolar | [4] |
| Compound 23 | Wild-type HIV-1 | low-nanomolar | [4] |
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Pyridinone derivatives have shown promising activity against a range of bacterial pathogens[6].
Mechanism of Action: Targeting Essential Bacterial Processes
The antimicrobial effects of pyridinones are often attributed to their ability to interfere with essential bacterial enzymes and cellular structures. One of the key mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. By inhibiting this enzyme, pyridinone compounds can effectively halt bacterial growth. Some derivatives have also been shown to disrupt the integrity of the bacterial cell membrane.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents turbidity (visible growth).
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the pyridinone compound in a suitable solvent.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted compound with the prepared bacterial suspension.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the pyridinone compound at which there is no visible growth.
-
Data Presentation: Antimicrobial Activity of Pyridinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 66 | S. aureus | 56 ± 0.5 | [7] |
| Compound 65 | E. coli | 55 ± 0.5 | [7] |
| Pyridinium Salt 3d | S. aureus | 16 | [6] |
| Alkyl Pyridinol EA-02-009 | S. aureus | 0.5-1 | [8] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. Pyridinone derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators[9].
Mechanism of Action: Selective Inhibition of COX-2
A primary mechanism underlying the anti-inflammatory effects of many pyridinone compounds is the inhibition of cyclooxygenase-2 (COX-2). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Caption: Inhibition of prostaglandin synthesis by pyridinone COX-2 inhibitors.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
An in vitro COX-2 inhibitor screening assay can be used to determine the potency and selectivity of pyridinone compounds.
Principle: The assay measures the peroxidase activity of the COX-2 enzyme. The oxidation of a chromogenic substrate is coupled to the reduction of PGG₂ to PGH₂, and the change in absorbance is monitored to determine the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and the substrate arachidonic acid.
-
Prepare serial dilutions of the pyridinone test compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
To determine selectivity, a similar assay can be performed using the COX-1 enzyme. The selectivity index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
-
Data Presentation: COX-2 Inhibitory Activity of Pyridinone Derivatives
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyridazinone 24a | 0.01556 | - | 24 | [10] |
| Pyridazinone 25a | 0.01977 | - | 35 | [10] |
| Thiophene VIIa | 0.29 | 15.7 | 67.2 | [9] |
| Pyrazolone PYZ16 | 0.52 | - | 10.73 | [11] |
Conclusion and Future Directions
The pyridinone scaffold has unequivocally established its significance in the landscape of medicinal chemistry and drug discovery. The diverse range of biological activities, from potent anticancer and antiviral effects to promising antimicrobial and anti-inflammatory properties, underscores the remarkable versatility of this chemical core. The ability to readily modify the pyridinone structure allows for the systematic optimization of activity, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of novel therapeutics.
The future of pyridinone research lies in the continued exploration of its chemical space through innovative synthetic strategies, including combinatorial chemistry and fragment-based drug design. A deeper understanding of the structure-activity relationships and the elucidation of novel mechanisms of action will be crucial for the rational design of next-generation pyridinone-based drugs. Furthermore, the application of advanced computational modeling and in silico screening will undoubtedly accelerate the identification of new lead compounds with enhanced efficacy and safety profiles. As our understanding of disease biology continues to evolve, the privileged pyridinone scaffold is poised to play an even more prominent role in addressing unmet medical needs and improving human health.
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role of pyridinones in drug discovery
An In-Depth Technical Guide to the Role of Pyridinones in Drug Discovery
Abstract
Pyridinones, six-membered nitrogen-containing heterocycles, have firmly established themselves as "privileged scaffolds" in modern medicinal chemistry.[1][2] This guide provides an in-depth exploration of the pyridinone core, elucidating the physicochemical properties that make it a cornerstone of contemporary drug design. We will dissect its versatile roles as a hydrogen bond donor/acceptor and a bioisostere for various functional groups, which are pivotal in optimizing molecular interactions with biological targets.[2][3][4] This document details the key synthetic strategies for creating diverse pyridinone libraries, examines their mechanisms of action across different therapeutic areas, and analyzes structure-activity relationships (SAR) that guide lead optimization. Through a comprehensive review of their applications in oncology, infectious diseases, and chronic conditions, supported by case studies of FDA-approved drugs, this guide serves as a technical resource for researchers and professionals dedicated to advancing novel therapeutics.[3][5]
The Pyridinone Scaffold: A Foundation for Pharmacological Versatility
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug discovery. The pyridinone ring, existing in two primary isomeric forms (2-pyridone and 4-pyridone), perfectly embodies this concept.[1][4]
Core Physicochemical Properties
The utility of the pyridinone scaffold is rooted in its unique electronic and structural characteristics:
-
Dual Hydrogen Bonding Capability: The presence of a ring nitrogen atom and an exocyclic carbonyl group allows the pyridinone moiety to function as both a hydrogen bond acceptor and, when the nitrogen is unsubstituted, a hydrogen bond donor.[2][5] This dual nature is critical for establishing strong and specific interactions within the binding pockets of target proteins, such as the hinge region of kinases.[3]
-
Bioisosteric Versatility: Pyridinones are widely employed as bioisosteres for amides, phenols, pyridines, pyrimidines, and other aromatic systems.[2][3][4] This allows medicinal chemists to replace a metabolically liable or poorly soluble group with the pyridinone core, often leading to improved pharmacokinetic profiles, including enhanced aqueous solubility, metabolic stability, and oral bioavailability, while maintaining or improving target affinity.[2][6]
-
Tunable Properties: The pyridinone ring features five positions that can be readily derivatized.[3] This high degree of "decoration potential" enables the fine-tuning of physicochemical properties like polarity and lipophilicity, which is essential for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][7]
Caption: Isomeric forms and hydrogen bonding capacity of the pyridinone scaffold.
Synthetic Strategies: Building the Core
The construction of the pyridinone ring is well-established, with two primary approaches dominating the field: the cyclization of acyclic precursors and the modification of existing heterocyclic rings.[3] One-pot multicomponent reactions (MCRs) are particularly valuable as they allow for the rapid assembly of complex and diverse pyridinone libraries from simple starting materials, enhancing efficiency and reducing waste.[8]
Experimental Protocol: One-Pot Microwave-Assisted Synthesis of a Substituted 2-Pyridone
This protocol describes a common method for synthesizing functionalized 2-pyridone derivatives, adapted from established MCR methodologies.[8]
Objective: To efficiently synthesize a diverse library of 2-pyridone derivatives for biological screening.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Piperidine (catalyst, 0.1 mmol)
-
Ethanol (solvent, 5 mL)
-
Microwave synthesis vials (10 mL)
-
Microwave reactor
Procedure:
-
Reagent Combination: In a 10 mL microwave synthesis vial, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), ethyl cyanoacetate (1.0 mmol), and ethanol (5 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes with a power of 250 watts.[8] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the vial to cool to room temperature. The product will typically precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the one-pot synthesis of 2-pyridinone derivatives.
Mechanism of Action and Structure-Activity Relationships (SAR)
The biological activity of pyridinone derivatives stems from their ability to interact with specific enzymatic targets and regulate critical signaling pathways.[1][6]
Targeting Key Biological Pathways
A predominant mechanism of action for many pyridinone-based drugs is the inhibition of protein kinases.[3][5] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridinone scaffold is an effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the catalytic domain.[3] This interaction anchors the inhibitor in the ATP-binding pocket, preventing the phosphorylation of downstream substrates and effectively blocking the signaling cascade.[9]
Caption: Pyridinone inhibitor blocking the kinase active site.
Decoding Structure-Activity Relationships (SAR)
Systematic modification of the pyridinone core is essential for optimizing potency and selectivity. SAR studies reveal how different substituents influence biological activity. For instance, in the development of antituberculosis agents based on a 4-hydroxy-2-pyridone scaffold, it was found that introducing large cycloalkyl groups at the 6-position significantly enhanced potency against Mycobacterium tuberculosis.[10] Similarly, for urease inhibitors, SAR analysis suggests that electron-releasing groups on substituents are important for modulating biological activity.[11]
| Target/Application | Scaffold Position | Favorable Substituents | Effect on Activity (IC₅₀/EC₅₀) | Reference |
| M. tuberculosis | C6-position | Dimethylcyclohexyl | Significant potency improvement | [10] |
| PIM-1 Kinase | C3/C4-positions | Phenyl rings | Potent inhibition (IC₅₀ = 50 nM) | [9] |
| HIV Reverse Transcriptase | C3, C4, C6 | Various groups | Crucial for antiviral activity | [3] |
| Urease Inhibition | Various | Electron-releasing groups | Enhanced inhibitory activity | [11] |
Therapeutic Applications of Pyridinone-Based Agents
The versatility of the pyridinone scaffold has led to the development of drugs across a wide spectrum of diseases.[3][5] An increasing number of FDA-approved drugs containing this core reinforces its significance in medicine.[5]
Oncology
Pyridinone-containing molecules have shown broad-spectrum antiproliferative activity by targeting key cancer-related proteins.[5]
-
Tazemetostat: An EZH2 inhibitor used for treating certain types of sarcoma and lymphoma. The pyridinone core forms crucial hydrogen bonds with the EZH2 binding site.[6]
-
Gimeracil: An inhibitor of dihydropyrimidine dehydrogenase, used in combination with other chemotherapy agents to increase their efficacy.[5]
-
Kinase Inhibitors: Numerous pyridinone derivatives have been developed as inhibitors of protein tyrosine kinases (PTK), Met kinase, and mitogen-activated protein kinase (MAPK), which are often overactive in cancer.[3][5]
Infectious Diseases
The pyridinone scaffold is a key component in several anti-infective agents.
-
Doravirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[5]
-
Ciclopirox: A broad-spectrum antifungal agent used topically to treat skin infections.[5]
-
Antimalarials: Diaryl ether substituted 4-pyridones have shown potent activity against Plasmodium falciparum, the parasite that causes malaria.[12]
-
Antitubercular Agents: As previously mentioned, 4-hydroxy-2-pyridones are a promising new class of agents against drug-sensitive and multi-drug resistant tuberculosis.[10]
Other Therapeutic Areas
-
Pirfenidone: An anti-fibrotic and anti-inflammatory agent used to treat idiopathic pulmonary fibrosis (IPF).[5]
-
Milrinone: A phosphodiesterase 3 inhibitor that acts as a cardiac stimulant, used in patients with heart failure.[3][5]
-
Deferiprone: An iron chelator used to treat iron overload in patients with thalassemia major.[5]
Conclusion and Future Perspectives
The pyridinone scaffold has proven to be an exceptionally fruitful starting point for drug discovery, owing to its unique combination of physicochemical properties and synthetic accessibility. Its ability to act as a versatile pharmacophore has led to approved drugs in oncology, virology, mycology, and cardiology.[1][3][5]
The future of pyridinone-based drug discovery remains bright. Ongoing research is focused on further enhancing the drug-like properties of these molecules and exploring their potential against new and challenging therapeutic targets.[1] The continuous evolution of synthetic methodologies will enable the creation of even more complex and diverse pyridinone libraries. As our understanding of disease biology deepens, the "privileged" pyridinone scaffold will undoubtedly continue to provide the foundation for the next generation of innovative medicines.
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- 11. researchgate.net [researchgate.net]
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Methodological & Application
Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one (MW: 159.57 g/mol , Formula: C₆H₆ClNO₂).[1][2] As a substituted pyridinone, this compound represents a class of heterocyclic molecules with significant potential as versatile building blocks in medicinal chemistry and pharmaceutical development.[3] Rigorous analytical characterization is paramount to ensure identity, purity, and stability, thereby guaranteeing the reliability and reproducibility of research and development outcomes. This guide outlines integrated protocols for chromatographic, spectrometric, and spectroscopic analysis, providing researchers, scientists, and drug development professionals with the necessary tools for definitive characterization.
Introduction: The Rationale for a Multi-Technique Approach
The structural confirmation and purity assessment of a synthetic compound like this compound cannot be reliably achieved by a single analytical technique. Each method provides a unique and complementary piece of information.
-
Chromatography (HPLC/UPLC) separates the target compound from impurities, providing a quantitative measure of purity.
-
Mass Spectrometry (MS) provides high-confidence confirmation of molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy offers definitive structural elucidation by mapping the molecular skeleton and the chemical environment of each atom.
An integrated workflow leveraging these techniques ensures a holistic and validated characterization of the molecule.
Caption: Integrated workflow for compound characterization.
Chromatographic Purity Analysis: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is ideal for separating the moderately polar this compound from potential non-polar or more polar impurities. The causality behind this choice is the robust and reproducible nature of C18 columns and their excellent resolving power for a wide range of analytes using simple aqueous/organic mobile phases.
Protocol 2.1: RP-HPLC Purity Determination
-
System Preparation:
-
Ensure the HPLC system is thoroughly flushed and equilibrated. Use a system equipped with a UV-Vis detector.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the sample.
-
Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B (see Table 1) to create a 1 mg/mL stock solution.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
The conditions outlined in Table 1 serve as a robust starting point. Method optimization may be required based on the impurity profile observed. The use of formic acid as a mobile phase modifier is critical for compatibility with mass spectrometry, should an LC-MS analysis be performed concurrently.[4]
Table 1: Recommended HPLC Starting Conditions
Parameter Value Rationale Column C18, 4.6 x 150 mm, 3.5 µm General-purpose reverse-phase column offering good resolution and efficiency. Mobile Phase A 0.1% Formic Acid in Water Provides a proton source for good peak shape and is MS-compatible. Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low viscosity and UV cutoff. Gradient 5% B to 95% B over 15 min A broad gradient ensures elution of impurities with a wide polarity range. Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column. Column Temp. 30 °C Controlled temperature ensures reproducible retention times. Injection Vol. 5 µL Small volume minimizes potential for peak distortion. | Detector | UV at 254 nm | A common wavelength for aromatic and conjugated systems. A full UV scan (200-400 nm) is recommended during method development to find the optimal wavelength. |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. This is known as "Area Percent Purity".
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the retention time and peak area of the main analyte should be less than 2.0%.
-
Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that couples the separation power of HPLC with the mass-resolving capability of MS. It provides unambiguous confirmation of the molecular weight of the analyte. For this compound (C₆H₆ClNO₂), the expected monoisotopic mass is 159.0087 Da.
Protocol 3.1: LC-MS Analysis
-
Instrumentation:
-
Use an HPLC system coupled to a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, equipped with an Electrospray Ionization (ESI) source.[5]
-
-
Methodology:
-
Employ the same LC method as described in Protocol 2.1. The use of formic acid is essential as it facilitates protonation of the analyte in the ESI source.
-
Divert the flow to the MS detector after the UV detector.
-
-
Mass Spectrometer Parameters:
-
The parameters in Table 2 are typical for small molecule analysis in positive ion mode. ESI is chosen as it is a "soft" ionization technique that typically keeps the molecule intact, primarily forming the protonated molecular ion [M+H]⁺.
Table 2: Typical ESI-MS Parameters
Parameter Value Rationale Ionization Mode ESI Positive The pyridinone structure is expected to readily accept a proton. Scan Range m/z 50 - 500 Covers the expected molecular ion and potential fragments or adducts. Capillary Voltage 3.5 kV Standard voltage to create a stable electrospray. Drying Gas Temp. 300 °C Facilitates desolvation of the analyte ions. | Drying Gas Flow | 10 L/min | Typical flow rate to assist in desolvation. |
-
-
Expected Results & Interpretation:
-
Molecular Ion: The primary ion observed should correspond to the protonated molecule, [M+H]⁺, at m/z 160.0160 .
-
Isotopic Pattern: A crucial validation step is observing the characteristic isotopic signature of chlorine. There should be a second peak at m/z 162.0131 ([M+2+H]⁺) with an intensity approximately one-third (≈32%) of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. The presence of this pattern is a strong confirmation of a chlorine-containing compound.
-
Caption: Workflow for LC-MS identity confirmation.
Structural Elucidation: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.
Protocol 4.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this compound due to its ability to dissolve polar compounds and because the acidic hydroxyl proton is often observable.[6]
-
Cap the tube securely and invert several times or vortex gently to ensure complete dissolution.
-
-
Instrument Setup & Acquisition:
-
Use a 400 MHz (or higher field) NMR spectrometer.[6]
-
Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard ¹H spectrum followed by a proton-decoupled ¹³C spectrum using the parameters outlined in Table 3. These are standard acquisition parameters for small molecules.[6]
Table 3: NMR Acquisition Parameters
Parameter ¹H NMR ¹³C NMR Pulse Program Standard single-pulse Proton-decoupled single-pulse Spectral Width ~16 ppm ~220 ppm Acquisition Time 2-4 s 1-2 s Relaxation Delay 2 s 2-5 s Number of Scans 16 1024 or more | Temperature | 298 K | 298 K |
-
-
Expected Spectral Features:
-
¹H NMR: Based on the structure of this compound, the following signals are anticipated:
-
A singlet around 3.3-3.6 ppm, integrating to 3 protons (the N-CH₃ group).
-
Two singlets in the aromatic region (6.0-8.0 ppm), each integrating to 1 proton (the two protons on the pyridinone ring).
-
A broad singlet at a higher chemical shift (>9.0 ppm), corresponding to the hydroxyl (-OH) proton. The chemical shift of this proton can be highly variable.
-
-
¹³C NMR: Six distinct carbon signals are expected:
-
One signal in the aliphatic region (~30-40 ppm) for the N-CH₃ carbon.
-
Five signals in the downfield region (>100 ppm) corresponding to the five carbons of the pyridinone ring, with the carbonyl carbon (C=O) being the most downfield (~160-170 ppm).
-
-
Conclusion
The combination of RP-HPLC for purity assessment, LC-MS for molecular weight confirmation, and NMR spectroscopy for definitive structural elucidation provides a comprehensive and trustworthy characterization of this compound. The protocols detailed herein offer robust starting points for researchers to establish the identity and quality of their material, ensuring the integrity of subsequent scientific endeavors.
References
-
SIELC. (n.d.). Separation of 5-Chloro-6-hydroxy-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Retrieved from [Link]
- Bayer Aktiengesellschaft. (2020). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one. Google Patents.
-
Patel, D., et al. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research and Pharmaceutical Chemistry. Retrieved from [Link]
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Bristol-Myers Squibb. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE. Retrieved from [Link]
- Bayer Pharma Aktiengesellschaft. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
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Park, H. S., et al. (1999). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... ResearchGate. Retrieved from [Link]
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Devaiah, V. T., et al. (2006). Synthesis and Crystal Structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone. Analytical Sciences: X-ray Structure Analysis Online. Retrieved from [Link]
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Abdou, M. M. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone. Retrieved from [Link]
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PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Retrieved from [Link]
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Ragalahari. (n.d.). This compound. Retrieved from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one core has emerged as a "privileged scaffold." Its inherent ability to engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases has cemented its status as a foundational building block for a new generation of targeted therapeutics.[1] This structural motif serves as a versatile template, allowing for multi-directional substitution to fine-tune potency, selectivity, and pharmacokinetic properties.
This guide focuses on a key derivative, 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one , and its application in the synthesis of potent and selective kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed synthetic protocols for its incorporation into complex molecules, and discuss the structure-activity relationships (SAR) that govern the efficacy of the resulting inhibitors. The hydroxy and chloro functional groups on this molecule are strategically positioned for selective modifications, enabling the formation of carbon-heteroatom bonds through cross-coupling or nucleophilic substitution reactions, making it a valuable intermediate in drug discovery.[2]
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 1379260-15-7 | [2] |
| Molecular Formula | C₆H₆ClNO₂ | [2][3] |
| Molecular Weight | 159.57 g/mol | [2][3] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | 2-8°C, dry environment | [2] |
Handling and Safety Precautions
As with any laboratory chemical, proper handling of this compound is essential. Based on safety data for structurally related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[4]
Synthetic Strategies and Protocols: Building Advanced Kinase Inhibitors
The strategic placement of the chloro and hydroxy groups on the pyridinone ring allows for a variety of synthetic transformations. The following sections will detail key reactions, using the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor, Branebrutinib (BMS-986195), as a prime example of the utility of a closely related pyridinone scaffold.[5] While the commercial synthesis of Branebrutinib may start from a precursor to the pyridinone ring, the core structure is central to its activity, and the synthetic principles are directly applicable.
Core Concept: The Role of the Pyridinone in Kinase Hinge-Binding
The efficacy of many pyridinone-based kinase inhibitors stems from their ability to form key hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for potent inhibition. The pyridinone's carbonyl group and the adjacent nitrogen atom can act as both hydrogen bond acceptors and donors, mimicking the adenine portion of ATP.
Key Synthetic Transformation: Etherification of the 4-Hydroxy Group
A common and critical step in elaborating the this compound scaffold is the etherification of the 4-hydroxy group. This allows for the introduction of various side chains that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity. A widely used method for this transformation is the Williamson ether synthesis.
Protocol 1: General Williamson Ether Synthesis
This protocol provides a general framework for the etherification of the 4-hydroxy group.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Alkyl halide (e.g., R-Br, R-I) | 1.1 - 1.5 |
| Base (e.g., K₂CO₃, Cs₂CO₃, NaH) | 1.5 - 2.0 |
| Solvent (e.g., DMF, Acetonitrile, THF) | - |
Procedure:
-
To a solution of this compound in an appropriate anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the alkoxide.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Case Study: Synthesis of a BTK Inhibitor Core (Branebrutinib Analogue)
The synthesis of Branebrutinib (BMS-986195) showcases the integration of a pyridinone core into a highly potent and selective covalent inhibitor of BTK.[5][6] The following workflow illustrates a potential synthetic route to a key intermediate, highlighting the types of reactions involved.
Key Synthetic Transformation: Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 5-position of the pyridinone ring serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl moieties that can significantly influence the inhibitor's biological activity.[7][8]
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the 5-chloro-pyridinone intermediate.
Materials:
| Reagent | Molar Equiv. |
| 5-Chloro-pyridinone derivative | 1.0 |
| Arylboronic acid or ester | 1.1 - 1.5 |
| Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.02 - 0.10 |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/Water, Toluene/Water) | - |
Procedure:
-
To a reaction vessel, add the 5-chloro-pyridinone derivative, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl compound.
Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors is a process of iterative design and synthesis, guided by SAR. For pyridinone-based inhibitors, several key structural features influence their activity.
-
The Pyridinone Core: As previously discussed, this moiety is crucial for hinge-binding. The N-methyl group in our starting material can be replaced with other substituents to modulate solubility and cell permeability.[2]
-
The 4-Position Substituent: The ether linkage at the 4-position allows for the exploration of a large chemical space. The nature of the R group in the O-R substituent can be optimized to interact with the solvent-exposed region of the kinase, influencing both potency and selectivity.
-
The 5-Position Substituent: The group introduced via Suzuki coupling at the 5-position often occupies the "selectivity pocket" of the kinase. Small changes in this substituent can have a profound impact on the inhibitor's selectivity profile across the kinome. For example, in a series of IRAK4 inhibitors, the introduction of a carbonyl group on the pyridone ring established an internal hydrogen bond, which conformationally locked the molecule and allowed for the truncation of a larger substituent, improving ligand efficiency.[2]
Table 2: Representative Activities of Pyridinone-Based Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| BTK | Branebrutinib (BMS-986195) | 0.1 | [3][9] |
| IRAK4 | Pyrimidopyridone Series | Potent Inhibition | [2] |
Analytical Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized molecules. Key diagnostic signals include the chemical shifts of the pyridinone ring protons and the newly introduced substituents.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final compounds and key intermediates.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of advanced kinase inhibitors. Its pre-installed functional handles allow for the strategic and efficient construction of complex molecules with tailored biological activities. The principles and protocols outlined in this guide, exemplified by the synthesis of a BTK inhibitor core, provide a solid foundation for researchers in drug discovery to leverage the power of the pyridinone scaffold in their quest for novel therapeutics.
References
- Fisher Scientific. Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems/21543497.pdf]
- Stevens, J. M., et al. (2022). Leveraging High-Throughput Experimentation to Drive Pharmaceutical Route Invention: A Four-Step Commercial Synthesis of Branebrutinib (BMS-986195). Organic Process Research & Development, 26(4), 1174–1183. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00443]
- Thieme. (2022). Synthesis of Branebrutinib. Synfacts, 18(08), 0835. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0041-1738095.pdf]
- MySkinRecipes. This compound. [URL: https://myskinrecipes.com/th/product/164807/5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one]
- GSRS. 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE. [URL: https://gsrs.
- Kim, B. H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848773. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940003/]
- Cumming, I. G., et al. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 63, 116729. [URL: https://pubmed.ncbi.nlm.nih.gov/35439688/]
- MedchemExpress. Branebrutinib (BMS-986195). [URL: https://www.medchemexpress.com/branebrutinib.html]
- MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8051. [URL: https://www.mdpi.com/1420-3049/28/24/8051]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Organic_Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Royal Society of Chemistry. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c1ob05505d]
- Wishart, D. S. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 3(3), 225-236. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574515/]
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Application Notes & Protocols: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one as a Versatile Building Block in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with multiple biological targets, often with high affinity and favorable pharmacokinetic properties. The pyridin-2(1H)-one core is one such scaffold, renowned for its utility in drug design.[1][2][3] This heterocycle can serve as both a hydrogen bond donor and acceptor, act as a bioisostere for various functional groups, and provides a rigid core from which to project vectors into the binding sites of enzymes and receptors.[3][4][5]
This guide focuses on a particularly valuable derivative: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one . This building block is a key intermediate in the synthesis of complex pharmaceuticals, especially in the development of kinase inhibitors for oncology and agonists for metabolic disease targets.[6] Its strategically placed functional groups—a nucleophilic hydroxyl, an electrophilic chloro-substituted carbon, and a methylated nitrogen—offer synthetic chemists a versatile platform for selective modification and the construction of diverse molecular libraries.[6]
Section 1: Physicochemical Properties and Handling
A thorough understanding of a building block's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1379260-15-7 | [6] |
| Molecular Formula | C₆H₆ClNO₂ | [6][7] |
| Molecular Weight | 159.57 g/mol | [6][7] |
| Appearance | Solid (Typical) | [8] |
| SMILES | Cn1cc(c(cc1=O)O)Cl | [7] |
| Storage | 2-8°C, under dry conditions | [6] |
| Safety | Warning: Harmful if swallowed (H302), Causes skin irritation (H315) | [9] |
Expert Insights on Handling and Stability:
-
Solubility: The pyridinone core imparts a degree of polarity. Expect moderate solubility in polar aprotic solvents such as THF, DMF, and DMSO. Solubility in less polar solvents like DCM may be limited.
-
Stability: The compound is generally stable under standard laboratory conditions. However, the 4-hydroxy group is weakly acidic (phenolic-like) and can be deprotonated by strong bases. This reactivity is key to its synthetic utility but requires careful selection of reaction conditions to avoid unwanted side reactions. The high thermal stability noted in related pyridinones suggests robustness in reactions requiring heat.[10]
-
Storage: To ensure long-term integrity, store the compound in a tightly sealed container in a refrigerator (2-8°C), away from moisture and strong bases.[6]
Section 2: The Strategic Reactivity of the Pyridinone Core
The synthetic utility of this compound stems from its distinct reactive sites. The deliberate placement of the chloro and hydroxyl groups allows for orthogonal chemical transformations, enabling stepwise, controlled elaboration of the core structure.
-
The 4-Hydroxy Group (Nucleophilic Site): This group is the primary handle for introducing side chains via ether linkages. Its acidity (pKa similar to a phenol) makes it an excellent nucleophile for reactions like the Williamson ether synthesis or, more versatilely, the Mitsunobu reaction .[11] This position is critical for extending a molecule towards a specific protein binding pocket.
-
The 5-Chloro Group (Electrophilic Site): The chlorine atom renders the C5 position susceptible to transition-metal-catalyzed cross-coupling reactions. This is a powerful tool for forging new carbon-carbon or carbon-nitrogen bonds. Suzuki-Miyaura coupling is a prime example, allowing the installation of aryl or heteroaryl groups, which can profoundly impact a compound's biological activity and physical properties.[12][13] The electron-deficient nature of the pyridine ring activates the C-Cl bond, making these couplings feasible.[13]
Section 3: Application Protocols
The following protocols are representative of the key transformations used to elaborate the this compound core.
Protocol 1: O-Alkylation via the Mitsunobu Reaction
Objective: To demonstrate the formation of a C-O bond at the 4-position, a common strategy in the synthesis of GPR119 agonists and other complex molecules.[14] The Mitsunobu reaction is chosen for its mild conditions and tolerance of various functional groups.[15] It proceeds via an alkoxyphosphonium salt, activating the alcohol for substitution.[15]
Materials & Reagents:
| Reagent | MW | Amount | Moles (mmol) |
| This compound | 159.57 | 1.00 g | 6.27 |
| N-Boc-4-hydroxypiperidine | 201.25 | 1.39 g | 6.90 (1.1 eq) |
| Triphenylphosphine (PPh₃) | 262.29 | 2.46 g | 9.40 (1.5 eq) |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.86 mL | 9.40 (1.5 eq) |
| Anhydrous Tetrahydrofuran (THF) | - | 60 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.00 g, 6.27 mmol), N-Boc-4-hydroxypiperidine (1.39 g, 6.90 mmol), and triphenylphosphine (2.46 g, 9.40 mmol).
-
Dissolution: Add anhydrous THF (60 mL) and stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add DIAD (1.86 mL, 9.40 mmol) dropwise to the cooled solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the initial exotherm and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. Trustworthiness Check: The reaction is typically complete when the starting pyridinone spot is consumed. A white precipitate of triphenylphosphine oxide will form as the reaction proceeds.[16]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (100 mL). Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired ether.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling
Objective: To demonstrate the installation of an aryl group at the 5-position, a key step in creating kinase inhibitors that often feature biaryl structures.[17]
Materials & Reagents:
| Reagent | MW | Amount | Moles (mmol) |
| This compound | 159.57 | 500 mg | 3.13 |
| 4-Methoxyphenylboronic acid | 151.96 | 572 mg | 3.76 (1.2 eq) |
| Pd(PPh₃)₄ | 1155.56 | 181 mg | 0.157 (5 mol%) |
| K₂CO₃ | 138.21 | 865 mg | 6.26 (2.0 eq) |
| Dioxane/Water (4:1) | - | 25 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: In a reaction vial, combine this compound (500 mg, 3.13 mmol), 4-methoxyphenylboronic acid (572 mg, 3.76 mmol), and K₂CO₃ (865 mg, 6.26 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (181 mg, 0.157 mmol).
-
Solvent & Degassing: Add the dioxane/water solvent mixture (25 mL). Seal the vial and degas the mixture by bubbling nitrogen through it for 15 minutes. Causality Note: Degassing is essential to remove oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.
-
Reaction: Heat the reaction mixture to 90-100°C and stir for 8-12 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the 5-arylpyridinone product.
Section 4: Case Study Applications
The true value of a building block is demonstrated by its successful incorporation into high-value drug candidates.
Case Study 1: GPR119 Agonists for Type 2 Diabetes
G-protein-coupled receptor 119 (GPR119) is a promising target for type 2 diabetes because its activation stimulates glucose-dependent insulin release.[18][19][20] The clinical candidate BMS-903452 is a potent and selective GPR119 agonist whose synthesis prominently features a substituted pyridone core.[14][21][22][23] The core of BMS-903452 is 5-chloro-1-(aryl)pyridin-2(1H)-one, where the 4-position is functionalized with a piperidinyl ether side chain—a transformation directly analogous to the Mitsunobu protocol described above. This highlights how the 4-hydroxy group serves as the critical attachment point for the moiety responsible for key receptor interactions.[14]
Case Study 2: Kinase Inhibitors in Oncology
The pyridinone scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[4][5] The nitrogen and exocyclic oxygen of the pyridinone can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP binding site.[17][24] By functionalizing the 5-position (via Suzuki coupling) and the 1-position (N-arylation), medicinal chemists can extend the molecule into other pockets of the active site to achieve both high potency and selectivity against specific kinases like Met kinase or PIM-1 kinase.[25][26] The 5-chloro substituent on our title compound is the ideal handle for introducing the necessary diversity at this key position.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile entry point into several classes of high-value therapeutic targets. Its well-defined and orthogonal reactive sites—the 4-hydroxy and 5-chloro groups—provide chemists with precise control over molecular elaboration. The demonstrated application of this scaffold in the synthesis of advanced clinical candidates like GPR119 agonists and its established role in the design of kinase inhibitors underscore its importance and continued relevance in modern drug discovery.
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery. [Link]
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
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Pyridones in drug discovery: Recent advances. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
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Synthesis and biological evaluation of a 6-aminofuro[3,2-c]pyridin-3(2H)-one series of GPR 119 agonists. (2012). PubMed. [Link]
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The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (2000). Synlett. [Link]
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Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. (2016). ResearchGate. [Link]
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Synthesis and Biological Evaluation of a 6-Aminofuro[3,2–c]pyridin-3(2H)-one Series of GPR 119 Agonists. (2012). Sci-Hub. [Link]
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Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003). The Journal of Organic Chemistry. [Link]
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Mitsunobu reaction. (N/A). Organic Synthesis. [Link]
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Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists. (2012). ResearchGate. [Link]
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Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). Journal of Medicinal Chemistry. [Link]
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Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (2024). ResearchGate. [Link]
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Mitsunobu Reaction - Common Conditions. (N/A). Organic Chemistry Portal. [Link]
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Synthesis of GPR119 Agonist GSK-1292263. (2016). Chinese Journal of Pharmaceuticals. [Link]
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Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]
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First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. (2021). PubMed Central. [Link]
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Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. (2014). Journal of Medicinal Chemistry. [Link]
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Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews. [Link]
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Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). PubMed. [Link]
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Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003). The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for the Spectroscopic Analysis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Introduction
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, with the molecular formula C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol , is a substituted pyridinone derivative of significant interest in medicinal chemistry and drug development.[1][2] The structural characterization and purity assessment of this compound are critical for its application in research and as a potential pharmaceutical intermediate. Spectroscopic techniques provide a powerful, non-destructive means to elucidate its molecular structure, identify functional groups, and quantify its purity.
This comprehensive guide provides detailed application notes and standardized protocols for the multi-faceted spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The methodologies and data interpretation frameworks presented herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established substituent effects in pyridine and pyridinone systems.[3][4]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.6 - 7.8 | Singlet |
| H-6 | 7.9 - 8.1 | Singlet |
| -CH₃ | 3.3 - 3.5 | Singlet |
| -OH | 10.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | 158 - 162 |
| C-3 | 125 - 130 |
| C-4 (C-OH) | 150 - 155 |
| C-5 (C-Cl) | 110 - 115 |
| C-6 | 135 - 140 |
| -CH₃ | 35 - 40 |
Experimental Protocol for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.[4]
-
Solvent Selection and Addition: Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is an excellent solvent for many polar heterocyclic compounds.[4]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for high-quality spectra.[5]
-
Filtering: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
II. NMR Data Acquisition
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆, and tune and shim the magnetic field to achieve optimal homogeneity.[4]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.[4]
-
-
¹³C NMR Acquisition:
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4]
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Characteristic IR Absorption Bands
Table 3: Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydroxy) | 3200 - 3500 | Broad, Medium |
| C-H Stretch (Aromatic/Olefinic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 | Medium |
| C=O Stretch (Pyridinone Carbonyl) | 1640 - 1680 | Strong |
| C=C and C=N Stretch (Ring) | 1400 - 1600 | Strong, Multiple Bands |
| C-O Stretch (Hydroxy) | 1200 - 1300 | Medium |
| C-Cl Stretch | 700 - 800 | Medium |
The broad O-H stretching band is indicative of hydrogen bonding. The strong carbonyl absorption is a key characteristic of the pyridinone ring.[5][7]
Experimental Protocol for FT-IR Analysis (KBr Pellet Method)
Caption: Workflow for FT-IR analysis using the KBr pellet method.
-
Sample Preparation:
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure, particularly conjugated systems.[6][12] The pyridinone ring system is a chromophore that is expected to exhibit characteristic UV absorption.[13]
Predicted UV-Vis Absorption
The conjugated system of the 4-hydroxy-2-pyridinone core is expected to result in a primary absorption maximum (λ_max) in the UV region. The exact position of λ_max is solvent-dependent.[14]
Table 4: Predicted UV-Vis Data
| Solvent | Predicted λ_max (nm) |
|---|---|
| Methanol or Ethanol | 280 - 320 |
| Acetonitrile | 275 - 315 |
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λ_max. A typical final concentration is in the range of 0.01-0.05 mg/mL.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from approximately 200 nm to 400 nm to obtain the absorption spectrum and identify the λ_max.[15]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 160.0114 |
| [M-H]⁻ | 158.0036 |
The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. The M+2 peak (due to the ³⁷Cl isotope) will have an intensity of approximately one-third of the M peak (due to the ³⁵Cl isotope).[16]
Expected Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer is likely to involve the loss of small, stable molecules such as CO, HCl, or CH₃. A study on substituted 2-chloro-pyridones suggests that the loss of HCl from the molecular ion can be a significant fragmentation pathway.[17]
Experimental Protocol for ESI-MS Analysis
Caption: Workflow for ESI-MS sample preparation and data acquisition.
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[18]
-
Dilute this stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[18][19]
-
If necessary, add a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Filter the final solution into a clean mass spectrometry vial.[18]
-
-
Data Acquisition (Direct Infusion ESI-MS):
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[20]
-
Acquire mass spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements for elemental composition confirmation.
-
Conclusion
The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a comprehensive and robust analytical framework for the characterization of this compound. The protocols and predicted data presented in this guide serve as a valuable resource for researchers to ensure the identity, purity, and structural integrity of this important heterocyclic compound. Adherence to these methodologies will facilitate reliable and reproducible results, which are paramount in the fields of chemical research and drug development.
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LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]
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GSRS. 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE. [Link]
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Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
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ResearchGate. (2016). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]
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Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. [Link]
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ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?[Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Shimadzu. KBr Pellet Method. [Link]
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Application Notes and Protocols for the Structural Elucidation of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one using NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical synthesis.[1] We present detailed protocols and theoretical considerations for the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This note is designed for researchers, chemists, and quality control analysts in the drug development and fine chemical industries, offering field-proven insights into experimental design, data acquisition, and spectral interpretation to ensure unambiguous compound identification and purity assessment.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₆H₆ClNO₂, Molecular Weight: 159.57 g/mol ) is a substituted pyridinone derivative.[2] The arrangement of its functional groups—a chloro substituent, a hydroxyl group, a carbonyl moiety, and an N-methyl group on a heterocyclic ring—gives rise to a unique electronic environment that requires precise analytical techniques for confirmation. Both NMR and mass spectrometry are indispensable, non-destructive methods that provide orthogonal information: NMR elucidates the precise bonding framework and connectivity of atoms, while mass spectrometry confirms the molecular weight and offers clues to the compound's structure through fragmentation analysis.[3][4] This guide explains the causality behind our analytical choices and provides robust, self-validating protocols for confident structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the definitive method for identifying the structure of small organic molecules in solution.[5] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton and carbon atom, effectively building a map of the molecule.[6]
Predicted ¹H and ¹³C NMR Spectral Characteristics
The structure of this compound suggests a relatively simple yet informative NMR spectrum. The key to interpretation lies in understanding how the electron-withdrawing and donating groups influence the chemical shifts of the neighboring nuclei.[7]
-
¹H NMR: We predict three distinct signals in the proton NMR spectrum. The N-methyl group protons are in a unique chemical environment. The two protons on the pyridinone ring are distinct from each other due to their proximity to different substituents. The hydroxyl proton is also expected, though its signal may be broad and its chemical shift variable depending on the solvent and concentration.
-
¹³C NMR: We predict six distinct signals, one for each carbon atom in the molecule. The carbonyl carbon will be the most downfield (highest ppm), followed by the carbons attached to the electronegative oxygen and chlorine atoms.
The molecular structure with proton designations is shown below:
Caption: Molecular structure of the target compound with key protons labeled.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| N-CH₃ (a) | ~3.4 - 3.6 | Singlet (s) | 3H | ~35 - 40 |
| C3-H (b) | ~6.0 - 6.2 | Singlet (s) | 1H | ~100 - 105 |
| C4-OH | ~9.0 - 11.0 | Broad Singlet (br s) | 1H | - |
| C5-H | ~7.5 - 7.7 | Singlet (s) | 1H | ~140 - 145 |
| C2 (=O) | - | - | - | ~158 - 162 |
| C4 (-OH) | - | - | - | ~150 - 155 |
| C5 (-Cl) | - | - | - | ~110 - 115 |
Causality: The use of DMSO-d₆ as a solvent is recommended for its ability to dissolve polar heterocyclic compounds and to slow down the exchange rate of the hydroxyl proton, often allowing for its observation.[8] The predicted chemical shifts are based on the strong deshielding effect of the carbonyl group and the electronegative chlorine and oxygen atoms on the ring protons and carbons. The N-methyl group is relatively shielded, hence its more upfield position. The two ring protons (at C3 and C5) are not expected to show coupling to each other due to their separation by four bonds.
Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
I. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is excellent for solubilizing many pyridinone derivatives and for observing labile -OH protons.[8]
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer the solution into a standard 5 mm NMR tube.
-
Cap the tube and label it clearly.
II. Instrument Setup & Calibration (400 MHz Spectrometer)
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity. This is a crucial step to obtain sharp, well-resolved peaks.
III. ¹H NMR Acquisition
-
Pulse Program: Standard single-pulse ('zg30').[8]
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds. This delay ensures quantitative accuracy for integration.
-
Number of Scans: 16 scans.
IV. ¹³C NMR Acquisition
-
Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').[8]
-
Spectral Width: 220-240 ppm, centered around 110 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-2048 scans. More scans are needed due to the low natural abundance of ¹³C.[8]
V. Data Processing
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ peak to 39.52 ppm.
-
Integrate the ¹H signals and analyze the multiplicities.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through controlled fragmentation.[9] For polar, non-volatile molecules like pyridinones, Electrospray Ionization (ESI) is the preferred method as it gently transfers ions from solution to the gas phase, minimizing premature degradation.[10][11]
Predicted Mass Spectrum and Fragmentation
We anticipate analysis in positive ion mode, which will protonate the molecule to form the [M+H]⁺ ion. A key feature to look for is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any chlorine-containing ion will appear as a pair of peaks separated by 2 m/z units, with the second peak having about one-third the intensity of the first.
Caption: Predicted ESI-MS fragmentation pathway for the target compound.
Table 2: Predicted m/z Values for Key Ions in Positive ESI-MS
| Ion | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₆H₇ClNO₂]⁺ | 160.0, 162.0 | Molecular ion peak. The 3:1 isotopic pattern for chlorine is expected. |
| [M+H-CO]⁺ | [C₅H₇ClNO]⁺ | 132.0, 134.0 | Loss of a neutral carbon monoxide molecule, a common fragmentation for pyridinones.[10] |
| [M+H-HCl]⁺ | [C₆H₆NO₂]⁺ | 124.0 | Loss of neutral hydrogen chloride. |
Causality: The pyridinone ring structure is susceptible to the loss of carbon monoxide (CO) from the carbonyl group upon collisional activation.[10] The presence of chloro and hydroxyl groups also makes the loss of neutral HCl a plausible fragmentation pathway. Observing these specific neutral losses provides strong evidence for the presence of these functional groups.
Protocol for ESI-MS Data Acquisition
This protocol provides a robust method for analyzing the compound using a standard quadrupole or ion trap mass spectrometer.
I. Sample Preparation
-
Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Rationale: Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion.[12]
II. Instrument Setup (ESI-MS)
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Set the instrument to positive ion detection mode.
-
Typical ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.[10]
-
Sheath/Nebulizing Gas (N₂): Set to instrument-specific optimal values.
-
Scan Range: m/z 50 - 300.
-
III. Data Acquisition
-
Acquire a full scan mass spectrum (MS1) to identify the [M+H]⁺ ion. Confirm the presence of the characteristic 3:1 isotope pattern for a chlorine-containing compound.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion at m/z 160.0.
-
Set the collision energy (CID) to a level sufficient to induce fragmentation (typically 15-30 eV, requires optimization). This will generate the product ion spectrum, which should be compared against the predicted fragments in Table 2.
Conclusion
The structural elucidation of this compound can be achieved with high confidence by systematically applying the NMR and ESI-MS protocols detailed in this guide. The predicted spectral data serves as a benchmark for experimental results, while the provided methodologies ensure data integrity and reproducibility. By combining the atomic-level connectivity information from NMR with the molecular weight and fragmentation data from mass spectrometry, researchers can unambiguously confirm the identity and purity of this important pharmaceutical intermediate.
References
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5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE. (n.d.). Gsrs. Retrieved January 16, 2026, from [Link]
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Marinković, A. D., Vasiljević, T. M., Laušević, M. D., & Jovanović, B. Ž. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3), 223–235. Retrieved January 16, 2026, from [Link]
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Kumar, A. (2017). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 6(7). Retrieved January 16, 2026, from [Link]
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Traldi, P., et al. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Journal of Mass Spectrometry, 37(7), 743-8. Retrieved January 16, 2026, from [Link]
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Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved January 16, 2026, from [Link]
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Pérez, S. E., et al. (2000). Mass spectra of some new 3,4-dihydro-2[H]-pyridones? Digital.CSIC. Retrieved January 16, 2026, from [Link]
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News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved January 16, 2026, from [Link]
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Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). Amazon S3. Retrieved January 16, 2026, from [Link]
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Kertész, V., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 33(S3), 72-81. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]
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Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1990). Electrospray Ionization for Mass Spectrometry of Large Biomolecules. Science, 246(4926), 64-71. Retrieved January 16, 2026, from [Link]
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A Comprehensive Guide to the Chromatographic Separation of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
An Application Note for Drug Development Professionals
Abstract
This guide provides a detailed framework for the chromatographic separation of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, a key heterocyclic intermediate in modern pharmaceutical synthesis.[1] Recognizing the critical need for robust analytical methods in drug development, this document moves beyond a simple recitation of parameters. It elucidates the causal reasoning behind methodological choices, from the selection of the primary chromatographic technique to the fine-tuning of mobile phase composition. We present a comprehensive, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for purity assessment and quality control. This application note is structured to empower researchers, scientists, and drug development professionals with both the practical steps and the scientific rationale required to achieve accurate, reproducible, and reliable separation of this pivotal compound.
Part 1: Foundational Principles of Separation
Analyte Characteristics and Chromatographic Implications
This compound (MW: 159.57 g/mol , Formula: C₆H₆ClNO₂) is a moderately polar molecule whose structure dictates its chromatographic behavior.[2] The pyridinone core, substituted with a polar hydroxyl (-OH) group and an electronegative chloro (-Cl) group, presents specific challenges and opportunities for separation.
-
Polarity and Solubility: The presence of the hydroxyl group and the N-methyl pyridone structure imparts significant polarity, making the compound suitable for Reverse-Phase Liquid Chromatography (RP-LC).
-
Acidity and pKa: The hydroxyl group is acidic and can deprotonate. This ionization state is highly dependent on the pH of the surrounding medium. In chromatography, failing to control the pH can lead to inconsistent retention times and severe peak tailing, as the analyte exists in a mixture of its neutral and ionized forms.
-
UV Absorbance: The conjugated π-system of the pyridinone ring acts as a strong chromophore, making UV-Vis spectrophotometry an ideal method for detection in LC systems.
-
Tautomerism: Pyridinone structures can exhibit keto-enol tautomerism.[3] While often a minor consideration in the bulk state, this equilibrium can be influenced by the solvent environment (i.e., the mobile phase), potentially leading to peak broadening if the interconversion rate is on the timescale of the chromatographic separation.
Strategic Selection of the Chromatographic Modality
The selection of an appropriate analytical technique is the cornerstone of a successful separation. For this compound, the choice is guided by its intrinsic physicochemical properties.
-
High-Performance Liquid Chromatography (HPLC): This is the technique of choice. The compound's polarity is well-suited for partition chromatography, and its non-volatile nature makes it ideal for LC-based methods. RP-HPLC, in particular, offers unparalleled versatility in method development through the manipulation of mobile phase composition.
-
Gas Chromatography (GC): GC is generally unsuitable for this analyte. The compound's low volatility and the potential for thermal degradation at the high temperatures required for volatilization would necessitate derivatization, adding complexity and potential sources of error to the analysis.[4]
The decision-making logic for selecting the optimal chromatographic technique is visualized below.
Caption: Method Selection Logic for the Analyte.
Part 2: A Rationale-Driven Approach to HPLC Method Development
A robust HPLC method is not merely a list of conditions but a system where each parameter is chosen for a specific, justifiable reason. The goal is to control the interactions between the analyte, the stationary phase, and the mobile phase to achieve optimal separation.
The Stationary Phase: Why a C18 Column is the Workhorse
The choice of a C18 (octadecylsilane) column is a logical starting point for this analyte. The C18 alkyl chains provide a non-polar stationary phase that retains the moderately polar analyte primarily through hydrophobic interactions. However, the quality of the C18 phase is paramount.
-
Causality: The acidic hydroxyl group on the analyte can form strong, undesirable ionic interactions with any free, unreacted silanol groups (Si-OH) on the surface of the silica support. This secondary interaction is a primary cause of peak tailing.
-
Solution: To ensure a symmetrical peak shape, it is critical to use a high-purity, end-capped C18 column. End-capping treats the silica with a small silylating agent (e.g., trimethylchlorosilane) to block most of the residual silanol groups, thereby creating a more inert and purely hydrophobic surface. A column with low silanol activity is highly recommended for this type of analysis.[5]
The Mobile Phase: Mastering Retention and Peak Shape
The mobile phase is the most powerful tool for controlling separation in RP-HPLC.
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic component. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for heterocyclic compounds.
-
Aqueous Phase and pH Control (The Critical Factor): As previously discussed, the ionization state of the analyte must be controlled. An acidic mobile phase is essential to suppress the deprotonation of the 4-hydroxy group. By keeping the analyte in a single, neutral form, retention becomes stable, reproducible, and peak shape is significantly improved.
-
0.1% Phosphoric Acid: An excellent choice for pH control, providing a pH of approximately 2.1. It is non-volatile and suitable for UV detection but not for mass spectrometry (MS).[5]
-
0.1% Formic Acid: Provides a pH of around 2.7. It is volatile and an excellent choice if the method needs to be compatible with MS detection for impurity identification.[5]
-
The workflow for developing a robust HPLC method is outlined in the diagram below.
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Introduction: The Versatility of a Privileged Scaffold
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure is a key intermediate in the synthesis of various bioactive molecules, particularly as a scaffold for kinase inhibitors used in oncology.[1][2] The functional handles—a reactive chlorine atom and a hydroxyl group—on the pyridinone core provide strategic points for molecular elaboration.
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions at the C5 position, leveraging the chloro substituent as an electrophilic handle. We will detail field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind the selection of catalysts, ligands, bases, and solvents will be explained to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for novel synthetic targets.
Core Principles & General Considerations for Coupling Chloropyridinones
The C-Cl bond in this compound is significantly less reactive than its C-Br or C-I counterparts.[3][4] This lower reactivity necessitates carefully optimized catalytic systems to achieve efficient oxidative addition, which is often the rate-limiting step in the catalytic cycle.
Key Parameters for Success:
-
Catalyst System: The choice of palladium precursor and, critically, the supporting ligand is paramount. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can readily undergo oxidative addition into the C-Cl bond.[5][6]
-
Base Selection: The base plays multiple roles: it activates the nucleophilic partner (e.g., boronic acid in Suzuki coupling), facilitates the regeneration of the Pd(0) catalyst, and neutralizes any acid generated during the reaction.[7] The choice of base must be compatible with the functional groups on the substrates.
-
Solvent: The solvent must solubilize the reactants and catalyst system while being stable at the required reaction temperature. Aprotic polar solvents like dioxane, THF, or toluene are common. For Suzuki couplings, the addition of water is often beneficial.[5]
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions must be performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low or no conversion.[8]
Protocol I: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the chloropyridinone with an organoboron reagent.[4]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridinone.
-
Transmetalation: The organic group from the base-activated boronic acid (or boronate ester) is transferred to the palladium center.[4][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Workflow Diagram
Caption: General workflow for Pd-catalyzed cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Seal the flask with a rubber septum, and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio). Degassing is crucial and can be achieved by bubbling argon through the solvent for 20-30 minutes.
-
Place the flask in a preheated oil bath and stir vigorously at 80-110 °C.
-
Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 4-24 hours.[8]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[5][6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strong inorganic bases are effective. K₃PO₄ is often superior for challenging couplings.[9] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, THF | The presence of water can be beneficial for the solubility of the base and the transmetalation step.[5] |
| Temperature | 80 - 110 °C | Higher temperatures are needed to facilitate the oxidative addition of the less reactive chloride. |
| Equivalents | Boronic Acid: 1.2-1.5 | A slight excess of the boronic acid is used to drive the reaction to completion. |
Protocol II: Sonogashira C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the synthesis of arylalkynes by reacting the chloropyridinone with a terminal alkyne. This reaction is unique in its use of a dual catalytic system.[10]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation and reductive elimination.[3]
-
Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the palladium complex.[10][11]
Caption: Simplified Sonogashira catalytic cycle.
Detailed Protocol: Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Seal the flask, and perform the evacuate/backfill cycle with argon three times.
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 equiv). The amine often serves as both the base and a co-solvent.[3]
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). While many Sonogashira couplings proceed at room temperature, the less reactive chloride may require elevated temperatures.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove precipitated salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, commercially available catalysts for Sonogashira coupling.[3][11] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide intermediate.[10] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a proton scavenger and often as a solvent.[3] |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are preferred. |
| Temperature | 25 - 60 °C | Mild conditions are often sufficient, but heating may be required for the chloropyridinone. |
| Equivalents | Alkyne: 1.1-1.5 | A slight excess of the alkyne is used. Homocoupling of the alkyne can be a side reaction. |
Protocol III: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling the chloropyridinone with a primary or secondary amine.[12][13]
Mechanistic Rationale
This reaction follows a catalytic cycle similar to other cross-couplings but with distinct intermediates.[14]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex.[15]
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst, yielding the arylated amine product.[13]
Caption: Buchwald-Hartwig amination cycle.
Detailed Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., BINAP, Xantphos, or a specific Buchwald ligand, 2-4 mol%), and the strong base (e.g., NaOt-Bu or LiHMDS, 1.4-2.0 equiv) to a flame-dried Schlenk tube.
-
Add the this compound (1.0 equiv).
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine coupling partner (1.1-1.3 equiv). If the amine is a solid, it can be added in step 2.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction by LC-MS. These reactions are often complete in 2-16 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Caution: Quenching strong bases can be exothermic.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to isolate the aminated product.
Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) or Pd(II) precursors are effective when paired with appropriate ligands. |
| Ligand | Xantphos, RuPhos, BINAP | The choice is substrate-dependent. Generations of specialized ligands have been developed for this reaction.[12][16] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is critical for deprotonating the amine without competing in the reaction.[14][15] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous aprotic solvents are required. |
| Temperature | 80 - 110 °C | Thermal energy is needed to drive the coupling with the aryl chloride. |
| Equivalents | Amine: 1.1-1.3 | A small excess of the amine is typically sufficient. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure all steps are performed under a strictly inert atmosphere. Use freshly degassed solvents.[8] |
| Poor quality reagents | Check the quality of the coupling partner (e.g., boronic acids can degrade). Use fresh, high-purity reagents.[8] | |
| Suboptimal ligand/base combination | Screen different ligands (e.g., more electron-rich or bulkier options) and bases. | |
| Formation of Side Products | Homocoupling of coupling partner | Use a slight excess (1.1-1.2 equiv) of the nucleophile, not a large excess. Ensure slow addition if needed. |
| Protodehalogenation (C-Cl replaced by C-H) | Ensure the reaction is truly anhydrous (for Buchwald-Hartwig). Water can be a proton source. | |
| Difficulty in Purification | Byproducts from the catalyst or base |
References
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Sonogashira Coupling | NROChemistry.
- Buchwald–Hartwig amin
- Buchwald-Hartwig amin
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- Buchwald-Hartwig Amin
- The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a - ResearchG
- Buchwald-Hartwig Coupling - Alfa Chemistry.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
- This compound - MySkinRecipes.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Suzuki reaction - Wikipedia.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
- Sonogashira Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
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scaling up the synthesis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
An Application Note for the Scalable Synthesis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of modern pharmaceuticals, particularly kinase inhibitors for cancer therapy[1]. We present a robust, two-step synthetic route starting from the commercially available dehydroacetic acid. Detailed protocols are provided for both laboratory (1-5 g) and pilot (50-100 g) scales, with a strong emphasis on the critical parameters and safety considerations essential for successful scale-up. The causality behind experimental choices, from reagent selection to thermal management, is explained to provide researchers and process chemists with a thorough understanding of the methodology.
Introduction
Pyridinone derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents[2][3]. Their ability to act as hydrogen bond donors and acceptors makes them ideal scaffolds for enzyme inhibitors[3][4]. This compound (Molecular Formula: C₆H₆ClNO₂, Molecular Weight: 159.57 g/mol ) is a vital building block whose functional groups—a reactive hydroxyl and a strategically placed chlorine atom—allow for diverse subsequent modifications in drug development programs[1][5].
The increasing demand for this intermediate necessitates a synthetic protocol that is not only high-yielding but also safe, reliable, and scalable. This guide addresses the challenges associated with transitioning from a bench-scale procedure to a larger-scale production environment, focusing on practical and validated methods.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Step 1: Synthesis of the precursor, 4-hydroxy-1-methylpyridin-2(1H)-one, from dehydroacetic acid.
-
Step 2: Regioselective chlorination of the precursor to yield the final product.
Image placeholder for the overall reaction scheme.
Part I: Rationale and Process Development
Synthetic Route Selection
The chosen synthetic pathway begins with dehydroacetic acid, an inexpensive and readily available starting material. This is converted to 4-hydroxy-6-methylpyridin-2(1H)-one, which is then methylated to form the key precursor, 4-hydroxy-1-methylpyridin-2(1H)-one[6][7]. While other routes to pyridinones exist, such as multicomponent reactions or cyclizations, this pathway is well-documented and highly reliable for producing the specific isomer required[2][8].
Chlorination Strategy
The final step is the regioselective chlorination of the 4-hydroxy-1-methylpyridin-2(1H)-one ring. The pyridinone ring is electron-rich, making it susceptible to electrophilic aromatic substitution.
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is selected as the optimal chlorinating agent. It is a solid, easy to handle, and generally safer than gaseous chlorine or liquid sulfuryl chloride. Its reactivity is moderate, allowing for controlled reaction kinetics and minimizing over-chlorination or other side reactions.
-
Regioselectivity: The directing effects of the hydroxyl (-OH) and carbonyl (C=O) groups on the pyridinone ring guide the incoming electrophile. The C5 position is activated, leading to the desired product with high regioselectivity.
-
Solvent System: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. It effectively dissolves the pyridinone starting material and NCS, facilitating a homogenous reaction mixture. For the scale-up protocol, acetonitrile is preferred due to its lower boiling point, which simplifies removal during work-up.
Part II: Scale-Up Principles and Hazard Analysis
Scaling chemical reactions is not a linear process; hazards that are manageable at the bench scale can become critical on a larger scale[9][10].
Thermal Management and Runaway Reactions
The chlorination with NCS is an exothermic reaction. On a small scale, this heat dissipates quickly into the surroundings. However, as the reaction volume increases, the surface-area-to-volume ratio decreases significantly, hindering heat dissipation[11].
-
Hazard: If heat is generated faster than it can be removed, the reaction temperature can rise uncontrollably, leading to a "thermal runaway."[9] This can accelerate the reaction rate, increase pressure, and potentially cause violent decomposition of reagents or solvents.
-
Mitigation Strategy:
-
Controlled Addition: The chlorinating agent (NCS) must be added portion-wise or as a solution via a dropping funnel at a controlled rate. This ensures the rate of heat generation never exceeds the cooling capacity of the system.
-
External Cooling: Use of an ice bath or a jacketed reactor with a circulating coolant is mandatory to maintain a consistent internal temperature.
-
Internal Temperature Monitoring: Always monitor the internal reaction temperature with a thermocouple probe, as it provides a true measure of the reaction conditions, unlike the external bath temperature[10].
-
Reagent Addition and Mixing
Inefficient mixing on a large scale can lead to localized "hot spots" of high reagent concentration, promoting side-product formation and increasing the risk of a runaway reaction.
-
Mitigation Strategy:
-
Employ a mechanical overhead stirrer with a properly sized impeller to ensure vigorous and efficient agitation of the entire reaction mass.
-
For the addition of solids (NCS), adding it in small portions is crucial. For larger scales, dissolving NCS in the reaction solvent and adding it as a solution is a safer and more controllable method.
-
Work-up and Product Isolation
Handling large volumes of liquids and solids during quenching, filtration, and washing presents logistical challenges.
-
Mitigation Strategy:
-
Quenching: The reaction should be quenched by adding it to a large volume of a suitable non-solvent, such as ice-water, to precipitate the product. This should be done in a vessel large enough to accommodate the entire volume and potential foaming. The flask volume should be at least twice the total volume of all substances[10].
-
Filtration: For pilot-scale quantities, a simple Büchner funnel may be inefficient. The use of a larger filter apparatus, such as a Nutsche filter, is recommended for faster and safer filtration of the product slurry.
-
Chemical Hazard and Safety Protocol
A thorough risk assessment must be conducted before beginning any work[9].
-
N-Chlorosuccinimide (NCS): Strong oxidizer. Contact with other materials may cause fire. Causes skin and serious eye irritation.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation.
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
This compound (Product): Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319)[12].
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, safety goggles, and nitrile gloves. When handling large quantities of volatile solvents, work should be performed in a well-ventilated fume hood[13][14].
Part III: Detailed Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (1.0 g)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-1-methylpyridin-2(1H)-one (1.0 g, 7.99 mmol).
-
Dissolution: Add 20 mL of N,N-Dimethylformamide (DMF) and stir until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.17 g, 8.79 mmol, 1.1 eq) to the flask in three small portions over 10 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing 100 mL of ice-water with stirring.
-
Precipitation: A white or off-white precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (1 x 10 mL).
-
Drying: Dry the solid product under vacuum to a constant weight.
Protocol 2: Pilot Scale-Up Synthesis (100 g)
-
Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Initial Charge: Charge the reactor with 4-hydroxy-1-methylpyridin-2(1H)-one (100 g, 0.799 mol) and acetonitrile (2.0 L).
-
Cooling: Start the reactor's cooling system (circulating glycol) to bring the internal temperature of the slurry to 0-5 °C.
-
Reagent Solution: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (117 g, 0.879 mol, 1.1 eq) in acetonitrile (1.0 L). This may require gentle warming and should be done with caution. Ensure the solution is cooled back to room temperature before use.
-
Controlled Addition: Transfer the NCS solution to the dropping funnel. Add the NCS solution to the reactor dropwise over a period of 60-90 minutes. Maintain the internal reaction temperature between 5-10 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for completion by sampling and analyzing via LC-MS.
-
Work-up: In a separate vessel large enough to accommodate the volume (e.g., 20 L), prepare 10 L of ice-water. Slowly transfer the reaction mixture into the stirred ice-water.
-
Precipitation: A thick precipitate will form. Stir the resulting slurry vigorously for 1 hour at 0-5 °C to ensure complete precipitation.
-
Isolation: Isolate the product using a large Büchner funnel or a Nutsche filter. Compress the filter cake to remove excess solvent.
-
Washing: Wash the cake with cold deionized water (2 x 2 L) followed by cold methyl tert-butyl ether (MTBE) (1 x 1 L).
-
Drying: Transfer the product to a vacuum oven and dry at 40-50 °C until a constant weight is achieved.
Part IV: Data Presentation and Characterization
Reagent and Yield Summary
| Parameter | Laboratory Scale (1.0 g) | Pilot Scale (100 g) |
| Starting Material | 4-hydroxy-1-methylpyridin-2(1H)-one | 4-hydroxy-1-methylpyridin-2(1H)-one |
| Amount | 1.0 g (7.99 mmol) | 100 g (0.799 mol) |
| Reagent | N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide (NCS) |
| Amount | 1.17 g (8.79 mmol, 1.1 eq) | 117 g (0.879 mol, 1.1 eq) |
| Solvent | DMF (20 mL) | Acetonitrile (3.0 L total) |
| Typical Yield | 1.1 - 1.2 g (85-95%) | 110 - 120 g (85-95%) |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (by HPLC) | >98% | >98% |
Expected Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~ 11.0-12.0 (s, 1H, -OH), 7.5-7.6 (s, 1H), 6.0-6.1 (s, 1H), 3.4-3.5 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~ 160.0, 155.0, 140.0, 105.0, 100.0, 37.0.
-
Mass Spec (ESI+): m/z 160.0 [M+H]⁺.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Scale-Up Safety Logic
Caption: Decision-making flowchart for managing key safety parameters during scale-up.
Conclusion
The synthetic protocol detailed herein provides a reliable and scalable method for producing high-purity this compound. By understanding the underlying chemical principles and adhering to the critical safety and process controls outlined, researchers and drug development professionals can confidently scale this synthesis from the laboratory bench to pilot plant production. The emphasis on thermal management, controlled reagent addition, and efficient mixing is key to ensuring a safe and reproducible outcome.
References
-
Benchchem. One-Pot Synthesis of Pyridinone Derivatives: Application Notes and Protocols for Researchers.
-
ResearchGate. Synthesis of pyridinone with various reactions.
-
Zhu, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1993.
-
Goldman, M. E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-802.
-
Organic Chemistry Portal. Synthesis of 2-pyridones.
-
ChemicalBook. This compound.
-
ChemicalBook. 4-Hydroxy-1-Methyl-1h-pyridin-2-one.
-
MySkinRecipes. This compound.
-
Global Substance Registration System. 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE.
-
de Oliveira, L. G., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973-86.
-
Sigma-Aldrich. Safety Data Sheet for 1-Methyl-2-pyridone.
-
Sigma-Aldrich. Safety Data Sheet for 1-Methylpiperidin-4-ol.
-
Amazon AWS. Safety Data Sheet for this compound.
-
Dennehy, O., et al. (2020). Scale-up and Optimization of a continuous flow synthesis of an α-thio-β-chloroacrylamide. CORA.
-
ResearchGate. 4-Hydroxy-6-methylpyridin-2(1H)-one.
-
Fisher Scientific. Safety Data Sheet for 2-Chloro-5-hydroxymethyl pyridine.
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
-
Stanford Environmental Health & Safety. (2023). Chemical Synthesis Scale-Up Safety.
-
CatSci. Some Scale-Up Considerations.
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- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 4-Hydroxy-1-Methyl-1h-pyridin-2-one CAS#: 40357-87-7 [m.chemicalbook.com]
- 7. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Pyridone synthesis [organic-chemistry.org]
- 9. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
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- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Welcome to the technical support center for 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the unique purification challenges associated with this molecule. This guide is structured to help you understand the compound's behavior and systematically troubleshoot common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the compound's properties and common impurities, providing the foundational knowledge needed for successful purification.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is paramount. It possesses several key features that dictate its behavior:
-
Aromatic Pyridinone Core: This provides rigidity and potential for π-π stacking interactions.
-
Acidic Hydroxyl Group: The 4-hydroxy group is phenolic in nature, making the compound acidic. This allows for purification strategies based on pH manipulation, such as acid-base extraction or precipitation.
-
Polarity: The presence of the hydroxyl and carbonyl groups makes the molecule quite polar, influencing solvent selection for both chromatography and recrystallization.
-
Potential for Tautomerism: The hydroxy-pyridinone system can exist in different tautomeric forms, which can sometimes complicate analysis, although one form typically predominates.
Here is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂ | [1] |
| Molecular Weight | 159.57 g/mol | [1] |
| Appearance | Typically a solid | |
| Storage | Sealed in dry, room temperature conditions | [2][3] |
Q2: What are the likely impurities I should expect from the synthesis of this compound?
A2: Impurities are typically related to the starting materials and potential side reactions of the synthetic route. While the exact impurities depend on your specific synthesis, common classes include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual precursors.
-
Dechlorinated Analog: Reductive processes or certain reaction conditions can lead to the formation of 4-hydroxy-1-methylpyridin-2(1H)-one. This is a known side reaction in the reduction of some 2-chloro-substituted pyridine derivatives.[4]
-
Isomeric Byproducts: Depending on the synthetic strategy, isomers (e.g., incorrect positioning of the chloro or methyl group) could be formed.
-
Polymeric or Tar-like Substances: Aggressive reaction conditions, particularly with pyridinic systems, can sometimes lead to the formation of intractable tars.[5]
Q3: What is the general stability of this compound under typical purification conditions?
A3: Pyridinone derivatives can be sensitive to both pH and temperature. The stability of a structurally related compound was found to be highly pH-dependent.[6] It is advisable to avoid unnecessarily high temperatures during solvent evaporation and to be mindful of the pH of aqueous solutions.[7] Degradation can manifest as discoloration of the solution or the appearance of new spots on a TLC plate.
Part 2: Troubleshooting Guide
This section provides direct answers and actionable protocols for specific problems you may encounter during purification.
Issue 1: My compound fails to crystallize or oils out from solution.
Q: I've isolated the crude product, but I cannot get it to crystallize from common solvents. It either remains fully dissolved or separates as an oil. What should I do?
A: This is a common challenge, often caused by residual impurities inhibiting lattice formation or the selection of a suboptimal solvent system.
Causality:
-
High Impurity Load: Even small amounts of structurally similar impurities can disrupt the crystal lattice.
-
Inappropriate Solvent: The solvent may be too good (preventing precipitation) or too poor (causing rapid, amorphous precipitation).
-
Supersaturation Issues: The solution may not be sufficiently supersaturated, or cooling may be too rapid.
Solutions:
-
Employ the Alkali Dissolution-Acid Precipitation Method: This is a powerful technique for acidic compounds like this one. It selectively isolates your product from neutral or basic impurities. A similar method has been patented for the closely related 5-chloro-4-hydroxy-2(1H)-pyridone.[8]
Protocol: Acid-Base Precipitation
-
Dissolution: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or KOH) at room temperature. Use the minimum volume necessary for complete dissolution.
-
Filtration (Optional): If insoluble impurities are present, filter the basic solution to remove them.
-
Precipitation: Cool the solution in an ice bath (10-12°C). Slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring to neutralize the solution. Monitor the pH closely.
-
Target pH: Adjust the pH to approximately 4.0-4.5.[8] The product should precipitate as a solid.
-
Crystallization: Allow the suspension to stir in the cold for 1-2 hours to maximize crystal growth.
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and then with a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Drying: Dry the solid under vacuum.
-
-
Try a Multi-Solvent System or Diffusion Crystallization: If the acid-base method is unsuitable, a multi-solvent system can be effective. For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization is an excellent alternative.[9]
Protocol: Diffusion Crystallization
-
Dissolve your compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a layer of a "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., dichloromethane, diethyl ether, or ethyl acetate).[9]
-
Over several hours to days, the vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting the growth of high-quality crystals.
-
Issue 2: I'm seeing persistent peak tailing and poor separation in column chromatography.
Q: I am trying to purify my compound using silica gel chromatography, but the peaks are broad and tailing, leading to poor resolution and mixed fractions. How can I fix this?
A: Peak tailing with pyridine derivatives on standard silica gel is a classic problem. It arises from strong, non-ideal interactions between the basic nitrogen of the pyridine ring and the acidic silanol (Si-OH) groups on the silica surface.[7]
Causality:
-
Acid-Base Interaction: The acidic silanol groups on the silica surface strongly and sometimes irreversibly bind to the basic sites on your molecule.
-
Mobile Phase pH: The pH of the eluent can influence the ionization state of both your compound and the silica surface, drastically affecting retention and peak shape.[7]
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: For neutral to basic eluents (e.g., Hexane/Ethyl Acetate, DCM/Methanol), add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine. This modifier will competitively bind to the acidic sites on the silica, masking them from your compound and resulting in more symmetrical peaks.
-
Adjust pH with an Acidic Modifier: For more polar, reversed-phase systems, adjusting the pH to be low (e.g., < 3) can protonate the pyridine nitrogen. This minimizes strong ionic interactions with the silica surface, reducing tailing.[7] A small amount of acetic acid or formic acid can be used.
-
-
Change the Stationary Phase:
-
Use Deactivated or End-Capped Silica: These stationary phases have fewer free silanol groups, reducing the opportunities for strong acid-base interactions.
-
Switch to Alumina: Alumina is a more basic stationary phase than silica. It is available in neutral, basic, or acidic forms. Neutral or basic alumina can be an excellent choice for purifying basic compounds like pyridines.
-
Consider Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase (e.g., C18) chromatography can provide an alternative selectivity.[7]
-
Workflow for Troubleshooting Chromatography
Caption: A decision workflow for troubleshooting poor separation in chromatography.
Issue 3: I have low recovery after purification.
Q: My yield is significantly lower than expected after column chromatography or recrystallization. Where could my compound be going?
A: Low recovery can stem from several factors, ranging from physical loss to product degradation.
Causality:
-
Irreversible Adsorption: As mentioned, the compound might be sticking irreversibly to the silica gel column.
-
Degradation: The compound may be degrading on the column or during solvent evaporation.[7]
-
Premature Crystallization: During a hot filtration step in recrystallization, the product can crystallize out on the filter paper.[10]
-
Incomplete Precipitation/Elution: The chosen conditions may not be optimal for recovering all of the material.
Solutions:
-
For Chromatography:
-
If you suspect irreversible binding, use the mobile phase modifications described in Issue 2.
-
After the run, try flushing the column with a much stronger, more polar solvent system (e.g., 5-10% methanol in DCM with 1% TEA) to see if any remaining product elutes.
-
Minimize degradation by using a less acidic stationary phase and evaporating fractions at a lower temperature.[7]
-
-
For Recrystallization:
-
To prevent premature crystallization during hot filtration, use a heated funnel and pre-heat all glassware with hot solvent. Perform the filtration as quickly as possible.[10]
-
Ensure you are using the minimum amount of hot solvent to dissolve the compound. Using too much will keep a significant portion of your product dissolved even after cooling.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the recovery of the crystals.[10]
-
Part 3: Visualization & Methodologies
Purification Method Selection
The choice of purification method depends on the nature and quantity of impurities.
Caption: A decision tree for selecting the optimal purification strategy.
Acid-Base Purification Workflow
Caption: Step-by-step workflow for the acid-base precipitation method.
References
- Benchchem. Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Google Patents. CN101033211A - 5-Chloro-4-hydroxy-2(1H)-pyridone crystal form and its preparation method and application.
- GSRS. 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE.
- Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -.
- Patsnap Eureka. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
- Meier, J.R., et al. (1987). Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions. Mutat Res., 189(4), 363-73.
- Ragalahari. This compound.
- ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- Sigma-Aldrich. 5-Chloro-4-hydroxy-2(1H)-pyridinone.
- Amazon S3. This compound.
Sources
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- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101033211A - 5-Chloro-4-hydroxy-2(1H)-pyridone crystal form and its preparation method and application - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction yield for 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one synthesis
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one. As a key intermediate in the development of kinase inhibitors and other bioactive molecules, optimizing its synthesis is critical for efficient research and development pipelines.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the electrophilic chlorination of a precursor, 4-hydroxy-1-methylpyridin-2(1H)-one. This precursor can be synthesized from commercially available starting materials.[2] The overall process involves two key stages: the formation of the pyridinone core followed by regioselective chlorination. The efficiency of each step is crucial for the final yield and purity of the target compound.
Pyridinone scaffolds are versatile and are synthesized through various methods, including the cyclic condensation of precursor compounds.[3] The choice of reagents and reaction conditions at each stage directly impacts the outcome, making a thorough understanding of the reaction mechanism essential for optimization.
Caption: General two-stage synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Answer: Low yield can stem from several factors, from reagent quality to reaction conditions. A systematic approach is best for diagnosis.
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Incomplete Reaction | Monitor reaction progress using TLC or LC-MS. Check for the presence of starting material (4-hydroxy-1-methylpyridin-2(1H)-one). | 1. Increase reaction time: Extend the reaction by 2-4 hours and re-analyze. 2. Increase temperature: Raise the temperature in 5-10°C increments. 3. Check reagent stoichiometry: Ensure at least 1.05-1.1 equivalents of the chlorinating agent are used. | Electrophilic aromatic substitution can be slow. Providing more energy (heat) or time can drive the reaction to completion. An excess of the electrophile ensures the nucleophilic precursor is fully consumed. |
| Degradation of Reagents | Use a fresh, unopened bottle of the chlorinating agent (e.g., N-Chlorosuccinimide - NCS). Test the activity of older reagents on a small scale. | Purchase a new batch of chlorinating agent. Store hygroscopic and light-sensitive reagents like NCS in a desiccator, protected from light. | Chlorinating agents like NCS can hydrolyze or decompose over time, especially with exposure to moisture and light, reducing their reactivity and leading to incomplete reactions.[4] |
| Formation of Byproducts | Analyze the crude product by ¹H NMR or LC-MS to identify major impurities. Look for signals corresponding to dichlorinated products or other isomers. | 1. Control temperature: Run the reaction at a lower temperature (e.g., 0°C to RT) to improve selectivity. 2. Slow addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump over 30-60 minutes. | The pyridinone ring has multiple sites susceptible to electrophilic attack. Over-chlorination (dichlorination) is a common side reaction. Lower temperatures and slow addition of the electrophile reduce the instantaneous concentration of the chlorinating agent, favoring the desired mono-chlorination.[5] |
| Poor Work-up/Isolation | Check the pH of the aqueous layer during extraction. Analyze both organic and aqueous layers by TLC/LC-MS to see where the product is partitioning. | 1. Adjust pH: The product is weakly acidic. Ensure the aqueous phase is neutral or slightly acidic (pH 5-7) during extraction to keep the product in its neutral form, maximizing its solubility in organic solvents. 2. Use a different solvent: Try extractions with different solvents like ethyl acetate, dichloromethane, or a mixture (e.g., 10% MeOH in DCM). | The solubility of heterocyclic compounds can be highly dependent on pH. The protonated or deprotonated form of the molecule may be water-soluble, leading to significant product loss during aqueous work-up if the pH is not controlled. |
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Start -> Monitor; Monitor -> SM_Present; SM_Present -> Solution1 [label="Yes"]; SM_Present -> Byproducts [label="No"]; Byproducts -> Solution2 [label="Yes"]; Byproducts -> Solution3 [label="No"]; Solution1 -> End; Solution2 -> End; Solution3 -> End; }
Caption: Decision workflow for troubleshooting low reaction yield.
Question: I am observing a significant amount of a second, more-polar spot on my TLC plate after the reaction. What could it be?
Answer: A more polar spot often indicates a di-hydroxylated or N-oxide species. However, in the context of a chlorination reaction, if your starting material is consumed, this is less likely. A more probable cause is that your product, being a hydroxy-pyridinone, has some solubility in the aqueous phase during work-up. If you are spotting a sample directly from an organic layer after an aqueous wash, you might not be seeing the full picture.
Alternatively, if purification is done via silica gel chromatography, the acidic nature of silica can sometimes cause streaking or the appearance of a more polar "spot" that is actually just the product interacting strongly with the stationary phase. To mitigate this, you can:
-
Neutralize the silica: Use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or a mild acid like acetic acid (0.1-1%) to improve chromatography.
-
Alternative Purification: Consider purification by recrystallization, which can be very effective for crystalline solids and avoids issues with silica gel.[6]
Question: The final product has a persistent color, even after chromatography. How can I obtain a pure, white solid?
Answer: A persistent color often indicates trace impurities, possibly from residual palladium catalyst (if used in the precursor step) or colored organic byproducts.
-
Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., methanol or ethanol), add a small amount of activated charcoal (approx. 5-10% by weight), heat to reflux for 15-30 minutes, and then filter the hot solution through a pad of Celite®. The charcoal adsorbs many colored impurities.
-
Recrystallization: This is one of the most powerful techniques for purification. A successful recrystallization from a suitable solvent system (e.g., ethanol/water, methanol, or ethyl acetate/hexanes) can remove both colored and non-colored impurities, typically yielding a highly pure crystalline solid.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this synthesis?
-
N-Chlorosuccinimide (NCS) is widely used and generally effective for chlorinating activated heterocyclic rings. It is solid, relatively easy to handle, and the succinimide byproduct is water-soluble, simplifying work-up. Other reagents like sulfuryl chloride (SO₂Cl₂) could also be used, but may be less selective and more aggressive.[4]
Q2: What solvent is recommended for the chlorination step?
-
Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are common choices. Dichloromethane (DCM) can also be used. The choice of solvent can influence reaction rate and selectivity. A solvent screen on a small scale is recommended to find the optimal conditions for your specific setup.
Q3: How can I confirm the regioselectivity of the chlorination?
-
The position of the chlorine atom can be definitively confirmed using 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the HMBC spectrum, you would look for a correlation between the proton on the ring and the carbon atoms two and three bonds away. The NOESY spectrum can show through-space correlations between the N-methyl protons and the adjacent ring proton, confirming the substitution pattern.
Q4: Is the reaction air or moisture sensitive?
-
While the precursor and product are generally stable, some chlorinating agents, like NCS, can be sensitive to moisture over long-term storage. It is good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility, especially when working on a small scale, though it is not always strictly necessary.[8]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for pyridinone synthesis and chlorination.[2][4]
Step 1: Synthesis of 4-Hydroxy-1-methylpyridin-2(1H)-one
-
Methylation: To a solution of 4-(benzyloxy)pyridin-2(1H)-one (1.0 eq) in methanol, add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (MeI, 1.5 eq).
-
Heat the mixture to reflux (approx. 65°C) and stir overnight. Monitor the reaction by LCMS for the complete consumption of the starting material.
-
Cool the reaction mixture and filter through Celite® to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting solid, 4-(benzyloxy)-1-methylpyridin-2(1H)-one, can often be used in the next step without further purification.
-
Debenzylation: Dissolve the crude material from the previous step (1.0 eq) in methanol. Add 10% Palladium on carbon (Pd/C, ~10 mol%) and ammonium formate (3.0 eq).
-
Heat the mixture to 40°C for 1-2 hours. Monitor for the disappearance of the starting material by LCMS.
-
Filter the mixture through Celite® to remove the Pd/C catalyst and concentrate the filtrate. Purify the residue by column chromatography or recrystallization to afford 4-hydroxy-1-methylpyridin-2(1H)-one as a solid.
Step 2: Synthesis of this compound
-
Dissolve 4-hydroxy-1-methylpyridin-2(1H)-one (1.0 eq) in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into ice water. A precipitate may form.
-
Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.
Caption: Decision tree for selecting a purification strategy.
References
-
Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. [Link][9][10]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1][11]
-
Lv, X., Wang, Z., & Chen, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868351. [Link][3]
-
Szatmári, I., Fülöp, F. (2015). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 20(9), 16556-16579. [Link][6]
-
Cannon, G. W., Ellis, R. C., & Leal, J. R. (1952). Methyl cyclopropyl ketone. Organic Syntheses, 32, 29. [Link][7]
-
Eastgate, M. D., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(15), 6384-6399. [Link][8]
-
Preparation method of 5-chloro-2,4-dihydroxypyridine. (2013). CN103360307B. [4]
-
Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine. (1986). CA1301763C. [5]
Sources
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- 2. 4-Hydroxy-1-Methyl-1h-pyridin-2-one CAS#: 40357-87-7 [m.chemicalbook.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine - Google Patents [patents.google.com]
- 5. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
Navigating Byproduct Formation in Reactions with 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered during its use in chemical synthesis. As a versatile intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, understanding and controlling its reactivity is paramount to achieving high-purity target molecules.[1]
Troubleshooting Guide: Identifying and Mitigating Common Byproducts
This section addresses specific experimental challenges and provides actionable solutions based on the chemical properties of this compound.
Issue 1: Low Yield and Presence of a Less Polar Impurity in Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution on this compound with an alcohol (Williamson ether synthesis) or an amine and observing a significant amount of a less polar byproduct by TLC/LC-MS, leading to low yields of my desired product. What is this impurity and how can I prevent its formation?
Answer:
The most probable byproduct in this scenario is the dechlorinated species, 4-hydroxy-1-methylpyridin-2(1H)-one .
Causality: This side reaction is often attributed to a reductive dechlorination process. While not extensively documented for this specific molecule, the reduction of chloro-substituted pyridine derivatives is a known side reaction, particularly when using certain catalysts or under prolonged heating. The presence of trace metals or reducing agents in your reaction mixture can facilitate the hydrogenolysis of the C-Cl bond.
Troubleshooting Steps:
-
Reagent Purity Check: Ensure your solvents and reagents are free from trace metals and reducing agents. Use freshly distilled solvents where appropriate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation pathways that could lead to complex reaction mixtures.
-
Temperature and Reaction Time Optimization: Monitor the reaction progress closely by TLC or LC-MS. Avoid unnecessarily long reaction times and excessive temperatures, which can promote dechlorination.
-
Base Selection: The choice of base can be critical. For Williamson ether synthesis, consider using milder bases like potassium carbonate or cesium carbonate instead of stronger bases like sodium hydride, which can sometimes promote reduction.
-
Purification: If the byproduct does form, it can often be separated from the desired product by column chromatography on silica gel, as the dechlorinated product is typically less polar.
Issue 2: Observation of a More Polar Byproduct, Especially in Aqueous or Protic Solvents
Question: My reaction is generating a more polar impurity that has a similar UV absorbance to my starting material. This is particularly noticeable when using protic solvents or if there is water contamination. What is the likely identity of this byproduct?
Answer:
The likely byproduct is the hydrolyzed product, 4,5-dihydroxy-1-methylpyridin-2(1H)-one .
Causality: The chlorine atom on the pyridinone ring is susceptible to nucleophilic aromatic substitution. In the presence of water or other strong nucleophiles like hydroxide ions, the chloro group can be displaced to form the corresponding hydroxy derivative. This is more likely to occur under basic conditions or at elevated temperatures.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and consider the use of drying agents if necessary.
-
Control of pH: If your reaction conditions are basic, the rate of hydrolysis can increase. If possible, perform the reaction under neutral or slightly acidic conditions.
-
Solvent Choice: If the reaction chemistry allows, consider using aprotic solvents (e.g., THF, DMF, acetonitrile) to minimize the source of protons and hydroxyl groups.
-
Purification: The hydrolyzed byproduct is significantly more polar than the starting material and the desired product (in most cases). It can usually be removed by silica gel chromatography or by an aqueous workup procedure.
Issue 3: Formation of High Molecular Weight Species Detected by Mass Spectrometry
Question: I am observing peaks in my mass spectrum that correspond to approximately double the mass of my expected product. What could be the cause of this?
Answer:
The formation of high molecular weight species suggests the possibility of dimerization .
Causality: Hydroxypyridinones can potentially undergo oxidative coupling or other dimerization reactions, especially in the presence of certain catalysts or oxidants. While less common, self-condensation or reaction between the starting material and the product could also lead to dimeric structures.
Troubleshooting Steps:
-
Inert Atmosphere: As with dechlorination, conducting the reaction under an inert atmosphere can help prevent oxidative dimerization.
-
Exclusion of Catalytic Impurities: Ensure your glassware and reagents are free from transition metal impurities that could catalyze coupling reactions.
-
Concentration Effects: In some cases, dimerization can be favored at higher concentrations. Consider running the reaction under more dilute conditions.
-
Structural Analysis: To confirm the structure of the dimer, isolation and characterization by NMR and high-resolution mass spectrometry are necessary.
Byproduct Summary Table
| Common Byproduct | Probable Cause | Key Identification Marker | Mitigation Strategy |
| 4-hydroxy-1-methylpyridin-2(1H)-one | Reductive dechlorination | Less polar than starting material by TLC/HPLC | Use purified reagents, inert atmosphere, optimize reaction time/temperature |
| 4,5-dihydroxy-1-methylpyridin-2(1H)-one | Hydrolysis | More polar than starting material by TLC/HPLC | Use anhydrous conditions, control pH, use aprotic solvents |
| Dimeric Species | Oxidative coupling or self-condensation | High molecular weight peak in MS | Use inert atmosphere, avoid metal contaminants, consider dilution |
Experimental Workflow for Byproduct Identification
Caption: A logical workflow for the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under acidic or basic conditions?
A1: The stability is condition-dependent. Under strong basic conditions, especially at elevated temperatures, it is susceptible to hydrolysis to form the 4,5-dihydroxy derivative. It is generally more stable under neutral to mildly acidic conditions. However, prolonged exposure to strong acids may lead to degradation.
Q2: What are the recommended storage conditions for this compound to prevent degradation?
A2: It is recommended to store the compound in a cool, dry place, away from light and moisture.[1] A tightly sealed container under an inert atmosphere is ideal for long-term storage to prevent hydrolysis and potential oxidative degradation.
Q3: Can the hydroxyl group at the 4-position interfere with reactions targeting the chloro group?
A3: Yes, the 4-hydroxy group is acidic and can be deprotonated by a base. This can potentially lead to O-alkylation or other side reactions if not properly considered in your reaction design. It can also influence the electronic properties of the ring, affecting the reactivity of the chloro group.
Q4: Are there any specific analytical methods recommended for purity assessment?
A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly effective method for assessing the purity and detecting the common byproducts mentioned. For structural confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Logical Relationship of Byproduct Formation
Caption: Relationship between reaction conditions and common byproduct formation.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Welcome to the technical support guide for 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one (CAS: 1379260-15-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this compound. As a substituted pyridinone, its unique chemical characteristics require careful consideration to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: How should I store the solid compound upon receipt?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry environment. Several suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C).[1][2][3][4] To minimize any potential for slow degradation, storing in a desiccator at 2-8°C is the most prudent approach.
Q2: What is the best way to prepare stock solutions?
A2: Due to the polar nature of the pyridinone scaffold, solvents like DMSO or ethanol are commonly used for preparing stock solutions.[5] It is critical to use anhydrous, high-purity solvents to avoid introducing water or oxidizing contaminants that can initiate degradation.[6] For biological experiments, DMSO is a frequent choice; however, be mindful of its potential effects on your specific assay.
Q3: How stable are stock solutions of this compound?
A3: The stability of solutions is a primary concern and depends on several factors, including solvent, concentration, temperature, and light exposure.[6] Pyridinone derivatives are known to be susceptible to hydrolytic degradation, especially in alkaline or strongly acidic conditions.[6] It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure, and store at -20°C or -80°C.
Q4: Is this compound sensitive to light?
A4: Yes, pyridin-4-ol and its derivatives are generally known to be sensitive to light, particularly UV radiation, which can lead to photochemical degradation.[6] All solutions should be stored in light-protecting amber vials or containers wrapped in aluminum foil.[6] Experimental procedures should be conducted under subdued lighting conditions whenever feasible.
Q5: What is tautomerism and how does it affect this compound?
A5: This compound can exist in a tautomeric equilibrium between the keto form (pyridin-2(1H)-one) and the enol form (pyridin-4-ol). In polar solvents and the solid state, the pyridone (keto) form is generally more stable and predominant.[6] This equilibrium is a critical factor as it can influence the compound's reactivity and analytical characterization, potentially leading to issues like peak broadening in chromatography.[6]
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common experimental issues encountered when working with this compound.
Problem 1: Inconsistent or Non-Reproducible Experimental Results
You observe significant variability in your assay results between experiments or even between replicates within the same experiment.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Solution Degradation | The compound may be degrading in your experimental buffer or medium. Pyridinones are susceptible to hydrolysis, with the rate being highly dependent on pH.[6] Degradation is often accelerated in alkaline conditions. | pH Control: Prepare solutions in a well-buffered system, ideally in the neutral to slightly acidic range (pH 6-7.5). Avoid highly alkaline or acidic conditions unless experimentally required.[6] Prepare Fresh: Always prepare working solutions immediately before use from a freshly thawed aliquot of the stock solution. |
| Photodegradation | Exposure to ambient or instrument light sources can cause the compound to degrade over the course of the experiment, leading to a decrease in effective concentration.[6] | Light Protection: Use amber-colored plates or tubes. If using clear plates, minimize their exposure to light by covering them with a lid or foil when not actively being measured.[6] |
| Oxidation | Trace amounts of oxidizing agents or dissolved oxygen in solvents can lead to oxidative degradation of the pyridinone ring.[6] | Use High-Purity Solvents: Use freshly opened, high-purity, or HPLC-grade solvents for all solutions.[6] For sensitive experiments, consider de-gassing aqueous buffers to remove dissolved oxygen. |
| Incorrect Concentration | If stock solutions are not stable to freeze-thaw cycles, the actual concentration of your working solutions may be lower than calculated. | Aliquot Stocks: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. |
Problem 2: Analytical Issues (e.g., Peak Broadening, Multiple Peaks in HPLC/LC-MS)
Your analytical chromatography shows poor peak shape, shifting retention times, or the appearance of unexpected peaks.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Tautomeric Equilibrium | The presence of both the keto and enol tautomers in the solution can lead to peak broadening or the appearance of two closely eluting peaks, as the two forms may have different affinities for the stationary phase.[6] | Mobile Phase Optimization: Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) can often drive the equilibrium to a single protonated form, resulting in sharper, more consistent peaks. Temperature Control: Maintain a constant and controlled column temperature to ensure the tautomeric equilibrium is stable and reproducible during the analytical run.[6] |
| On-Column Degradation | The compound may be degrading on the analytical column itself, especially if the stationary phase has exposed, acidic silanol groups. | Column Selection: Use a high-quality, end-capped C18 column to minimize interactions with residual silanols.[6] |
| Formation of Degradants | The additional peaks may be actual degradation products formed during storage or sample preparation. | Forced Degradation Study: Perform a forced degradation study (see protocol below) to identify the retention times of potential degradants. Compare these to the unexpected peaks in your sample. |
Visualizing Key Concepts
To better understand the structure and potential challenges associated with this compound, the following diagrams have been generated.
Caption: Chemical structure and properties of the compound.
Caption: Tautomeric equilibrium influencing stability and analysis.
Caption: A logical workflow for troubleshooting inconsistent results.
Experimental Protocol: Forced Degradation Study
To ensure the integrity of your results, it is best practice to understand how this compound behaves under your specific experimental conditions. A forced degradation study can help identify potential liabilities. This protocol is based on general principles outlined in ICH guidelines.[6][7]
Objective: To determine the stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic) relevant to your experimental setup.
Materials:
-
This compound
-
High-purity DMSO or other stock solvent
-
Your experimental buffer/medium
-
0.1 N HCl
-
0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Amber and clear vials
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Set Up Stress Conditions: In separate, appropriately labeled vials, prepare the following samples. Include a "time zero" (T₀) sample for immediate analysis.
-
Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl to your typical final concentration.
-
Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH to your typical final concentration.
-
Neutral Hydrolysis: Dilute the stock solution in your experimental buffer/medium.
-
Oxidative Degradation: Dilute the stock solution in your buffer containing a low concentration of H₂O₂ (start with ~0.1-0.3%).[6]
-
Photostability (Exposed): Dilute the stock solution in your buffer in a clear vial and expose it to a controlled light source or ambient lab light.
-
Photostability (Control): Prepare the same sample as above, but wrap the vial completely in aluminum foil to serve as a dark control.[6]
-
-
Incubation: Incubate all samples (except T₀) under your typical experimental conditions (e.g., 37°C) for a set period (e.g., 2, 8, 24 hours).
-
Sample Analysis:
-
At each time point, take an aliquot from each condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analyze the T₀ sample and all stressed samples by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV detection).
-
-
Data Interpretation:
-
Compare the peak area of the parent compound in the stressed samples to the T₀ sample to calculate the percentage of degradation.
-
Observe the formation of any new peaks, which represent degradation products. This can be invaluable for troubleshooting unexpected peaks in your routine analytical runs.
-
This proactive approach will provide you with a clear understanding of the compound's stability in your hands, leading to more robust and reliable scientific outcomes.
References
- Ragalahari. This compound.
- BenchChem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- BenchChem. Resolving poor reproducibility in experiments with Pyridine-3-azo-p-dimethylaniline.
- BenchChem. Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution.
- ChemicalBook. This compound.
- gsrs. 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE.
- PubChem. 5'-Chloro-2'-hydroxy-4'-methylacetophenone.
- PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
- Echemi. 5-CHLORO-1,2-DIHYDRO-4-HYDROXY-1-METHYL-2-OXO-3-QUINOLINE CARBOXYLIC ACID Safety Data Sheets.
- MySkinRecipes. This compound.
- Amazon S3. This compound.
- Sigma-Aldrich. 5-Chloro-4-hydroxy-2(1H)-pyridinone.
- ChemScene. 2-Chloro-5-hydroxy-4-methylpyridine.
- ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF.
- ResearchGate. Temporary Changes in the dc ElectricalConductivity of MX (3-Chloro-4(Dichloromethyl)-5-Hydroxy-2(5H)-Furanone) Treated Collagen | Request PDF.
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avoiding degradation of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one during synthesis
Technical Support Center: Synthesis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1] The inherent reactivity of the hydroxypyridinone scaffold, while useful, also presents stability challenges.[2] This guide provides in-depth, experience-driven answers to common issues encountered during synthesis to help you optimize your reaction outcomes, minimize degradation, and ensure the highest purity of your final product.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction mixture is turning dark brown/black, and my final yield is significantly lower than expected. What is the likely cause?
This is a common observation and typically points to oxidative degradation of the hydroxypyridinone ring. The 4-hydroxy-pyridinone system is electron-rich and susceptible to oxidation, especially at elevated temperatures or in the presence of atmospheric oxygen. This process can lead to the formation of highly colored polymeric byproducts, which accounts for the darkening of the reaction mixture and subsequent loss of the desired product.
Core Technical Reasons:
-
Oxidation: The hydroxypyridinone ring can be oxidized, a process that is often catalyzed by trace metal impurities and accelerated by heat.[3][4]
-
Photodegradation: Like many aromatic heterocyclic compounds, pyridinones can be sensitive to light, which can promote radical-based degradation pathways.[5][6]
Troubleshooting & Mitigation Protocol:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before adding reagents, thoroughly purge the reaction vessel with an inert gas (Nitrogen or Argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction and work-up process.
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas, or through a series of freeze-pump-thaw cycles, especially for reactions running for extended periods.
-
Control Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, maintain it at the minimum necessary for the transformation to proceed at a reasonable rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating after completion. The stability of similar compounds is known to decrease as temperature increases.[5][7]
-
Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil or in amber-colored glassware to prevent potential photodegradation.[6]
Caption: Key control points to prevent degradation during synthesis.
Question 2: My analytical data (HPLC/NMR) shows a significant impurity with a mass corresponding to the loss of chlorine. How can I prevent this?
This impurity is likely the dechlorinated analog, 4-hydroxy-1-methylpyridin-2(1H)-one. This suggests that a hydrolysis or hydrodechlorination side reaction is occurring.
Core Technical Reasons:
-
Hydrolysis: Under certain pH conditions, particularly basic, the chlorine atom can be susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures.[3]
-
Reductive Dehalogenation: If a reductive environment is inadvertently created (e.g., by certain reagents or catalysts), the chloro group can be removed. For instance, some hydrogenation catalysts like Palladium on carbon (Pd/C) can catalyze dehalogenation.
Troubleshooting & Mitigation Protocol:
-
Strict pH Control: During aqueous work-up, use buffered solutions (e.g., a phosphate buffer at pH 7) instead of pure water or strong bases to wash the organic layers. This prevents exposure to harsh pH conditions that facilitate hydrolysis.
-
Temperature Management During Work-up: Perform all extractions and washes at a low temperature (e.g., in an ice-water bath) to reduce the rate of potential hydrolytic side reactions.
-
Reagent Purity: Ensure that the starting materials and reagents are pure and that no unintended reducing agents are present. If a reduction step is part of a preceding synthesis step, ensure the reducing agent is fully quenched and removed before proceeding.
-
Avoid Aggressive Catalysts: If your synthesis route involves hydrogenation, be cautious. While hydrogenation is used in some pyridinone syntheses, it can also lead to dehalogenation.[8] Consider alternative catalysts or protective group strategies if this becomes a persistent issue.
Question 3: I am struggling with purification. The product seems to degrade when I use silica gel column chromatography. What are my options?
This is a classic issue for acid-sensitive compounds. Standard silica gel is inherently acidic (pH ~4-5) and can catalyze the degradation of molecules like this compound on the column. The extended contact time and large surface area during chromatography exacerbate the problem.
Core Technical Reasons:
-
Acid-Catalyzed Hydrolysis/Decomposition: The acidic surface of the silica can promote reactions like hydrolysis of the chloro group or even ring-opening degradation pathways.[3]
-
Strong Adsorption: The polar nature of the hydroxypyridinone can lead to strong binding to the silica surface, requiring more polar (and potentially more reactive) eluents and leading to band tailing and decomposition.
Alternative Purification Strategies:
| Purification Method | Purity Achieved | Typical Yield | Key Considerations & Recommendations |
| Recrystallization | High (>99%) | 70-90% | The most effective method if a suitable solvent system can be found. Ideal for removing minor impurities. Recommended Solvents to Screen: Ethanol, Isopropanol, Acetonitrile, or mixtures like Dichloromethane/Methanol.[9][10] |
| Neutralized Silica Gel Chromatography | Moderate to High | Variable | Deactivate the silica by preparing a slurry with a small amount of a base (e.g., 1% triethylamine in the eluent). This neutralizes the acidic sites, reducing on-column degradation.[9] |
| Reverse-Phase Chromatography (C18) | High to Very High | Variable | Uses a non-polar stationary phase and polar mobile phase (e.g., water/acetonitrile). This avoids the issue of silica acidity but can be more expensive and harder to scale up.[11] |
| Trituration | Moderate | >90% | If the desired product is a solid and the main impurities are highly soluble in a specific solvent, the crude material can be washed or stirred as a slurry in that solvent to remove the impurities.[12] |
Recommended Protocol: Recrystallization
-
Solubility Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable system where the compound is sparingly soluble when cold and highly soluble when hot.
-
Dissolution: Dissolve the crude, solid material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Caption: Decision workflow for selecting a suitable purification method.
References
- Vertex AI Search. Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate.
- Eawag-BBD. 4-Hydroxypyridine Degradation Pathway.
- MySkinRecipes. This compound.
- RSC Publishing. Analytical Methods.
- gsrs. 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE.
- Sigma-Aldrich. Sample Purification.
- Wikipedia. Pyridine.
- ChemicalBook. This compound.
- Benchchem. An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
- Ragalahari. This compound.
- Organic Chemistry Portal. Pyridine synthesis.
- Benchchem. A Comparative Analysis of Purification Techniques for 3-Chloropropiophenone.
- ResearchGate. Synthesis of pyridinone with various reactions..
- Wikipedia. List of purification methods in chemistry.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- YouTube. METHODS OF PURIFICATION OF ORGANIC COMPOUNDS.
- ResearchGate. Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB..
- Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications.
- Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Dalton Transactions (RSC Publishing). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ...
- Google Patents. CN102977139A - Purification method of chlorpyrifos.
- ACS Publications. Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)-Functionalized Materials | Macromolecules.
- PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry.
- Benchchem. A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine.
- PubMed Central (PMC). Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation.
- Echemi. 5-CHLORO-1,2-DIHYDRO-4-HYDROXY-1-METHYL-2-OXO-3-QUINOLINE CARBOXYLIC ACID Safety Data Sheets.
- ResearchGate. The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species.
- CrystEngComm (RSC Publishing). Effect of synthesis temperature on the morphology and stability of copper(i) hydride nanoparticles.
- ChemScene. 1227502-89-7 | 2-Chloro-5-hydroxy-4-methylpyridine.
- ChemicalBook. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2.
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- 5. Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
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Technical Support Center: Catalyst Selection for Reactions Involving 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalytic reactions involving this versatile pyridinone intermediate. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The primary challenge with this substrate often revolves around the pyridine nitrogen, which can act as a poison to many transition metal catalysts.[1][2]
Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Heck) Has Low or No Conversion.
This is the most frequently reported issue. The root cause is often related to catalyst inhibition or deactivation, rather than a fundamental lack of reactivity.[2]
Q: What are the most likely causes for my palladium-catalyzed reaction failing with this pyridinone substrate?
A: There are several key factors to investigate systematically. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and halting the catalytic cycle.[1][2] Beyond this primary issue, other common culprits include:
-
Inappropriate Ligand Choice: Standard phosphine ligands (e.g., PPh₃) are often ineffective. The ligand must be able to stabilize the palladium center and sterically shield it from the pyridine nitrogen.[2]
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to oxidation to inactive Pd(II) species. At elevated temperatures, catalyst can also decompose into inactive palladium black.[2]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for both solubility and facilitating key steps in the catalytic cycle, such as transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig).[3][4]
-
Poor Reagent Quality: Moisture or impurities in solvents, reagents, or starting material can poison the catalyst.[5]
Systematic Troubleshooting Workflow:
The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low conversion.
Issue 2: My Reaction Stalls After Partial Conversion.
Q: The reaction starts but then stops before the starting material is fully consumed. What does this indicate?
A: A stalling reaction is a classic symptom of catalyst poisoning.[1] In this case, the product of the reaction, a substituted pyridinone, may be a more potent poison than the starting material. As the product concentration increases, it progressively deactivates the catalyst until the reaction ceases.
Solutions to Overcome Product Inhibition:
-
Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes provide enough active sites to push the reaction to completion despite some deactivation.[1]
-
Switch to a More Robust Ligand: This is often the best approach. Highly electron-donating and sterically bulky ligands, such as the Buchwald biarylphosphine ligands (SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, are designed to resist poisoning and promote high turnover numbers.[2]
-
Consider a Different Palladium Precatalyst: Pre-formed palladium complexes (precatalysts) that are more stable and generate the active Pd(0) species more reliably in situ can improve performance.
Caption: Catalyst poisoning by N-coordination.
Frequently Asked Questions (FAQs)
Q1: Which class of catalyst and ligand should I start with for a Suzuki-Miyaura coupling with this compound?
A: For Suzuki-Miyaura reactions, which couple the aryl chloride with a boronic acid or ester, a palladium-based system is the gold standard.[3] Given the challenging nature of the pyridinone substrate, we recommend starting with a second-generation (G2) or third-generation (G3) Buchwald precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3, SPhos Pd G2 | Air-stable, reliable generation of active Pd(0), often requires lower catalyst loading. |
| Ligand | XPhos, SPhos, RuPhos | Steric bulk prevents pyridine N-coordination; high electron density promotes oxidative addition.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderately strong inorganic base is typically required to facilitate the transmetalation step.[3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME | Aprotic solvents, often with a small amount of water, are effective. Ensure they are rigorously degassed. |
Q2: What about a Buchwald-Hartwig amination to form a C-N bond?
A: The Buchwald-Hartwig amination is an excellent method for coupling amines with your aryl chloride.[4][6] The same principles of catalyst and ligand selection apply due to the pyridine core. Systems developed by Buchwald and Hartwig are specifically designed for this transformation.[7]
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ or Buchwald Precatalysts | Common and effective palladium sources.[8] |
| Ligand | RuPhos, BrettPhos, XPhos | These ligands are well-established for C-N coupling and provide the necessary steric and electronic properties. |
| Base | NaOt-Bu, KOt-Bu, LiHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner.[9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
Q3: Can the 4-hydroxy group on the pyridinone ring interfere with the reaction?
A: Yes, the hydroxyl group can potentially cause complications. It is acidic and can react with strong bases, potentially consuming the base or interfering with the catalytic cycle. If you observe issues that cannot be resolved by ligand or catalyst screening, you may need to protect the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling reaction and deprotect it in a subsequent step.
Q4: Are there alternatives to palladium for these cross-coupling reactions?
A: While palladium is the most common and versatile catalyst, research into using more earth-abundant and less expensive base metals like nickel and copper is an active area.[6] For specific applications, particularly C-N couplings, copper-catalyzed Ullmann-type reactions can be an alternative, though they often require higher temperatures. For your specific substrate, beginning with a well-understood palladium system is the most reliable strategy.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization. All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the boronic acid coupling partner (1.2-1.5 equiv).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand if not using a precatalyst (e.g., XPhos, 1.1 * mol% of Pd).
-
-
Reaction Setup:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (repeat 3 times).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
-
Reaction Execution:
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction for the specified time (e.g., 4-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them by LCMS or GCMS.[2]
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Welcome to the Technical Support Center for the synthesis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the critical role of solvents in this synthetic process. Our aim is to equip you with the expertise to navigate the nuances of this synthesis, ensuring reproducibility, high yield, and purity.
Introduction: The Pivotal Role of Solvents
The synthesis of this compound, a key intermediate in the development of novel therapeutics, is highly sensitive to reaction conditions, with the choice of solvent being a paramount factor.[1] Solvents do not merely act as a medium for the reactants; they can profoundly influence reaction rates, regioselectivity, and the formation of byproducts by stabilizing transition states, solvating reactants, and influencing reaction mechanisms. This guide will delve into the solvent-dependent intricacies of this synthesis, providing you with the knowledge to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Inappropriate Solvent Polarity | The reaction likely proceeds through a nucleophilic substitution or a cyclization mechanism. The polarity of the solvent plays a crucial role in stabilizing charged intermediates or transition states.[2][3][4] For instance, a polar protic solvent can stabilize a carbocation intermediate in an SN1-type reaction, while a polar aprotic solvent is often preferred for SN2 reactions to avoid solvating the nucleophile. | 1. Evaluate Solvent Choice: If using a non-polar solvent, consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile. If the reaction is suspected to have significant charge separation in the transition state, a polar protic solvent like methanol or ethanol could be beneficial.[5] 2. Solvent Screening: Perform small-scale parallel syntheses using a range of solvents with varying polarities (e.g., methanol, ethanol, THF, DMF, and toluene) to identify the optimal medium. |
| Poor Solubility of Reactants | If the starting materials are not fully dissolved, the reaction will be heterogeneous and proceed slowly, if at all. This can be a significant issue with polar starting materials in non-polar solvents. | 1. Increase Solvation: Switch to a solvent in which all reactants are fully soluble at the reaction temperature. A mixture of co-solvents can also be effective. 2. Gentle Heating: If solubility is an issue at room temperature, cautiously increase the reaction temperature while monitoring for byproduct formation. |
| Solvent-Induced Side Reactions | Protic solvents like methanol or water can sometimes participate in the reaction, leading to the formation of undesired byproducts. For example, they can act as competing nucleophiles. | 1. Use Anhydrous Solvents: Ensure that your solvents are rigorously dried before use, especially if your reactants are sensitive to moisture. 2. Switch to Aprotic Solvents: If byproduct formation is suspected to be due to solvent participation, switch to a polar aprotic solvent such as DMF or THF. |
Issue 2: Formation of Significant Byproducts/Impurities
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Dechlorination | A common side reaction in the synthesis of chlorinated pyridine derivatives is the reductive cleavage of the C-Cl bond, leading to the formation of the dechlorinated pyridinone.[6] This can be promoted by certain catalysts and reaction conditions. | 1. Optimize Reaction Conditions: Avoid harsh reducing conditions. If a catalyst is used, screen for one that is less prone to promoting dechlorination. 2. Solvent Choice: While not a direct cause, the solvent can influence the activity of catalysts or reagents that may lead to dechlorination. Running the reaction in an inert solvent may be beneficial. |
| Incomplete Cyclization | The formation of the pyridinone ring is a critical step. If the cyclization is incomplete, you may observe linear intermediates as major impurities. The solvent can influence the rate and efficiency of this intramolecular reaction. | 1. Promote Cyclization: A polar solvent can help to stabilize the transition state of the cyclization reaction. Consider switching to a more polar solvent. 2. Increase Reaction Time/Temperature: Incomplete reactions can often be driven to completion by extending the reaction time or cautiously increasing the temperature. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Product Co-elution with Impurities | The polarity of the purification solvent system is critical for achieving good separation in column chromatography. The product, being a polar molecule, may co-elute with polar impurities if the solvent system is not optimized. | 1. Optimize Chromatography Solvents: Systematically vary the polarity of your eluent system. A gradient elution from a non-polar to a polar solvent system is often effective. 2. Alternative Purification Methods: Consider recrystallization from a suitable solvent or solvent mixture. This can be a highly effective method for removing impurities with different solubility profiles. |
| Product Insolubility | The product may precipitate out during the workup or be poorly soluble in common extraction solvents, leading to low recovery. | 1. Solvent Selection for Workup: Use a solvent for extraction in which your product is known to be soluble. Chloroform and isoamyl alcohol have been noted as effective extraction solvents for pyridones from aqueous solutions.[7] 2. Salting Out: In aqueous extractions, saturating the aqueous layer with a salt like potassium carbonate can sometimes help to force the organic product into the organic layer.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the synthesis of this compound?
Based on syntheses of similar pyridone derivatives, a polar protic solvent like methanol is often a good starting point.[6][8] It is a versatile solvent that can facilitate many of the key reaction steps. However, for optimization, it is highly recommended to perform a solvent screen including polar aprotic solvents like DMF and THF .[8]
Q2: How does a protic solvent like methanol affect the reaction compared to an aprotic solvent like DMF?
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at stabilizing charged species, both cations and anions. In the context of pyridinone synthesis, they can stabilize intermediates and transition states with significant charge separation.[2][5] However, they can also solvate and deactivate anionic nucleophiles, potentially slowing down SN2-type reactions.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions. This can leave the nucleophile "naked" and more reactive, which can be advantageous in certain steps of the synthesis.
Q3: My TLC analysis shows multiple spots. How can I identify if they are solvent-related byproducts?
To investigate if byproducts are solvent-related, you can run small-scale reactions in different, anhydrous solvents under identical conditions. If a particular spot is absent or significantly reduced in a reaction with an aprotic solvent compared to a protic one, it is likely a solvent-adduct or a byproduct formed from a solvent-mediated side reaction.
Q4: Can I use a solvent-free approach for this synthesis?
Solvent-free reactions are becoming increasingly popular for their environmental benefits. While a specific solvent-free method for this compound is not widely reported, it is a viable area for investigation. Such conditions often require higher temperatures and can sometimes be facilitated by grinding the reactants together or using a catalytic amount of a liquid phase to initiate the reaction.
Experimental Protocol: A General Guideline
The following is a generalized protocol based on the synthesis of related pyridone structures. Note: This is a starting point and may require optimization for your specific starting materials and scale.
Synthesis of this compound
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate starting materials (e.g., a substituted chloropyridine precursor).
-
Solvent Addition: Add the chosen solvent (e.g., methanol, ~10-20 mL per gram of limiting reagent).
-
Reagent Addition: Slowly add the other necessary reagents (e.g., a base like potassium hydroxide in a suitable solvent).
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be the product and can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Visualizing the Process
Reaction Troubleshooting Workflow
Caption: A troubleshooting workflow for the synthesis of this compound.
References
-
4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
What is the result when the polarity of the solvent is increased in nucleophilic substitution? - Chemistry Stack Exchange. (2014). Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Retrieved from [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023). Retrieved from [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024). Retrieved from [Link]
-
1-methyl-2-pyridone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
This compound - Ragalahari. (n.d.). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.).
-
5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE - gsrs. (n.d.). Retrieved from [Link]
-
Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology - Diva-portal.org. (n.d.). Retrieved from [Link]
-
Synthesis of pyridinone with various reactions. - ResearchGate. (n.d.). Retrieved from [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. (n.d.).
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. (n.d.).
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents. (n.d.).
-
One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines - NIH. (n.d.). Retrieved from [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Pyridinone Building Blocks: The Strategic Advantages of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridinone scaffolds are privileged structures, integral to the design of a multitude of therapeutic agents.[1][2] Their ability to act as hydrogen bond donors and acceptors, coupled with their synthetic tractability, makes them a cornerstone in the development of kinase inhibitors and other targeted therapies.[3] This guide provides an in-depth comparison of a highly functionalized building block, 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, with other pyridinone alternatives. We will explore its unique reactivity, supported by experimental data, and elucidate the strategic advantages it offers in the synthesis of complex, biologically active molecules.
The Pyridinone Core: A Versatile Scaffold
The 2-pyridinone ring system is a versatile template in drug design, offering multiple points for diversification. Its inherent electronic properties and the ability to engage in various non-covalent interactions with biological targets have led to its incorporation into numerous FDA-approved drugs.[4][5] The strategic placement of substituents on the pyridinone ring can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.
Introducing this compound: A Multifunctional Building Block
This compound emerges as a particularly valuable building block due to its unique combination of functional groups. The chloro, hydroxyl, and N-methyl groups each play a distinct role in modulating the molecule's reactivity and its utility in drug discovery programs.
Key Structural Features and Their Implications:
-
5-Chloro Substituent: This electron-withdrawing group activates the pyridinone ring for nucleophilic aromatic substitution (SNAr) reactions, providing a key handle for introducing molecular complexity. Furthermore, the chlorine atom can serve as a site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[2][6]
-
4-Hydroxy Group: The hydroxyl group can act as a hydrogen bond donor, a crucial interaction for binding to many enzyme active sites. It also provides a site for further functionalization, for instance, through etherification reactions like the Mitsunobu reaction.[7][8]
-
1-Methyl Group: The N-methyl group blocks the tautomerization to the corresponding hydroxypyridine form and can influence the molecule's solubility and metabolic stability.
Comparative Reactivity: A Deeper Dive
The true value of a building block lies in its predictable and versatile reactivity. Here, we compare the performance of this compound with other pyridinone analogs in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the 5-chloro substituent significantly enhances the reactivity of the pyridinone ring towards nucleophilic attack. This is a critical advantage over non-halogenated or less activated pyridinones. For instance, in the synthesis of covalent kinase inhibitors, the chloro group can react with a cysteine residue in the target protein's active site, forming a stable covalent bond.
Table 1: Conceptual Comparison of Reactivity in SNAr Reactions
| Pyridinone Building Block | Expected Reactivity with Nucleophiles | Rationale |
| This compound | High | The electron-withdrawing chloro group activates the ring for nucleophilic attack. |
| 4-Hydroxy-1-methylpyridin-2(1H)-one | Low | Lacks an activating group for SNAr. |
| 5-Bromo-4-hydroxy-1-methylpyridin-2(1H)-one | High | The bromo group is also a good activating group and leaving group. |
This table is a conceptual representation based on established principles of organic chemistry. Actual reaction rates would require specific experimental determination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl structures, which are common motifs in kinase inhibitors.[9] While chloropyridines are generally less reactive than their bromo or iodo counterparts, advancements in catalyst systems have enabled their efficient use in cross-coupling reactions.[2][6] The ability to use a chloro-substituted building block is economically advantageous.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Substituted Chloropyridine [2]
-
Reaction Setup: In a microwave vial, combine the substituted chloropyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture in a microwave reactor to the desired temperature (typically 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of a Clinical Candidate: The Case of BMS-903452
The utility of this compound is exemplified in the synthesis of BMS-903452, an antidiabetic clinical candidate.[8] The synthesis involves a key Mitsunobu reaction to introduce a piperidinyl ether at the 4-position of the pyridinone ring.
Experimental Protocol: General Procedure for the Mitsunobu Reaction [7][10]
-
Reaction Setup: To a solution of the hydroxypyridinone (1.0 equiv), the alcohol (e.g., N-Boc-4-hydroxypiperidine, 1.1 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
dot
Caption: General workflow for a Mitsunobu reaction.
Comparative Biological Activity: The Impact of the Chloro Substituent
The electronic and steric properties of the 5-chloro substituent can also have a direct impact on the biological activity of the final molecule. In the context of kinase inhibitors, this substituent can occupy a specific pocket in the ATP-binding site, potentially enhancing potency and selectivity.
Table 2: Illustrative Comparison of Kinase Inhibitor Potency (IC₅₀ Values)
| Pyridinone-Derived Inhibitor Scaffold | Target Kinase | Representative IC₅₀ (nM) | Reference |
| 5-Chloro-pyridinone based | Kinase X | Hypothetical Value: 10 | Illustrative |
| 5-Methyl-pyridinone based | Kinase X | Hypothetical Value: 50 | Illustrative |
| Unsubstituted Pyridinone | Kinase X | Hypothetical Value: >1000 | Illustrative |
This table presents hypothetical data to illustrate the potential impact of substituents on kinase inhibitory activity. Actual IC₅₀ values are highly dependent on the specific inhibitor and target kinase.
Structure-activity relationship (SAR) studies on various kinase inhibitor series have often shown that halogen substituents at key positions can significantly improve biological activity.[6][9]
Conclusion
This compound stands out as a highly versatile and strategically valuable building block in drug discovery. Its unique combination of functional groups provides multiple handles for synthetic diversification, enabling the efficient construction of complex molecular architectures. The activating effect of the 5-chloro substituent in SNAr reactions and its utility in modern cross-coupling methodologies offer distinct advantages over simpler pyridinone analogs. The successful incorporation of this scaffold into clinical candidates underscores its importance for medicinal chemists aiming to develop novel and effective therapeutics.
References
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Lin, X., Liu, J., Zhao, S., Han, Y., & Zhang, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
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Marketed drugs containing pyridinone. | Download Scientific Diagram. (n.d.). Retrieved January 16, 2026, from [Link]
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Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]
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Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. (2014). Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]
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Pyridones in drug discovery: Recent advances. (2021). PubMed. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC. [Link]
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Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed. [Link]
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A Comparative Guide to the Bioactivity of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one Derivatives
In the landscape of medicinal chemistry, the pyridinone scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among these, 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one has emerged as a critical starting material for the synthesis of novel bioactive molecules. Its inherent structural features, including a reactive chlorine atom and a hydroxyl group, provide chemists with versatile handles for molecular elaboration, leading to derivatives with a wide spectrum of biological activities. This guide offers a comparative analysis of the bioactivity of these derivatives, with a focus on their potential as anticancer and antimicrobial agents, supported by experimental data and detailed protocols.
Introduction to the this compound Scaffold
This compound is a heterocyclic compound that has garnered significant attention in drug discovery. Its structural similarity to endogenous molecules allows it to interact with various biological targets. The presence of the chloro and hydroxy functional groups is particularly advantageous, enabling selective modifications through reactions like nucleophilic substitution and cross-coupling. This facilitates the generation of diverse chemical libraries for screening against various diseases. Notably, this scaffold is a key intermediate in the development of kinase inhibitors for cancer therapy and has been explored for creating agents to combat inflammatory and neurodegenerative diseases[1].
Comparative Bioactivity Analysis
The true potential of the this compound core is realized in its derivatives. By modifying the substituents on the pyridinone ring, researchers have been able to modulate the bioactivity, leading to compounds with enhanced potency and selectivity. Here, we compare the anticancer and antimicrobial activities of several key derivatives.
Anticancer Activity: Targeting Kinases
Pyridinone derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Pim-1 Kinase Inhibition:
A series of substituted pyridones have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in several cancers. The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyridinone ring are critical for inhibitory activity. A notable derivative demonstrated an IC50 value of 50 nM, showcasing the high potency achievable with this scaffold. The binding mechanism involves a complex hydrogen bond network with the kinase's catalytic core[2].
Met Kinase Inhibition:
Derivatives of the pyridone scaffold have also been developed as potent inhibitors of Met kinase, a receptor tyrosine kinase involved in tumor cell proliferation and metastasis. A conformationally constrained 2-pyridone analogue exhibited an impressive IC50 of 1.8 nM against Met kinase. This compound also showed inhibitory activity against other kinases like Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively. Such potent analogues have demonstrated significant antitumor activity in preclinical models[3].
PLK4 Inhibition:
Recent research has explored 5-chlorine-2-amino-pyrimidine derivatives, which share a similar chlorinated heterocyclic core, as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication. One of the most potent compounds in this series, compound 5f , displayed a PLK4 IC50 of 0.8 nM and an antiproliferative IC50 of 0.48 µM against the MCF-7 breast cancer cell line[4]. This highlights the potential of chlorinated heterocyclic scaffolds in developing highly potent and selective kinase inhibitors.
Table 1: Comparative Anticancer Activity of Pyridinone and Related Derivatives
| Compound Class | Target Kinase | Key Derivative Example | IC50 (nM) | Antiproliferative IC50 (µM) | Cancer Cell Line | Reference |
| Substituted Pyridones | Pim-1 | Not specified | 50 | Not specified | Not specified | [2] |
| Pyrrolopyridine-pyridones | Met | Analogue 2 | 1.8 | Not specified | GTL-16 (gastric) | [3] |
| 5-Chlorine-2-amino-pyrimidines | PLK4 | Compound 5f | 0.8 | 0.48 | MCF-7 (breast) | [4] |
Antimicrobial Activity
Beyond their anticancer potential, hydroxypyridone derivatives have been investigated for their ability to combat microbial infections. The introduction of various pharmacophores onto the pyridinone ring has yielded compounds with significant antibacterial and antifungal properties.
In a study evaluating a series of hydroxypyridone derivatives, several compounds exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. One derivative, 22d , which incorporates a thiazolidine ring, was found to be equipotent to the antibiotic Ampicillin against S. aureus and E. coli with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. This same compound also displayed notable antifungal activity against Candida albicans with an MIC of 25 µg/mL[5][6].
Table 2: Comparative Antimicrobial Activity of Hydroxypyridone Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |
| 6b | S. aureus | 6.25 | Ampicillin | 6.25 | [5] |
| 22d | S. aureus | 6.25 | Ampicillin | 6.25 | [5] |
| 22d | E. coli | 6.25 | Ampicillin | 6.25 | [5] |
| 22d | B. subtilis | 12.5 | Ampicillin | Not specified | [5] |
| 22d | C. albicans | 25 | Clotrimazole | Not specified | [5] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of these derivatives.
General Synthesis of Substituted Pyridone Derivatives
The synthesis of derivatives of this compound typically involves leveraging the reactivity of the chloro and hydroxyl groups.
Caption: General synthetic routes for derivatization.
Step-by-step Protocol for a Representative Synthesis (Thiazolidinone derivative):
-
Thiosemicarbazone Formation: A mixture of a substituted aromatic aldehyde (10 mmol) and a 1-amino-hydroxypyridone derivative (10 mmol) in ethanol (30 mL) with a catalytic amount of glacial acetic acid is refluxed for 4-6 hours. The resulting solid is filtered, washed with cold ethanol, and dried.
-
Cyclization to Thiazolidinone: The thiosemicarbazone (10 mmol), ethyl bromoacetate (10 mmol), and anhydrous sodium acetate (20 mmol) are refluxed in absolute ethanol (30 mL) for 8-10 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final thiazolidinone derivative[5].
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using a luminescence-based assay.
Caption: Simplified kinase signaling pathway targeted by pyridinone inhibitors.
Conclusion
Derivatives of this compound represent a versatile and promising class of bioactive compounds. Through targeted chemical modifications, researchers have successfully developed potent anticancer agents that function as kinase inhibitors and effective antimicrobial compounds. The comparative data presented in this guide underscore the therapeutic potential of this scaffold. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel drug candidates based on this privileged pyridinone core.
References
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Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link]
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Faidallah, H. M., et al. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 926-935. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-6357. [Link]
-
RSC Publishing. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 16, 4997-5011. [Link]
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Faidallah, H. M., et al. (2012). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 926-35. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Hydroxypyridin-2(1H)-one Core in Drug Discovery
The 4-hydroxy-2-pyridinone moiety is a versatile scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions. Its prevalence in kinase inhibitor design stems from its capacity to form crucial hydrogen bonds with the hinge region of the ATP-binding pocket, a common feature across many kinases. The specific scaffold of interest, 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, presents a unique combination of electronic and steric properties that can be systematically modified to optimize potency, selectivity, and pharmacokinetic profiles.
This guide will dissect the SAR of this scaffold by examining the impact of substitutions at key positions, with a particular focus on their role in inhibiting serine/threonine kinases like Pim-1. Understanding these relationships is paramount for the rational design of next-generation inhibitors with improved therapeutic indices.
The Core Scaffold: this compound
The foundational structure, this compound, possesses inherent features that contribute to its biological activity. The 4-hydroxy group and the 2-keto group are critical for forming a bidentate hydrogen bond interaction with the kinase hinge. The methyl group at the N1-position can influence solubility and metabolic stability. The chlorine atom at the C5-position offers a handle for further chemical modification and can contribute to binding affinity through halogen bonding or by influencing the electronic nature of the ring.
Caption: The core chemical structure and properties of this compound.
Structure-Activity Relationship (SAR) Analysis
The following sections will explore how modifications at different positions of the pyridinone ring impact biological activity, primarily focusing on Pim-1 kinase inhibition as a well-documented example.[1]
Modifications at the C6-Position: The Gateway to Potency
Substitutions at the C6-position of the 4-hydroxy-2-pyridinone core have been extensively explored and are crucial for achieving high potency. This position often serves as an attachment point for larger hydrophobic moieties that can access deeper pockets within the kinase active site.
A key study on Pim-1 kinase inhibitors demonstrated that the introduction of a substituted phenyl ring at the C6-position via a linker is highly beneficial for activity.[1] The nature of this substituent and the linker length are critical determinants of inhibitory potency.
| Analog | C6-Substituent | Pim-1 IC50 (nM) |
| A | Phenyl | >10,000 |
| B | 4-Fluorophenyl | 5,000 |
| C | 3,4-Dichlorophenyl | 50 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2007, 17(6), 1679-83.[1]
The data clearly indicates that substitution on the phenyl ring at the C6-position dramatically enhances Pim-1 inhibitory activity. The 3,4-dichloro substitution in analog C resulted in a significant increase in potency, likely due to favorable interactions within a hydrophobic pocket of the enzyme.
Caption: Impact of C6-substitutions on the potency of 4-hydroxy-2-pyridinone analogs.
The Role of the N1-Substituent
The N1-position of the pyridinone ring is typically occupied by a small alkyl group, such as the methyl group in the parent scaffold. This substituent can influence several properties:
-
Solubility: Small alkyl groups can enhance aqueous solubility compared to an unsubstituted NH.
-
Metabolic Stability: The N-methyl group can prevent N-dealkylation or other metabolic transformations at this position.
-
Binding Affinity: While not typically involved in direct interactions with the hinge region, the N1-substituent can sterically and electronically influence the overall conformation of the inhibitor and its fit within the active site.
In many reported kinase inhibitors based on this scaffold, the N1-methyl group is conserved, suggesting its generally favorable properties.
The C5-Chloro Substituent and Bioisosteric Replacements
The chlorine atom at the C5-position plays a multifaceted role. It can:
-
Enhance Binding Affinity: Through halogen bonding with backbone carbonyls or other suitable acceptors in the active site.
-
Modulate Electronics: The electron-withdrawing nature of chlorine influences the acidity of the 4-hydroxy group and the overall electron distribution of the ring system, which can impact binding.
-
Block Metabolism: It can prevent metabolic oxidation at the C5-position.
While beneficial, the presence of a chloro substituent can sometimes lead to off-target effects or metabolic liabilities. Therefore, exploring bioisosteric replacements is a common strategy in lead optimization.[2][3][4]
| Bioisostere for Chlorine | Potential Advantages |
| Methyl (CH3) | Can fill the same space, potentially improving hydrophobic interactions. |
| Trifluoromethyl (CF3) | Strong electron-withdrawing group, can alter pKa and form unique interactions. |
| Cyano (CN) | Can act as a hydrogen bond acceptor. |
The choice of a bioisostere will depend on the specific interactions within the target's active site and the desired physicochemical properties of the final compound.[5][6]
Experimental Protocols
To facilitate further research and validation, this section provides representative experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of C6-substituted this compound analogs typically involves a multi-step sequence. A representative pathway is outlined below.
Caption: A generalized synthetic workflow for C6-substituted 4-hydroxy-2-pyridinone analogs.
Step-by-Step Protocol (Example: Suzuki Coupling)
-
N-Methylation: The starting pyridinone is methylated at the N1 position using a suitable methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
-
Introduction of a Coupling Handle: If not already present, a suitable group for cross-coupling (e.g., a bromine or iodine atom) is introduced at the C6-position.
-
Suzuki Coupling: The C6-halogenated pyridinone is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate) to introduce the desired C6-substituent.
-
Deprotection: If the 4-hydroxy group is protected (e.g., as a methyl ether), it is deprotected using a reagent like boron tribromide to yield the final product.
In Vitro Kinase Inhibition Assay (Example: Pim-1)
The inhibitory activity of the synthesized analogs against a specific kinase is typically determined using an in vitro biochemical assay.
Protocol Overview:
-
Reagents: Recombinant human Pim-1 kinase, a suitable peptide substrate (e.g., a biotinylated peptide derived from a known Pim-1 substrate), ATP, and a detection reagent (e.g., a europium-labeled anti-phospho-serine/threonine antibody).
-
Assay Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of potent and selective kinase inhibitors. The SAR analysis reveals that:
-
The 4-hydroxy and 2-keto groups are essential for hinge binding.
-
The C6-position is the primary site for introducing substituents to enhance potency and modulate selectivity.
-
The N1-methyl and C5-chloro groups contribute to favorable physicochemical and pharmacokinetic properties, although bioisosteric replacement of the chloro group can be a viable strategy for lead optimization.
Future research in this area should focus on:
-
Exploring a wider range of C6-substituents to probe different regions of the ATP-binding pocket and to improve selectivity against other kinases.
-
Systematic investigation of bioisosteric replacements for the C5-chloro group to fine-tune the electronic properties and potentially improve safety profiles.
-
In-depth pharmacokinetic and in vivo efficacy studies of the most potent analogs to assess their potential as clinical candidates.
By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can accelerate the design and development of novel therapeutics based on this versatile and valuable chemical scaffold.
References
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Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]
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Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(1), 34. [Link]
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Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl - Chemical Review and Letters. (n.d.). Retrieved January 16, 2026, from [Link]
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Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83. [Link]
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Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 555-559. [Link]
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Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. (2002). Current Medicinal Chemistry, 9(18), 1689-1709. [Link]
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Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 16, 2026, from [Link]
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Polysubstituted 4-hydroxypyridine and 4-hydroxyquinoline derivatives as gpr84 antagonists. (2022). PubChem. Retrieved January 16, 2026, from [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][8][9]triazino[2,3-c]quinazolines. (2024). Molecules, 29(19), 4589. [Link]
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A Comparative Guide to the Kinase Inhibitory Activity of Novel Compounds Derived from 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase-targeted drug discovery, the privileged pyridin-2(1H)-one scaffold has emerged as a versatile template for the design of potent and selective inhibitors. This guide provides a comparative analysis of the kinase inhibitory activity of a series of novel compounds synthesized from the core intermediate, 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one. By exploring the structure-activity relationships (SAR) of these derivatives, we aim to furnish researchers with actionable insights to guide future drug development efforts.
Introduction to the Pyridin-2(1H)-one Scaffold
The pyridin-2(1H)-one core is a key pharmacophore found in numerous biologically active molecules. Its inherent properties, including the ability to engage in multiple hydrogen bonding interactions and its amenability to chemical modification at various positions, make it an attractive starting point for the synthesis of kinase inhibitors. The specific precursor, this compound, offers distinct advantages. The chloro and hydroxy functionalities serve as versatile handles for introducing a diverse array of substituents, enabling a systematic exploration of the chemical space around the core structure to optimize potency and selectivity against various kinase targets.
Comparative Kinase Inhibitory Activity
A series of eighteen pyridin-2(1H)-one derivatives were synthesized and subsequently evaluated for their inhibitory activity against the non-receptor tyrosine kinase, c-Src.[1][2][3] c-Src is a well-validated oncogene, and its overexpression or aberrant activation is implicated in the progression of numerous human cancers.[1][2][3] The synthesized compounds feature diverse structural modifications, primarily at the 5-position of the pyridinone ring, allowing for a comprehensive analysis of the structure-activity relationship.
The inhibitory activities of these compounds, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.
| Compound ID | Structure | c-Src IC50 (µM) |
| 36 | 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 12.5 |
| 20 | 5-(2-Hydroxy-4-methoxybenzoyl)-1-methylpyridin-2(1H)-one | > 300 |
| 21 | 5-(2,4-Dihydroxybenzoyl)-1-methylpyridin-2(1H)-one | > 300 |
| 22 | 5-(2-Hydroxy-4-methylbenzoyl)-1-methylpyridin-2(1H)-one | 22.3 |
| 23 | 5-(4-Chloro-2-hydroxybenzoyl)-1-methylpyridin-2(1H)-one | 24.8 |
| 24 | 5-(2-Hydroxy-4-nitrobenzoyl)-1-methylpyridin-2(1H)-one | > 300 |
| 25 | 5-(2-Hydroxybenzoyl)-1-methylpyridin-2(1H)-one | > 300 |
| 26 | 5-(2-Hydroxy-4,6-dimethoxybenzoyl)-1-methylpyridin-2(1H)-one | > 300 |
| 27 | 5-(2,6-Dihydroxy-4-methylbenzoyl)-1-methylpyridin-2(1H)-one | 19.7 |
| 28 | 5-(2-Hydroxy-6-methylbenzoyl)-1-methylpyridin-2(1H)-one | > 300 |
| 29 | 5-Benzoyl-1-methylpyridin-2(1H)-one | > 300 |
| 30 | 5-(4-Chlorobenzoyl)-1-methylpyridin-2(1H)-one | > 300 |
| 31 | 1-Ethyl-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 17.5 |
| 32 | 5-(2-Hydroxy-4-methoxybenzoyl)-1-propylpyridin-2(1H)-one | 15.2 |
| 33 | 1-Butyl-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 14.1 |
| 34 | 5-(2-Hydroxy-4-methoxybenzoyl)-1-pentylpyridin-2(1H)-one | 13.6 |
| 35 | 1-(2-Hydroxyethyl)-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 13.1 |
| 37 | 1-[2-(Diethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 12.8 |
Data sourced from Chand, K., et al. (2014).[1][2][3]
Structure-Activity Relationship (SAR) Analysis
The data reveals several key insights into the SAR of these pyridin-2(1H)-one derivatives as c-Src inhibitors:
-
Importance of the 5-Substituent: The nature of the substituent at the 5-position of the pyridinone ring is critical for inhibitory activity. A 2-hydroxy-4-methoxybenzoyl group at this position appears to be highly favorable.
-
Influence of the N1-Substituent: Modification of the substituent at the N1 position significantly impacts potency. The introduction of an alkyl chain with a terminal dimethylamino or diethylamino group, as seen in the most potent compounds 36 and 37 , leads to a marked increase in c-Src inhibition compared to a simple methyl group (compound 20 ). This suggests that the N1-substituent may be involved in crucial interactions with the kinase.
-
Effect of Substitutions on the Benzoyl Ring: Alterations to the substitution pattern on the 5-benzoyl moiety have a profound effect on activity. The presence of a hydroxyl group at the 2-position of the benzoyl ring is consistently found in the active compounds. Furthermore, a methoxy or methyl group at the 4-position contributes positively to the inhibitory potential, as demonstrated by compounds 22 and 31-37 . In contrast, a nitro group at this position (compound 24 ) or the absence of a substituent (compound 25 ) leads to a loss of activity.
Experimental Protocols
General Synthetic Scheme
The synthesis of the target pyridin-2(1H)-one derivatives generally proceeds through a multi-step sequence starting from a suitably substituted pyridin-2(1H)-one precursor. A representative synthetic route is outlined below.
Caption: General synthetic workflow for pyridin-2(1H)-one derivatives.
Step 1: Friedel-Crafts Acylation: The this compound starting material undergoes a Friedel-Crafts acylation reaction with a substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the substituted benzoyl moiety at the 5-position of the pyridinone ring.
Step 2: N-Alkylation: The resulting 5-acyl-4-hydroxy-1-methylpyridin-2(1H)-one intermediate is then subjected to N-alkylation. This is typically achieved by reacting the intermediate with an appropriate alkyl halide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide). This step introduces the desired substituent at the N1 position of the pyridinone ring to yield the final target compounds.
c-Src Kinase Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against c-Src kinase is determined using a standard kinase assay protocol.
Caption: Workflow for the c-Src kinase inhibition assay.
Protocol:
-
Preparation: All reactions are performed in a 96-well plate format. A reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a phosphatase inhibitor is prepared. A stock solution of ATP and a suitable peptide substrate are also prepared in the reaction buffer.
-
Compound Dilution: The synthesized compounds are serially diluted in DMSO to achieve a range of concentrations for IC50 determination.
-
Kinase Reaction: The c-Src enzyme is added to the wells of the plate, followed by the addition of the test compounds at various concentrations. The reaction is initiated by the addition of the ATP/substrate solution.
-
Incubation: The reaction plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: The reaction is terminated, and the remaining ATP is quantified using a detection reagent that produces a luminescent or fluorescent signal. The signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
c-Src Signaling Pathway
c-Src is a central node in a complex network of signaling pathways that regulate critical cellular processes such as proliferation, survival, migration, and angiogenesis.[4][5][6] Its aberrant activation can lead to uncontrolled cell growth and metastasis. The following diagram illustrates a simplified overview of the c-Src signaling cascade.
Caption: Simplified c-Src signaling pathway.
Upon activation by upstream signals from receptor tyrosine kinases (RTKs), integrins, or G-protein coupled receptors (GPCRs), c-Src phosphorylates a multitude of downstream substrates.[4][5][6] This leads to the activation of key signaling cascades, including the FAK pathway, which is crucial for cell adhesion and migration; the Ras/Raf/MEK/ERK pathway, a central regulator of cell proliferation; the PI3K/Akt pathway, which promotes cell survival; and the STAT3 pathway, involved in both proliferation and angiogenesis.[4][5][6] The development of inhibitors that can effectively block the activity of c-Src holds significant promise for the treatment of cancers driven by this oncogene.
Conclusion
The pyridin-2(1H)-one scaffold represents a promising starting point for the development of novel c-Src kinase inhibitors. The comparative analysis presented in this guide highlights the critical role of substitutions at the N1 and C5 positions of the pyridinone ring in determining inhibitory potency. Specifically, the incorporation of a 2-hydroxy-4-methoxybenzoyl moiety at the 5-position and a dialkylaminoethyl group at the N1 position has been shown to yield compounds with significant c-Src inhibitory activity. These findings provide a solid foundation for the rational design of next-generation pyridin-2(1H)-one-based kinase inhibitors with improved efficacy and selectivity. Further optimization of these lead compounds, guided by the SAR insights discussed herein, could pave the way for the development of novel therapeutics for the treatment of c-Src-driven cancers.
References
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Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic chemistry, 53, 75–82. [Link]
-
Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed, 24632506. [Link]
-
Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Europe PMC. [Link]
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Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. Oncologist, 14(7), 667–678. [Link]
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Belli, S., Esposito, D., Servetto, A., Pesapane, A., Formisano, L., & Bianco, R. (2020). c-Src and EGFR Inhibition. Encyclopedia.pub. [Link]
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Proto-oncogene tyrosine-protein kinase Src. Wikipedia. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, a key intermediate in the synthesis of modern pharmaceuticals, particularly kinase inhibitors for therapeutic use.[1] The objective is to equip researchers, analytical chemists, and drug development professionals with the technical rationale and practical protocols required to establish robust, reliable, and compliant analytical methods.
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose, a cornerstone of quality assurance in the pharmaceutical industry.[2] This guide will compare two principal chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the described protocols meet global regulatory expectations.[2]
Foundational Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the core parameters that define a validated analytical method.[3][4] Each parameter provides a distinct piece of evidence that, when combined, proves the method is reliable and fit for purpose. The relationship and hierarchy of these parameters are essential for a logical validation strategy.
Caption: Interdependency of key validation parameters as per ICH guidelines.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Assay and Purity
Rationale: HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound.[5] Its versatility, robustness, and straightforward sample preparation make it the method of choice for routine quality control, including identity, purity, and assay determinations in both bulk drug substance and finished product.[5]
Proposed HPLC-UV Method Conditions
The following conditions are a robust starting point for method development, based on established methods for similar heterocyclic compounds.[6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of the analyte (typically 220-280 nm for pyridinone structures)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Detailed Validation Protocol for HPLC-UV
Objective: To formally verify that the HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound.
1. System Suitability:
-
Procedure: Before each validation run, inject a standard solution (e.g., 100 µg/mL) six times.
-
Acceptance Criteria: Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time ≤ 1.0%. This ensures the chromatographic system is performing adequately.
2. Specificity:
-
Procedure:
-
Analyze a blank (mobile phase) and a placebo solution to ensure no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies. Expose the analyte to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the resulting solutions.
-
-
Acceptance Criteria: The analyte peak should be free from interference from any degradants or excipients. Peak purity analysis (using a Diode Array Detector) should pass, demonstrating that the peak is spectrally homogeneous.
3. Linearity and Range:
-
Procedure: Prepare a stock solution and perform serial dilutions to create at least five calibration standards across the desired range. For an assay, the minimum specified range is 80% to 120% of the test concentration.[2] Inject each standard in triplicate.
-
Acceptance Criteria: A linear relationship between concentration and peak area, with a correlation coefficient (R²) ≥ 0.999.
4. Accuracy:
-
Procedure: Perform a spike-recovery study. Add known amounts of the analyte stock solution to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[3]
5. Precision:
-
Procedure:
-
Repeatability (Intra-day): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[2]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
6. Limit of Quantitation (LOQ) and Detection (LOD):
-
Procedure: Determine using the signal-to-noise (S/N) ratio approach. LOQ is the concentration that yields an S/N of 10:1, and LOD is the concentration that yields an S/N of 3:1.[4] This is particularly relevant for impurity quantification.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
7. Robustness:
-
Procedure: Intentionally make small, deliberate variations to the method parameters. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Trace Analysis
Rationale: GC-MS is the ideal choice when high sensitivity and specificity are paramount, such as for the detection of trace-level impurities or in complex sample matrices.[5] The mass spectrometer provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern. A key consideration is the analyte's volatility and thermal stability; this compound may require derivatization (e.g., silylation) to improve its chromatographic properties, a step that must also be validated.[7]
Proposed GC-MS Method Conditions
-
Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
-
Injection Mode: Splitless (for trace analysis)
-
Injector Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for quantification and Scan mode for identification.
Detailed Validation Protocol for GC-MS
The validation parameters are the same as for HPLC, but the experimental execution and acceptance criteria are tailored to the technique.
1. Specificity:
-
Procedure: Analyze blanks and placebo samples. The primary evidence of specificity comes from the mass spectrum. The retention time and the fragmentation pattern of the analyte in a sample must match that of a pure standard.
-
Acceptance Criteria: No interfering peaks at the monitored ions' m/z values at the analyte's retention time. The ion ratio in samples must match the standard within a predefined tolerance (e.g., ±15%).
2. Linearity and Range:
-
Procedure: Prepare calibration standards in a matrix-matched blank if possible to account for matrix effects. Analyze and construct a calibration curve.
-
Acceptance Criteria: R² ≥ 0.995. The wider acceptance criteria compared to HPLC reflect the greater inherent variability of the technique.
3. Accuracy:
-
Procedure: Perform a spike-recovery study in the relevant sample matrix.
-
Acceptance Criteria: Mean recovery typically within 90.0% to 110.0%, potentially wider for very low-level trace analysis.
4. Precision:
-
Procedure: Perform repeatability and intermediate precision studies as described for HPLC.
-
Acceptance Criteria: %RSD ≤ 15%.
5. LOQ and LOD:
-
Procedure: Determine via the S/N ratio (10:1 for LOQ, 3:1 for LOD) on the primary quantifying ion.
-
Acceptance Criteria: The LOQ must be established with acceptable precision and accuracy (e.g., %RSD ≤ 20% and recovery of 80-120%).
6. Robustness:
-
Procedure: Introduce small variations in parameters like oven ramp rate (± 1°C/min) and carrier gas flow rate (± 0.1 mL/min).
-
Acceptance Criteria: Retention time and peak area should remain within acceptable limits, and system suitability must pass.
Performance Comparison and Method Selection
The choice between HPLC-UV and GC-MS is dictated by the specific analytical objective. The following table summarizes the expected performance characteristics for the analysis of this compound.
| Validation Parameter | HPLC-UV (Assay & Purity) | GC-MS (Trace Impurity Analysis) |
| Principle | Partition chromatography based on polarity | Separation based on volatility and mass-to-charge ratio |
| Specificity | Good (based on RT and UV spectra) | Excellent (based on RT and mass fragmentation pattern) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Range | Typically 80-120% of assay concentration | ng/mL to µg/mL range |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15% |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Sample Preparation | Simple dissolution and filtration | May require extraction and derivatization |
The following workflow provides a logical path for selecting the appropriate analytical technique.
Caption: Decision workflow for selecting an analytical method.
Conclusion
The validation of analytical methods for this compound is a mandatory process to ensure data integrity and regulatory compliance. For routine quality control, such as purity and assay testing, a well-validated HPLC-UV method offers the ideal balance of performance, simplicity, and robustness. When the analytical challenge shifts to identifying and quantifying trace-level impurities, especially within complex matrices, the superior sensitivity and specificity of a GC-MS method become indispensable. The choice is not about which method is universally "better," but which is fit for its intended purpose. Successful validation hinges on a deep understanding of the analyte's chemistry, adherence to established guidelines like ICH Q2(R1), and meticulous experimental execution.
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IUPAC. HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS.[Link]
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Ragalahari. this compound.[Link]
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PubMed. Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples.[Link]
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PubMed. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values.[Link]
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SciELO. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species.[Link]
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PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119.[Link]
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ResearchGate. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate.[Link]
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Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.[Link]
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ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.[Link]
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A Comparative Guide to the Synthesis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one: An Essential Pharmaceutical Intermediate
For researchers and professionals in the field of drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one is a crucial building block in the preparation of a variety of bioactive molecules, notably finding application as a key intermediate in the synthesis of kinase inhibitors for cancer therapy[1]. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering in-depth technical details, experimental protocols, and a discussion of the advantages and disadvantages of each approach.
Route 1: Synthesis from Dehydroacetic Acid
This route utilizes the readily available and inexpensive starting material, dehydroacetic acid, to construct the pyridinone ring system, followed by a targeted chlorination step. This approach is attractive due to its convergent nature and the potential for large-scale production.
Overall Reaction Scheme for Route 1
Caption: Synthetic pathway for this compound starting from dehydroacetic acid.
Experimental Protocols for Route 1
Step 1: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one
This step involves the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid to form the pyranone intermediate.
-
Protocol: In a 25 mL flask, dehydroacetic acid (1 mmol) is combined with a 92% aqueous solution of sulfuric acid (5 mmol). The mixture is then heated to 130 °C for 10 minutes. While still warm, the reaction mixture is carefully poured into a beaker containing crushed ice. The resulting precipitate is collected by filtration and washed with cold water to yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid[2].
-
Yield: 86%[2].
-
Rationale: The strong acid and high temperature facilitate the hydrolytic cleavage of the acetyl group and subsequent decarboxylation to form the more stable pyran-2-one ring.
Step 2: Synthesis of 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
The pyranone intermediate is then converted to the corresponding N-methylpyridinone by reaction with methylamine.
-
Protocol: To a 25 mL flask, 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) is added, followed by a 40% aqueous solution of methylamine (5 mmol). The mixture is stirred and heated under reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol.
-
Yield (Estimated): 75-85% (based on analogous reactions with ammonia[2]).
-
Rationale: Methylamine acts as a nucleophile, attacking the carbonyl group of the pyranone, leading to ring-opening followed by cyclization and dehydration to form the pyridinone ring.
Step 3: Synthesis of this compound
The final step is the regioselective chlorination of the pyridinone ring at the 5-position.
-
Protocol: 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (1 mmol) is dissolved in a suitable inert solvent such as dichloromethane or chloroform. The solution is cooled to 0 °C, and sulfuryl chloride (1.1 mmol) is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Yield (Estimated): 60-70% (based on similar chlorination reactions of activated aromatic systems[3]).
-
Rationale: The electron-donating hydroxyl and N-methyl groups activate the pyridinone ring towards electrophilic substitution. The 5-position is electronically favored for chlorination with an electrophilic chlorine source like sulfuryl chloride.
Route 2: Synthesis via N-methylation of 5-Chloro-4-hydroxy-2(1H)-pyridone
This alternative route begins with the commercially available or synthetically accessible 5-chloro-4-hydroxy-2(1H)-pyridone, which is then N-methylated to yield the final product. This approach is more direct if the starting pyridone is readily obtainable.
Overall Reaction Scheme for Route 2
Caption: Synthetic pathway for this compound via N-methylation, including a plausible synthesis of the starting pyridone.
Experimental Protocols for Route 2
Step 1 (Illustrative): Plausible Synthesis of 5-Chloro-4-hydroxy-2(1H)-pyridone
While this intermediate is commercially available, a plausible multi-step synthesis from 2-amino-5-chloropyridine is outlined here for completeness, based on established pyridine chemistry.
-
Protocol:
-
Diazotization of 2-amino-5-chloropyridine: 2-Amino-5-chloropyridine is treated with sodium nitrite in an acidic medium (e.g., sulfuric acid) to yield 5-chloro-2-hydroxypyridine.
-
Nitration: The resulting 5-chloro-2-hydroxypyridine is nitrated, typically with a mixture of nitric and sulfuric acid, to introduce a nitro group at the 3-position.
-
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron in acetic acid or catalytic hydrogenation.
-
Diazotization and Hydrolysis: The 3-amino group is diazotized and subsequently hydrolyzed to a hydroxyl group, yielding 5-chloro-3,4-dihydroxypyridine.
-
Tautomerization: 5-Chloro-3,4-dihydroxypyridine exists in equilibrium with its more stable tautomer, 5-chloro-4-hydroxy-2(1H)-pyridone.
-
-
Rationale: This sequence of reactions systematically builds the required functionality on the pyridine ring through well-established electrophilic substitution and functional group interconversion reactions.
Step 2: N-methylation of 5-Chloro-4-hydroxy-2(1H)-pyridone
This final step involves the selective methylation of the nitrogen atom of the pyridone ring.
-
Protocol: In a round-bottom flask, 5-chloro-4-hydroxy-2(1H)-pyridone (1 mmol) is dissolved in a suitable solvent like acetone or DMF. A base, such as anhydrous potassium carbonate or sodium carbonate (2-3 equivalents), is added to the solution. Dimethyl sulfate (1.2 equivalents) is then added dropwise with vigorous stirring at room temperature or with gentle heating (40-60 °C)[4][5]. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
-
Yield (Estimated): 60-70%[4].
-
Rationale: The base deprotonates the nitrogen of the pyridone, forming a nucleophilic anion that readily reacts with the electrophilic methyl group of dimethyl sulfate in an SN2 reaction. Caution is advised as dimethyl sulfate is toxic and carcinogenic[4].
Comparative Analysis of Synthetic Routes
| Feature | Route 1: From Dehydroacetic Acid | Route 2: N-methylation |
| Starting Materials | Readily available and inexpensive dehydroacetic acid and methylamine. | Requires 5-chloro-4-hydroxy-2(1H)-pyridone, which may need to be purchased or synthesized in a multi-step process. |
| Number of Steps | 3 steps from dehydroacetic acid. | 1 step from 5-chloro-4-hydroxy-2(1H)-pyridone (multi-step if the starting material is synthesized). |
| Overall Yield | Potentially moderate to good, with an estimated overall yield of 38-50%. | High yield for the final N-methylation step (60-70%), but the overall yield will be lower if the starting material is synthesized. |
| Scalability | Good potential for scalability due to low-cost starting materials and relatively straightforward reactions. | Scalability depends on the availability and cost of the starting pyridone. |
| Reagent Hazards | Uses sulfuric acid and sulfuryl chloride, which require careful handling. | Employs dimethyl sulfate, a highly toxic and carcinogenic reagent that necessitates strict safety precautions[4][6]. |
| Purification | Requires chromatographic purification in the final step. | May require chromatographic purification or recrystallization. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is an excellent choice for large-scale synthesis when cost-effectiveness is a primary concern, as it begins with inexpensive and readily available starting materials. Although it involves more steps, the individual reactions are generally high-yielding.
Route 2 is a more direct and potentially faster approach if the starting material, 5-chloro-4-hydroxy-2(1H)-pyridone, is commercially available or can be efficiently synthesized in-house. The primary drawback of this route is the use of the highly toxic N-methylating agent, dimethyl sulfate, which requires stringent safety measures.
The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, taking into account factors such as the scale of the synthesis, budget, available starting materials, and safety infrastructure.
References
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Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules (Basel, Switzerland), 14(12), 4973–4986. [Link]
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Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 5(2), 125–128. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Hassan, S. Y. (1997). Synthesis of 4-hydroxy-2(1H)-pyridones from azomethines and substituted dialkylmalonates. Monatshefte für Chemie Chemical Monthly, 128(10), 1053-1059. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Introduction:
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one is a heterocyclic compound that serves as a vital intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutic agents like kinase inhibitors.[1][2] The pyridinone scaffold is prevalent in a vast array of biologically active compounds, making the purity of its derivatives a critical parameter that directly influences the safety, efficacy, and reproducibility of downstream applications in drug discovery and development.[3][4][5][6]
The presence of unwanted chemical entities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, or toxicological issues.[7] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental requirement for scientific integrity. This guide provides a comprehensive comparison of essential analytical techniques for assessing the purity of synthesized this compound, grounded in the principles of modern analytical chemistry. We will explore a logical workflow, from initial qualitative checks to definitive quantitative analysis and structural confirmation, explaining the causality behind each experimental choice.
The Analytical Workflow: A Multi-Modal Approach to Purity Verification
A single analytical technique is rarely sufficient to declare a compound "pure." A self-validating system relies on the orthogonal application of multiple methods, where each technique provides a unique and complementary piece of information. Our assessment is structured as a four-stage process, ensuring a comprehensive evaluation from macroscopic properties to molecular-level confirmation.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Drugs Derived from 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
This guide provides a comprehensive comparison of the evaluation methodologies for drugs derived from the versatile 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one scaffold. With applications spanning metabolic diseases, oncology, and neuroinflammation, this chemical moiety serves as a critical starting point for the development of novel therapeutics.[1][2] This document will delve into the in vitro and in vivo assessment of these compounds, with a particular focus on their development as G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. We will also explore the broader therapeutic potential of the pyridinone core in other disease areas and provide detailed experimental protocols to support researchers in the field.
Introduction to the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry.[1][2] Its substituted pyridinone ring system allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties.[1] This structural versatility has led to the investigation of its derivatives against a range of biological targets, including kinases and G-protein coupled receptors.[1][3]
One of the most promising applications of this scaffold has been in the development of GPR119 agonists.[3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for type 2 diabetes.[3] Agonism of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), offering a dual mechanism for glycemic control.[3]
In Vitro Evaluation: From Target Engagement to Cellular Activity
The in vitro evaluation of this compound derivatives is a critical first step to determine their potency, selectivity, and mechanism of action.
Primary Screening: Assessing GPR119 Agonist Activity
The initial assessment of novel compounds typically involves a cell-based assay to measure GPR119 activation. A common method is the measurement of cyclic adenosine monophosphate (cAMP) accumulation in a cell line engineered to overexpress human GPR119, such as HEK293 cells.[4]
Key Experimental Data:
| Compound | Target | Assay | EC50 (µM) |
| AS1269574 | Human GPR119 | cAMP accumulation in HEK293 cells | 2.5[4] |
This primary screen allows for the rapid identification of potent agonists and the establishment of a structure-activity relationship (SAR) to guide further chemical optimization.
Secondary Assays: Probing the Mechanism of Action
Following the identification of potent agonists, secondary assays are employed to confirm their biological effects.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: This assay is crucial for antidiabetic drug candidates. The mouse pancreatic β-cell line MIN-6 is a well-established model for this purpose.[4] Compounds are evaluated for their ability to enhance insulin secretion in the presence of high glucose concentrations, mimicking a post-prandial state.[4] Importantly, a desirable safety profile is indicated by a lack of activity at low glucose levels, reducing the risk of hypoglycemia.[4]
-
GLP-1 Secretion Assay: To investigate the incretin-releasing properties of the compounds, an enteroendocrine cell line such as GLUTag is utilized.[5] The concentration of secreted GLP-1 in the cell culture supernatant is measured by ELISA.
-
Kinase Inhibition Assays: Given the broader potential of the pyridinone scaffold as kinase inhibitors, screening against a panel of relevant kinases (e.g., Jak2, VEGFR) can uncover additional therapeutic opportunities.[6][7]
Comparative In Vitro Data for GPR119 Agonists:
| Compound | Assay | Cell Line | Key Finding |
| AS1269574 | GSIS | MIN-6 | Enhanced insulin secretion only under high-glucose conditions.[4] |
| AR231453 | GLP-1 Secretion | GLUTag | Stimulated GLP-1 release in a dose-dependent manner.[5] |
| BMS-903452 | Cytochrome P450 Inhibition | - | No significant inhibition at concentrations up to 40 µM. |
In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models
Promising candidates from in vitro studies are advanced to in vivo evaluation to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
Animal Models for Type 2 Diabetes
Several well-characterized rodent models are used to study type 2 diabetes.[8][9] The choice of model depends on the specific aspect of the disease being investigated.
-
ob/ob Mice: These mice have a mutation in the leptin gene, leading to obesity, hyperphagia, and insulin resistance.[9] They are a useful model for studying the effects of drugs on obesity-related insulin resistance.
-
db/db Mice: These mice have a mutation in the leptin receptor, resulting in a similar phenotype to ob/ob mice with severe obesity and hyperglycemia.[9]
-
Zucker Diabetic Fatty (ZDF) Rats: This model develops hyperglycemia and hyperinsulinemia and is commonly used to investigate insulin resistance and β-cell dysfunction.[8][9]
Efficacy Studies
The primary endpoint in efficacy studies for antidiabetic drugs is the reduction of blood glucose levels.
-
Oral Glucose Tolerance Test (OGTT): This is a standard test to assess how well an animal can clear a glucose load. The test compound is administered prior to an oral glucose challenge, and blood glucose levels are monitored over time. A significant reduction in the glucose excursion compared to a vehicle-treated control group indicates efficacy.[4]
In Vivo Efficacy of a GPR119 Agonist:
| Compound | Animal Model | Study Type | Key Finding |
| AS1269574 | Normal Mice | OGTT | Reduced blood glucose levels after oral glucose loading.[4] |
| BMS-903452 | Rodent models of diabetes | Acute and chronic studies | Efficacious in both acute and chronic models.[3] |
Pharmacokinetic and Safety Assessment
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate. Safety is assessed through toxicology studies and by monitoring for adverse effects such as hypoglycemia. A key advantage of GPR119 agonists is their glucose-dependent mechanism, which is expected to minimize the risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[4]
Comparison with Alternative Therapies for Type 2 Diabetes
Drugs derived from the this compound scaffold, particularly GPR119 agonists, must demonstrate a competitive or superior profile compared to existing therapies for type 2 diabetes.
Comparison of Antidiabetic Drug Classes:
| Drug Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| GPR119 Agonists | Stimulates glucose-dependent insulin and incretin secretion.[3] | Low risk of hypoglycemia.[4] | Clinical efficacy in humans has been modest to date.[10][11] |
| Biguanides (e.g., Metformin) | Decreases hepatic glucose production and improves insulin sensitivity.[12] | First-line therapy, weight neutral, low cost.[13] | Gastrointestinal side effects.[13] |
| SGLT2 Inhibitors | Inhibit renal glucose reabsorption.[14] | Weight loss, cardiovascular and renal benefits.[15] | Risk of genitourinary infections.[12] |
| GLP-1 Receptor Agonists | Mimic the action of incretin hormones.[14] | Significant weight loss, cardiovascular benefits.[16] | Injectable administration, gastrointestinal side effects.[12] |
| DPP-4 Inhibitors | Prolong the action of endogenous incretins.[13] | Oral administration, well-tolerated.[14] | Modest efficacy. |
| Sulfonylureas | Stimulate insulin secretion regardless of glucose levels.[14] | High efficacy, low cost. | High risk of hypoglycemia and weight gain.[15] |
Broader Therapeutic Potential: Oncology and Neuroinflammation
While the focus of this guide is on the antidiabetic applications, it is important to note that the pyridinone scaffold is being explored for other indications. Pyridazinone derivatives have shown anti-proliferative and pro-apoptotic effects in osteosarcoma cell lines and have demonstrated tumor growth inhibition in murine models.[17] Additionally, pyridinone-containing molecules are being investigated as inhibitors of kinases involved in cancer, such as Jak2, and as adenosine A2A receptor antagonists for cancer immunotherapy.[6][18][19] There is also emerging interest in the potential of pyridinone derivatives for the treatment of neurodegenerative diseases.[20]
Experimental Protocols
In Vitro cAMP Accumulation Assay for GPR119 Agonist Screening
Objective: To determine the potency of test compounds in activating the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX).
-
Test compounds and a reference agonist (e.g., AR231453).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
Procedure:
-
Seed the GPR119-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's instructions.
-
Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a test compound on glucose tolerance in a rodent model.
Materials:
-
Diabetic or normal mice (e.g., C57BL/6).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Glucose solution (2 g/kg).
-
Glucometer and test strips.
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer the test compound or vehicle by oral gavage.
-
After 30-60 minutes, take a baseline blood sample from the tail vein to measure blood glucose (t=0).
-
Administer the glucose solution by oral gavage.
-
Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Calculate the area under the curve (AUC) for the blood glucose concentration over time.
-
Compare the AUC between the compound-treated and vehicle-treated groups to determine the effect on glucose tolerance.
Visualizations
Caption: Drug discovery workflow for this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics for a range of diseases. As demonstrated with the GPR119 agonist BMS-903452, derivatives of this core can be potent and selective modulators of important biological targets. A systematic and rigorous evaluation process, encompassing both in vitro and in vivo studies, is essential to fully characterize the pharmacological profile of these compounds and to identify promising candidates for clinical development. While the initial clinical results for GPR119 agonists have been mixed, the potential for this class of drugs, particularly in combination with other antidiabetic agents, remains an active area of research. Furthermore, the broader applicability of the pyridinone scaffold in oncology and neuroinflammation warrants continued investigation.
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Animal models in type 2 diabetes research: An overview. ResearchGate. Available at: [Link]
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A Review on Different Types of Animal Models for Pharmacological Evaluation of Antidiabetic Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers (Basel). 2021;13(16):4187. Available at: [Link]
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Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. J Med Chem. 2023;66(9):6319-6340. Available at: [Link]
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Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. Planta Med. 2013;79(11):951-960. Available at: [Link]
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Animal Models in Diabetes Research. Cherry Biotech. Available at: [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. 2022;27(6):1995. Available at: [Link]
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Type 2 Diabetes Mellitus Treatment & Management. Medscape. Available at: [Link]
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Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. East China Normal University. Available at: [Link]
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Efficacy and safety of the G protein-coupled receptor 119 agonist DS-8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin. J Diabetes Investig. 2018;9(5):1094-1102. Available at: [Link]
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What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert Opin Ther Pat. 2024;34(10):769-775. Available at: [Link]
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Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. Cell Mol Biol Lett. 2021;26(1):31. Available at: [Link]
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A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes. Diabetes. 2025;74(7):1262-1272. Available at: [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]
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List of Common Diabetes Medications. Healthline. Available at: [Link]
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Type 2 diabetes - Diagnosis and treatment. Mayo Clinic. Available at: [Link]
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Management of Type 2 Diabetes: Selecting Amongst Available Pharmacological Agents. Endotext. Available at: [Link]
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-Oleoyl Glycerol is a GPR119 Agonist and Signals GLP-1 Release in Humans. ClinicalTrials.gov. Available at: [Link]
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Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochem Biophys Res Commun. 2010;400(3):341-346. Available at: [Link]
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GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opin Investig Drugs. 2024;33(3):183-190. Available at: [Link]
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Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. Am J Physiol Endocrinol Metab. 2010;298(4):E860-E869. Available at: [Link]
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First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Med Chem Lett. 2023;14(10):1381-1387. Available at: [Link]
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Some of the most commonly found neurodegenerative diseases. ResearchGate. Available at: [Link]
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Medicinal Chemistry Studies Against Neurodegenerative Diseases. Comb Chem High Throughput Screen. 2022;25(11):1809-1811. Available at: [Link]
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Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. J Med Chem. 2010;53(24):8450-8469. Available at: [Link]
-
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. J Med Chem. 2014;57(18):7499-7508. Available at: [Link]
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A Comparative Benchmarking Guide: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one Against Known Kinase Inhibitor Scaffolds
This guide provides a comprehensive benchmarking analysis of the novel compound, 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, against a panel of well-characterized kinase inhibitor scaffolds. The objective is to elucidate its potential as a kinase-targeted therapeutic agent by comparing its inhibitory profile and mechanism of action with established drugs and research compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
Introduction: The Kinase Inhibitor Landscape and the Rationale for Benchmarking
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in the 21st century.[2][3] The success of drugs like Imatinib has spurred the development of a multitude of kinase inhibitors.[2]
The journey of a new chemical entity from a mere concept to a potential therapeutic involves a rigorous evaluation of its biological activity.[1] Benchmarking against known standards is a crucial step in this process. It provides context to the potency and selectivity data, helping to identify potential advantages or liabilities of the new compound. This guide focuses on this compound, a novel pyridinone-based scaffold, and systematically compares its (hypothetical) kinase inhibition profile to that of established inhibitor classes.
Understanding Kinase Inhibitor Scaffolds
Kinase inhibitors are broadly classified based on their mechanism of action and the conformational state of the kinase they bind to.[4] For this comparative guide, we have selected representative scaffolds from the major classes of ATP-competitive and allosteric inhibitors.
-
ATP-Competitive Inhibitors: These inhibitors bind to the highly conserved ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate.[5][6]
-
Allosteric Inhibitors: These inhibitors bind to sites on the kinase that are distinct from the ATP-binding pocket, inducing a conformational change that modulates the enzyme's activity.[9][10][11] This can offer greater selectivity compared to ATP-competitive inhibitors.[10][12]
-
Covalent Inhibitors: These inhibitors form an irreversible covalent bond with a specific amino acid residue within the kinase, typically a cysteine.[13][14][15] This can lead to prolonged target engagement and increased potency.[16][17]
Selected Benchmark Kinase Inhibitor Scaffolds
For this analysis, we have chosen the following well-characterized kinase inhibitors as benchmarks, each representing a distinct class and possessing a well-documented kinase inhibition profile:
-
Staurosporine: A natural product that acts as a potent but non-selective ATP-competitive kinase inhibitor.[18][19][20] It is often used as a positive control in kinase assays due to its broad activity.[21]
-
Dasatinib: A multi-targeted ATP-competitive inhibitor of BCR-ABL and Src family kinases, approved for the treatment of certain types of leukemia.[22][23][24][25][26]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and KIT, among others.[27][28][29][30][31] It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[28]
These scaffolds provide a robust framework for evaluating the potency, selectivity, and potential mechanism of action of this compound.
Experimental Design and Methodology
To provide a comprehensive comparison, a multi-faceted experimental approach is necessary. This involves biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.
A panel of representative kinases from different families (e.g., tyrosine kinases, serine/threonine kinases) should be selected for profiling. The inhibitory activity of this compound and the benchmark compounds will be determined by measuring their half-maximal inhibitory concentration (IC50) values.
There are several common methods for detecting kinase activity, including:
-
Radiometric Assays: A traditional and highly sensitive method that uses radiolabeled ATP to measure substrate phosphorylation.[32][33]
-
Fluorescence-Based Assays: These assays, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer a non-radioactive alternative and are well-suited for high-throughput screening.[33][34][35]
-
Luminescence-Based Assays: These assays, such as ADP-Glo, measure kinase activity by detecting the amount of ADP produced.[34]
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and scalable method for measuring kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and the benchmark inhibitors (Staurosporine, Dasatinib, Sunitinib) in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase of interest.
-
Add 2.5 µL of a mixture containing the substrate and ATP.
-
Add 1 µL of the test compound or control.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Comparative Data Analysis (Hypothetical Data)
The following tables summarize the hypothetical IC50 values of this compound and the benchmark inhibitors against a selected panel of kinases.
Table 1: Inhibition of Tyrosine Kinases
| Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| ABL1 | 50 | 15 | 0.5 | 150 |
| SRC | 25 | 6 | 0.8 | 200 |
| VEGFR2 | 500 | 20 | 50 | 10 |
| EGFR | >10000 | 10 | 100 | 500 |
| KIT | 800 | 30 | 20 | 5 |
Table 2: Inhibition of Serine/Threonine Kinases
| Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| PKA | >10000 | 7 | >10000 | >10000 |
| PKCα | >10000 | 2.7 | >10000 | >10000 |
| CDK2 | 2000 | 50 | 5000 | 8000 |
| BRAF | >10000 | 100 | >10000 | >10000 |
Interpretation of Results and Discussion
Based on the hypothetical data, this compound demonstrates potent and selective inhibition of the tyrosine kinases ABL1 and SRC, with IC50 values in the low nanomolar range. In contrast, it shows significantly weaker activity against VEGFR2, EGFR, and KIT, suggesting a degree of selectivity within the tyrosine kinase family. Its activity against the tested serine/threonine kinases is minimal, further highlighting its selective profile.
Compared to the benchmarks:
-
Staurosporine: As expected, staurosporine broadly inhibits all tested kinases with high potency, underscoring its non-selective nature.[18][19]
-
Dasatinib: this compound exhibits a similar selectivity profile to dasatinib, with potent inhibition of ABL1 and SRC. However, dasatinib is significantly more potent against these targets.[23]
-
Sunitinib: Sunitinib displays a different selectivity profile, with potent inhibition of VEGFR2 and KIT, aligning with its known mechanism of action as an anti-angiogenic agent.[27][30]
The selectivity of this compound for ABL1 and SRC suggests its potential as a therapeutic agent for diseases driven by the dysregulation of these kinases, such as certain types of cancer.
Caption: Inhibition of the ABL1 signaling pathway.
Conclusion and Future Directions
The benchmarking of this compound against well-established kinase inhibitor scaffolds provides valuable insights into its potential as a drug candidate. The hypothetical data suggests that this novel pyridinone scaffold possesses a desirable selectivity profile, with potent inhibition of ABL1 and SRC kinases.
Further studies are warranted to fully characterize its mechanism of action, including:
-
Kinome-wide profiling: To assess its selectivity across the entire human kinome.
-
Structural biology studies: To determine its binding mode to target kinases.
-
Cell-based assays: To evaluate its efficacy in relevant cancer cell lines.
-
In vivo studies: To assess its pharmacokinetic properties and anti-tumor activity in animal models.
This comprehensive approach will be essential to validate the therapeutic potential of this compound and guide its further development. The process of kinase drug discovery is a multi-step journey, and this initial benchmarking provides a strong foundation for the continued investigation of this promising new scaffold.[2][36]
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Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30). Retrieved from [Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed Central. (n.d.). Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). Retrieved from [Link]
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What Is the Best Kinase Assay? - BellBrook Labs. (2025-07-03). Retrieved from [Link]
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Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. (n.d.). Retrieved from [Link]
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Lock and Key with SignalChem Biotech: Drug Discovery in Action - YouTube. (2024-01-23). Retrieved from [Link]
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Recent Advances in Kinase Drug Discovery Part I: The Editors' Take - MDPI. (2021-07-15). Retrieved from [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
As researchers dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, grounded in established safety principles and regulatory compliance.
Part 1: Hazard Assessment & Immediate Safety
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This dictates the necessary personal protective equipment (PPE) and handling precautions.
1.1. Hazard Profile
This compound is classified with the following hazard statements:
While a complete toxicological profile may not be fully investigated, related chlorinated pyridine compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it is prudent to treat this compound as a hazardous substance, requiring careful handling to minimize exposure.
1.2. Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (pure compound, solutions, or contaminated materials):
-
Eye Protection: Tight-sealing safety goggles or a face shield.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: While general handling in a well-ventilated area or chemical fume hood should be sufficient, a NIOSH-approved respirator may be required if generating dust or aerosols.[6]
Part 2: The Regulatory Imperative: Why We Follow This Protocol
The procedures outlined in this guide are designed to comply with federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[7] These regulations prohibit the disposal of hazardous chemicals down the drain or in regular trash, as this can have severe environmental repercussions and endanger public health.[8][9] Academic and research laboratories are designated as hazardous waste generators and must adhere to specific standards for waste accumulation, labeling, and disposal.[10][11]
Part 3: Step-by-Step Disposal Protocol
This protocol details the process from the point of waste generation to its final removal from your laboratory. The guiding principle is that all materials contaminated with this compound must be treated as hazardous waste.
Step 1: Waste Characterization & Segregation
-
Action: Designate all this compound, whether in pure solid form, in solution, or as residue on labware (e.g., weigh boats, pipette tips, gloves), as Hazardous Chemical Waste .
-
Causality: This initial characterization is the most critical step. Misclassifying hazardous waste can lead to improper disposal, environmental contamination, and regulatory violations. This compound's known hazards necessitate its entry into the hazardous waste stream.[1]
-
Segregation: This waste should be collected separately from other waste streams. Specifically, keep it segregated from incompatible materials like strong oxidizing agents and strong acids.[4] Never mix incompatible wastes to prevent violent reactions or the emission of toxic gases.[8][12]
Step 2: Container Selection and Preparation
-
Action: Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[7][8]
-
Causality: The container's integrity is crucial to prevent leaks and spills. Using a compatible material ensures that the waste does not degrade the container over time.[12]
Step 3: Labeling the Waste Container
-
Action: Before adding any waste, affix a properly completed Hazardous Waste label to the container. This label must include:
-
Causality: Proper labeling is a cornerstone of laboratory safety and regulatory compliance. It communicates the container's contents and associated hazards to all personnel and is required for legal transport and disposal by your institution's Environmental Health & Safety (EHS) department.
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[12][14][15] Keep the container securely closed except when you are actively adding waste.[8][9][13] Place the primary container within a larger, chemically resistant secondary containment bin to mitigate potential spills.[8]
-
Causality: The SAA regulation allows for the safe, temporary collection of waste in the lab. Keeping containers closed prevents the release of vapors into the laboratory atmosphere and avoids spills. Secondary containment provides a crucial barrier in case the primary container fails.
Step 5: Requesting Waste Pickup
-
Action: Monitor the level of waste in your container. Do not fill it more than 90% full to allow for expansion.[7] Once the container is full, or as part of a regular disposal schedule, contact your institution's EHS office to request a waste pickup.[8][13]
-
Causality: Laboratories have limits on the total volume of hazardous waste they can store and for how long.[10][15] Regular pickups prevent exceeding these limits and minimize the risks associated with long-term chemical storage.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Harmful if swallowed, causes skin irritation.[1] |
| Allowed Disposal Routes | EHS Pickup Only | Prohibited from sink, trash, or evaporation disposal.[8][9] |
| Container Type | Glass or HDPE with screw cap | Chemical compatibility and leak prevention.[7][8] |
| Container Labeling | "HAZARDOUS WASTE" + Full Chemical Name | Safety, communication, and regulatory compliance.[13][14] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | EPA requirement for safe, temporary storage.[12][15] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | To prevent hazardous chemical reactions.[4] |
Part 4: Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 5: Emergency Procedures - Spills
In the event of a spill, prioritize personal safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line immediately.
-
Manage Small Spills: For minor spills that you are trained to handle, don appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit), and collect the contaminated material.
-
Dispose of Cleanup Material: The absorbent material and any contaminated items are now also hazardous waste. Collect them in a sealed, properly labeled hazardous waste container for EHS pickup.[8]
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
